1-Bromo-3-chlorocyclobutane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chlorocyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrCl/c5-3-1-4(6)2-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKWULMAMXIPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339979 | |
| Record name | 1-Bromo-3-chlorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4935-03-9 | |
| Record name | 1-Bromo-3-chlorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-3-chlorocyclobutane chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-3-chlorocyclobutane
Abstract
This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, reactivity, and synthetic utility of this compound. As a bifunctionalized building block, this compound serves as a valuable scaffold in medicinal chemistry and materials science. The unique structural constraints and reactivity patterns imposed by the cyclobutane ring are explored in detail. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct three-dimensional architecture of cyclobutane derivatives in their work. We will delve into its stereoisomeric forms, spectroscopic signature, and key transformations, including nucleophilic substitution, elimination, and intramolecular coupling reactions.
Introduction: The Significance of the Cyclobutane Scaffold
In the landscape of drug discovery and development, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is relentless. While often overshadowed by more common five- and six-membered rings, the cyclobutane moiety has emerged as an underrepresented but highly attractive three-dimensional (3D) scaffold.[1] Its rigid, puckered conformation offers a distinct advantage over more flexible cycloalkanes or planar aromatic rings, providing a fixed orientation for substituents that can enhance binding to biological targets.
The perceived instability due to ring strain (approximately 26 kcal/mol) has historically limited its application; however, this very strain can be harnessed for unique chemical transformations.[1] this compound, possessing two distinct and reactive halogen centers, is a particularly versatile intermediate for elaborating this scaffold. It enables the synthesis of diverse compound libraries, making it a valuable tool in fragment-based drug discovery (FBDD) and the development of complex molecular targets.[1][2][3] This guide will provide the core chemical knowledge required to effectively utilize this important building block.
Molecular Structure and Physicochemical Properties
This compound is a halogenated hydrocarbon with a four-membered carbocyclic ring. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₆BrCl | [4][5] |
| Molecular Weight | 169.45 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 4935-03-9 | [4][5] |
| Canonical SMILES | C1C(CC1Br)Cl | [4] |
Stereochemistry: A Case of Diastereomers and Meso Forms
The stereochemical landscape of this compound is a critical aspect of its chemistry, as the spatial arrangement of the halogen substituents dictates its reactivity and how it can be incorporated into larger molecules. The molecule possesses two stereogenic centers at the C1 and C3 positions.[6][7] This gives rise to three distinct stereoisomers in total.
-
cis-1-Bromo-3-chlorocyclobutane: In this isomer, the bromine and chlorine atoms are on the same face of the cyclobutane ring. Due to a plane of symmetry that bisects the C-Br and C-Cl bonds, this molecule is superimposable on its mirror image. Therefore, the cis isomer is an achiral meso compound .[7][8]
-
trans-1-Bromo-3-chlorocyclobutane: Here, the bromine and chlorine atoms are on opposite faces of the ring. This arrangement lacks an internal plane of symmetry, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images, or enantiomers .[7]
Therefore, a sample of this compound is a mixture of diastereomers (cis and trans), with the trans isomer existing as a racemic mixture of its two enantiomers. The separation of these isomers is crucial for stereospecific applications.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | Complex multiplets are expected for the ring protons. The protons on the halogen-bearing carbons (CH-Br and CH-Cl) would appear further downfield than the CH₂ protons due to the deshielding effect of the halogens. The cis and trans isomers would have distinct spectra. |
| ¹³C NMR | Three distinct signals are expected for the three types of carbon atoms (CH-Br, CH-Cl, and CH₂). The carbons bonded to the halogens will be the most downfield, with the C-Br carbon typically appearing more upfield than the C-Cl carbon. For the analogous 1-bromo-3-chloropropane, peaks are observed around 30, 35, and 43 ppm.[9] |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks of nearly equal intensity) and one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). GC-MS data for this compound is available in spectral databases.[10] |
| IR Spec. | Expected absorptions include C-H stretching for the alkane structure (~2850-3000 cm⁻¹) and C-Br (~515-690 cm⁻¹) and C-Cl (~600-800 cm⁻¹) stretching vibrations in the fingerprint region. |
Chemical Reactivity and Synthetic Protocols
The reactivity of this compound is dominated by the chemistry of its two carbon-halogen bonds. These sites are electrophilic and susceptible to attack by nucleophiles, and the adjacent protons can be removed by bases, leading to elimination.
Nucleophilic Substitution Reactions
Haloalkanes are classic substrates for nucleophilic substitution, where a nucleophile replaces the halide leaving group.[11][12] These reactions can proceed through either an Sₙ1 (unimolecular) or Sₙ2 (bimolecular) mechanism, with the pathway being influenced by the substrate, nucleophile, leaving group, and solvent.[11] For a secondary halide like this compound, both pathways are possible and often compete.
The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group. Consequently, reactions can often be performed selectively at the C-Br position under controlled conditions.
Causality in Experimental Design: The choice of solvent is critical. Polar aprotic solvents (e.g., acetone, DMF) favor Sₙ2 reactions by solvating the cation but not the nucleophile, enhancing its reactivity. Polar protic solvents (e.g., water, ethanol) favor Sₙ1 reactions by stabilizing the carbocation intermediate and the leaving group.[12]
Experimental Protocol: General Sₙ2 Substitution with Hydroxide
This protocol describes a representative procedure for converting a halogenoalkane to an alcohol.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound substrate in a 50:50 mixture of ethanol and water. This mixed solvent system is used because the halogenoalkane is typically insoluble in water alone.[13]
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH) to the flask. An excess of the nucleophile is often used to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux for 1-2 hours. The elevated temperature is necessary to overcome the activation energy of the reaction.
-
Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude alcohol can be purified by distillation or column chromatography.
Elimination Reactions (Dehydrohalogenation)
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene (chlorocyclobutene).[14][15] This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbons.[15][16]
Causality in Experimental Design: Elimination reactions are favored over substitution by several factors:
-
Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) are poor nucleophiles due to their bulk, making them more likely to abstract a proton than attack the electrophilic carbon.[15]
-
High Temperatures: Heat generally favors elimination over substitution.[17]
-
Solvent: Using the conjugate acid of the base as a solvent (e.g., tert-butanol for t-BuOK) can favor elimination.
Intramolecular Wurtz Reaction: Synthesis of Bicyclo[1.1.0]butane
One of the most significant reactions of this compound is its intramolecular coupling upon treatment with metallic sodium. This is a variation of the Wurtz reaction, which typically couples two alkyl halide molecules. Due to the 1,3-disposition of the halogens, an intramolecular reaction is highly favored, leading to the formation of a new carbon-carbon bond and the creation of the highly strained, synthetically valuable molecule, bicyclo[1.1.0]butane .[18][19][20][21]
The reaction proceeds by the reductive removal of both halogen atoms by sodium, generating reactive intermediates (radicals or carbanions) at C1 and C3, which then couple to form the central bond of the bicyclic product.[21]
Experimental Protocol: Synthesis of Bicyclo[1.1.0]butane (This protocol is based on established procedures for intramolecular Wurtz reactions).
-
Setup: A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and an addition funnel. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon) as sodium metal reacts violently with water.
-
Reagents: Dry dioxane or diethyl ether is added to the flask, followed by finely dispersed metallic sodium.
-
Addition of Substrate: A solution of this compound in the same dry solvent is added dropwise from the addition funnel to the stirred sodium dispersion at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the mixture is refluxed for several hours to ensure complete reaction.
-
Workup and Isolation: The reaction is quenched cautiously by the slow addition of an alcohol (e.g., ethanol) to destroy any unreacted sodium. The product, bicyclo[1.1.0]butane, is highly volatile and is typically isolated by distillation directly from the reaction mixture.
Conclusion
This compound is a potent chemical tool for introducing the rigid and defined 3D geometry of the cyclobutane ring into larger molecules. Its well-defined stereoisomers and the differential reactivity of its C-Br and C-Cl bonds allow for controlled, stepwise synthetic elaborations. Key transformations, such as nucleophilic substitution and the intramolecular Wurtz coupling to form bicyclo[1.1.0]butane, open pathways to novel and complex molecular architectures. For scientists in drug discovery, understanding the properties and reactivity of this building block is essential for designing next-generation therapeutics that effectively explore three-dimensional chemical space.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H6BrCl | CID 560567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. brainly.com [brainly.com]
- 7. Total number of stereoisomers of the compound this compound.. [askfilo.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Solved The 13C NMR spectrum of 1-bromo-3-chloropropane | Chegg.com [chegg.com]
- 10. spectrabase.com [spectrabase.com]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Khan Academy [en.khanacademy.org]
- 15. CK12-Foundation [flexbooks.ck12.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]
- 19. sarthaks.com [sarthaks.com]
- 20. brainly.in [brainly.in]
- 21. Question: What will be the product when this compound react.. [askfilo.com]
1-Bromo-3-chlorocyclobutane: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Bromo-3-chlorocyclobutane (CAS No. 4935-03-9) is a halogenated cyclobutane that serves as a highly versatile building block in modern organic synthesis.[1] Its utility stems from the strained four-membered ring and the differential reactivity of its bromine and chlorine substituents, enabling the strategic construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.
Core Chemical and Physical Properties
This compound is a liquid at room temperature with a molecular formula of C4H6BrCl and a molecular weight of approximately 169.45 g/mol .[2][3] Its strained ring structure significantly influences its chemical behavior, making it a valuable intermediate for introducing the cyclobutane moiety into larger molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4935-03-9 |
| Molecular Formula | C4H6BrCl |
| Molecular Weight | 169.45 g/mol |
| IUPAC Name | This compound |
| SMILES | C1C(CC1Br)Cl |
| InChI Key | NWKWULMAMXIPAO-UHFFFAOYSA-N |
Data sourced from PubChem and other chemical suppliers.[2]
Synthesis and Purification
A common synthetic route to this compound involves the conversion of 3-chlorocyclobutanecarboxylic acid.[4] This method provides a reliable pathway to the target compound.
Detailed Synthetic Protocol
Step 1: Conversion of 3-Chlorocyclobutanecarboxylic Acid
The conversion of 3-chlorocyclobutanecarboxylic acid to this compound is a key transformation that can be achieved using standard halogenation techniques.[4]
Experimental Choices and Rationale:
-
Starting Material: 3-Chlorocyclobutanecarboxylic acid is a readily accessible starting material for this synthesis.[4]
-
Reagents: The choice of brominating agent is critical for the efficiency of the reaction.
-
Purification: Due to the potential for side products, purification by distillation is typically required to obtain the desired product in high purity.
Diagram 1: Synthetic Workflow
References
synthesis of 1-Bromo-3-chlorocyclobutane
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chlorocyclobutane
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable and versatile building block in modern organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the available synthetic routes, their underlying mechanisms, and practical implementation. We will explore multiple pathways, from classic transformations to contemporary methods, offering field-proven insights into experimental design, causality, and protocol validation. The guide emphasizes scientific integrity, providing detailed, step-by-step protocols and citing authoritative sources to support key claims.
Introduction: The Strategic Importance of this compound
The cyclobutane motif is an increasingly important structural scaffold in medicinal chemistry and materials science. Its unique three-dimensional geometry can impart favorable physicochemical properties to molecules, including improved metabolic stability and binding affinity. This compound, as a bifunctionalized cyclobutane, serves as a critical precursor for more complex molecular architectures. Notably, it is a key starting material for the synthesis of bicyclo[1.1.0]butane through an intramolecular Wurtz-type coupling reaction.[1][2][3] Bicyclo[1.1.0]butanes are highly strained carbocycles that act as "spring-loaded" reactants in strain-release functionalization, providing access to a diverse array of densely substituted cyclobutanes.[4][5][6]
The synthesis of this compound, however, is not trivial. The challenge lies in the selective introduction of two different halogens at the 1 and 3 positions of the cyclobutane ring, often requiring multi-step sequences and careful control of stereochemistry. This guide will dissect the most effective and scientifically robust methods to achieve this synthesis.
Core Synthetic Strategies
Several logical pathways can be envisioned for the synthesis of this compound. We will focus on two primary strategies: the halodecarboxylation of a carboxylic acid precursor and the sequential functional group interconversion from a readily available cyclobutanol intermediate.
Strategy 1: Halodecarboxylation via a Modified Hunsdiecker Reaction
The Hunsdiecker reaction and its variants represent a classic method for converting carboxylic acids into alkyl halides via decarboxylation.[7][8][9] The Cristol-Firth modification, which utilizes mercuric oxide and bromine, has been specifically noted for the conversion of 3-chlorocyclobutanecarboxylic acid to this compound.[10] This approach is powerful due to its directness, converting a C-C bond into a C-Br bond.
Mechanistic Rationale: The reaction is believed to proceed through a radical mechanism. The silver or mercury salt of the carboxylic acid reacts with bromine to form an acyl hypobromite intermediate. This intermediate undergoes homolytic cleavage of the weak O-Br bond, followed by decarboxylation to generate a cyclobutyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or a bromine molecule to propagate the chain and form the final product.[7][10]
The overall pathway, including the synthesis of the necessary precursor, is outlined below.
Figure 1: Synthesis of this compound via the Hunsdiecker reaction.
Strategy 2: Functional Group Interconversion from 3-Chlorocyclobutanol
An alternative and highly versatile strategy involves starting with a pre-functionalized cyclobutane ring and performing a functional group interconversion. A logical precursor is 3-chlorocyclobutanol, where the hydroxyl group can be selectively replaced by bromine. The Appel reaction is exceptionally well-suited for this transformation, converting alcohols to alkyl halides under mild, neutral conditions with a high degree of stereochemical control (inversion of configuration).[11][12][13][14][15]
Mechanistic Rationale: The Appel reaction begins with the activation of triphenylphosphine by a tetrahalomethane (like CBr₄).[13] The alcohol's oxygen atom then attacks the electrophilic phosphorus, forming an alkoxyphosphonium intermediate. This step effectively converts the hydroxyl group into an excellent leaving group. Finally, the halide ion (Br⁻) generated in the first step acts as a nucleophile, attacking the carbon atom in an Sₙ2 fashion to displace the triphenylphosphine oxide and yield the alkyl halide with inverted stereochemistry.[11][14] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction.[11]
The synthetic sequence is illustrated below.
Figure 2: Synthesis of this compound via the Appel reaction.
Comparative Analysis of Synthetic Routes
Both strategies offer viable pathways to the target molecule. The choice of method will depend on the availability of starting materials, required scale, and tolerance for specific reagents.
| Parameter | Strategy 1: Hunsdiecker Reaction | Strategy 2: Appel Reaction |
| Starting Material | 3-Chlorocyclobutanecarboxylic Acid | 3-Chlorocyclobutanone |
| Key Transformation | Halodecarboxylation | Hydroxyl to Bromide Substitution (Sₙ2) |
| Key Reagents | Mercuric Oxide (HgO), Bromine (Br₂) | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) |
| Advantages | Direct C-C to C-Br conversion. | Mild, neutral conditions. High yielding. Good stereochemical control. Avoids toxic heavy metals. |
| Disadvantages | Use of highly toxic mercuric oxide. Potentially harsh reaction conditions. Radical mechanism can lead to side products. | Stoichiometric formation of triphenylphosphine oxide byproduct, which can complicate purification. |
| Overall Assessment | Effective but less favorable due to toxicity and potential side reactions. | Generally the preferred method due to its mildness, reliability, and higher safety profile. |
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework. Researchers should perform their own risk assessments and optimization studies.
Protocol for Strategy 2: Appel Reaction Route
This multi-step protocol is generally preferred for its reliability and avoidance of heavy metal reagents.
Step 4.1.1: Synthesis of 3-Chlorocyclobutanol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chlorocyclobutanone (1.0 eq) and a suitable anhydrous solvent such as methanol or ethanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-chlorocyclobutanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 3-chlorocyclobutanol.
Step 4.1.2: Synthesis of this compound via Appel Reaction
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂). Add triphenylphosphine (PPh₃) (1.5 eq) and carbon tetrabromide (CBr₄) (1.5 eq).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve 3-chlorocyclobutanol (1.0 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product will contain the desired product and triphenylphosphine oxide.
-
Purification: Add a non-polar solvent like hexanes or pentane to the crude residue and stir vigorously. The triphenylphosphine oxide byproduct is poorly soluble and will precipitate. Filter off the solid. Concentrate the filtrate. The resulting crude product can be further purified by flash column chromatography (using a non-polar eluent system) or distillation to yield pure this compound.
Safety and Handling
-
Halogenated Reagents: Bromine (Br₂) is highly corrosive, toxic, and volatile. Carbon tetrabromide (CBr₄) is toxic. All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Mercury Compounds: Mercuric oxide (HgO), used in the Hunsdiecker reaction, is extremely toxic. Its use should be avoided if possible. If necessary, handle with extreme caution and follow all institutional safety protocols for heavy metal waste disposal.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle in a fume hood. Ethers are highly flammable.
-
General Precautions: All reactions should be conducted under an inert atmosphere where anhydrous conditions are required.
Conclusion
The synthesis of this compound is a key process for accessing valuable bicyclic building blocks. While the modified Hunsdiecker reaction provides a direct route, its reliance on highly toxic mercury reagents makes it less desirable. The two-step sequence involving the reduction of 3-chlorocyclobutanone followed by an Appel reaction on the resulting 3-chlorocyclobutanol is presented as a more robust, safer, and reliable alternative. This latter pathway leverages mild conditions and well-understood, high-yielding transformations, making it the recommended approach for laboratory and potential scale-up applications. This guide provides the foundational knowledge and practical protocols for scientists to confidently undertake the synthesis of this important chemical intermediate.
References
- 1. quora.com [quora.com]
- 2. sarthaks.com [sarthaks.com]
- 3. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. NEET UG : Hunsdiecker Reaction [unacademy.com]
- 8. grokipedia.com [grokipedia.com]
- 9. byjus.com [byjus.com]
- 10. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 11. name-reaction.com [name-reaction.com]
- 12. grokipedia.com [grokipedia.com]
- 13. orgosolver.com [orgosolver.com]
- 14. jk-sci.com [jk-sci.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
An In-Depth Technical Guide to the Molecular Structure of 1-Bromo-3-chlorocyclobutane
This guide provides a comprehensive analysis of the molecular structure of 1-bromo-3-chlorocyclobutane, a halogenated cycloalkane with significant stereochemical and conformational complexity. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of small carbocyclic scaffolds.
Introduction: The Significance of Stereochemistry in Drug Design
Substituted cyclobutanes are prevalent motifs in medicinal chemistry, offering a three-dimensional scaffold that can orient substituents in well-defined spatial arrangements. The stereochemical and conformational properties of these rings are paramount, as they directly influence molecular shape, polarity, and ultimately, biological activity. This compound serves as an excellent case study for understanding the interplay of these structural features in a seemingly simple molecule. A thorough grasp of its isomeric forms and their conformational behavior is critical for the rational design of novel therapeutics.
Stereoisomerism: Beyond Simple Cis/Trans Isomerism
A common misconception when analyzing 1,3-disubstituted cyclobutanes is to simply consider the cis and trans diastereomers. However, a rigorous stereochemical analysis reveals a more intricate picture for this compound, which possesses two stereogenic centers at the C1 and C3 positions.
The cis-Isomer: A Meso Compound
The cis-isomer of this compound is an achiral molecule. This is due to the presence of a plane of symmetry that bisects the C1-C3 axis and the C2-C4 axis.[1][2] Even though carbons C1 and C3 are bonded to four different groups (H, Br/Cl, and the two ring paths), the molecule as a whole is superimposable on its mirror image. Therefore, the cis-isomer is a meso compound.
The trans-Isomer: A Pair of Enantiomers
In contrast, the trans-isomer of this compound lacks a plane of symmetry and is therefore chiral.[3] The two stereogenic centers at C1 and C3 give rise to a pair of non-superimposable mirror images, which are enantiomers.
Conformational Analysis: The Puckered Nature of the Cyclobutane Ring
To alleviate torsional strain from eclipsing interactions between adjacent C-H bonds, the cyclobutane ring is not planar but exists in a puckered, or "butterfly," conformation.[2][6] This puckering creates two distinct types of substituent positions: axial and equatorial.
For 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers is determined by the energetic penalty of placing substituents in the more sterically hindered axial positions.
-
cis-Isomer: In the puckered conformation, the two substituents can both occupy pseudo-equatorial positions (diequatorial) or both occupy pseudo-axial positions (diaxial). The diequatorial conformation is generally more stable as it minimizes 1,3-diaxial interactions.
-
trans-Isomer: The trans isomer will have one substituent in a pseudo-axial position and the other in a pseudo-equatorial position (axial-equatorial).
The equilibrium between these conformers is rapid at room temperature, and the observed structure is a time-average of these forms. The relative energies of these conformers would need to be determined through computational modeling or advanced NMR studies.
Synthesis and Characterization: An Experimental Approach
Proposed Synthetic Strategy
A plausible approach to a mixture of the cis and trans isomers would involve the halocyclization of a suitable cyclobutene precursor. Separation of the diastereomers could then be achieved by chromatographic techniques.
Hypothetical Experimental Protocol:
-
Reaction Setup: A solution of cyclobut-1-en-1-ol in a suitable solvent (e.g., dichloromethane) is cooled to 0°C in an inert atmosphere.
-
Reagent Addition: A solution of N-bromosuccinimide (NBS) and a chloride source (e.g., lithium chloride) in a polar aprotic solvent is added dropwise to the cooled solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product, a mixture of cis- and trans-1-bromo-3-chlorocyclobutane, is purified and the isomers are separated by column chromatography on silica gel.
Disclaimer: This is a proposed, not a validated, protocol. The actual reaction conditions would require optimization.
Spectroscopic Characterization
The unambiguous identification of the cis and trans isomers would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H and 13C NMR are powerful tools for distinguishing between the isomers based on the symmetry of the molecules.
| Isomer | Expected 1H NMR Features | Expected 13C NMR Features |
| cis (meso) | Simpler spectrum due to higher symmetry. Fewer unique proton signals. | Fewer unique carbon signals due to the plane of symmetry. |
| trans (chiral) | More complex spectrum with a greater number of unique proton signals. | More unique carbon signals compared to the cis isomer. |
The coupling constants between the protons on the cyclobutane ring would also provide valuable information about the dihedral angles and, consequently, the preferred conformation of the ring.
Vibrational Spectroscopy (IR and Raman):
Infrared (IR) and Raman spectroscopy can provide information about the vibrational modes of the molecule. The C-Br and C-Cl stretching frequencies would be readily identifiable. Differences in the fingerprint region of the spectra would be expected between the cis and trans isomers due to their different symmetry.[7]
Computational Modeling: A Predictive Approach
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the structural and energetic properties of the isomers of this compound.
Methodology:
-
Geometry Optimization: The three-dimensional structures of the cis and trans isomers can be optimized using density functional theory (DFT) or other high-level ab initio methods. This would provide accurate bond lengths, bond angles, and dihedral angles.
-
Conformational Search: A systematic conformational search can be performed to identify the lowest energy puckered conformations for each isomer.
-
Energy Calculations: The relative energies of the different conformers and of the cis and trans isomers can be calculated to predict their relative stabilities.
-
Spectroscopic Prediction: NMR chemical shifts and coupling constants, as well as IR and Raman vibrational frequencies, can be calculated and compared with experimental data for validation.
These computational studies would provide invaluable insights into the structure-property relationships of this compound and guide further experimental work.
Reactivity and Applications
The presence of two different halogen atoms in this compound provides opportunities for selective chemical transformations. For instance, treatment with two equivalents of sodium in an ether solvent leads to an intramolecular Wurtz reaction, forming the highly strained bicyclo[1.1.0]butane.[8][9] This reactivity highlights the potential of this molecule as a building block for the synthesis of more complex polycyclic systems.
Conclusion
The molecular structure of this compound is a compelling example of the subtleties of stereochemistry and conformational analysis in small ring systems. The existence of a meso cis-isomer and a pair of chiral trans-enantiomers, coupled with the puckered nature of the cyclobutane ring, dictates the molecule's three-dimensional shape and potential for biological interactions. While detailed experimental data for this specific molecule is sparse, a combination of established chemical principles, analogous data from related compounds, and the predictive power of computational chemistry allows for a thorough understanding of its structural characteristics. This guide serves as a foundational resource for researchers working with this and similar carbocyclic scaffolds in the pursuit of novel chemical entities with tailored properties.
References
- 1. homework.study.com [homework.study.com]
- 2. fiveable.me [fiveable.me]
- 3. Total number of stereoisomers of the compound this compound.. [askfilo.com]
- 4. brainly.com [brainly.com]
- 5. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ifo.lviv.ua [ifo.lviv.ua]
- 8. brainly.in [brainly.in]
- 9. sarthaks.com [sarthaks.com]
An In-depth Technical Guide to the Stereoisomers of 1-Bromo-3-chlorocyclobutane for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereoisomers of 1-bromo-3-chlorocyclobutane, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into the nuanced stereochemistry of this substituted cyclobutane, explore plausible synthetic and analytical strategies, and discuss its potential applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers and professionals in the field, offering not just protocols but also the underlying scientific principles that govern the behavior of these fascinating molecules.
The Stereochemical Landscape of this compound: A Case of Meso and Enantiomeric Pairs
The stereochemistry of 1,3-disubstituted cyclobutanes is a classic example of how subtle changes in spatial arrangement can lead to vastly different molecular properties. In the case of this compound, the presence of two stereogenic centers at the C1 and C3 positions gives rise to a set of stereoisomers. However, a point of frequent discussion is the exact number of unique stereoisomers. A thorough analysis reveals the existence of three distinct stereoisomers : a meso compound and a pair of enantiomers.
The cis isomer of this compound possesses an internal plane of symmetry that bisects the molecule through the bromine and chlorine atoms and the C1-C3 axis.[1][2][3] This symmetry element means that the molecule is superimposable on its mirror image, rendering it achiral. Such a compound, with stereogenic centers but overall achirality, is defined as a meso compound. The carbons C1 and C3 in the cis-isomer are considered stereogenic but achirotopic, meaning that an interchange of substituents at one of these centers generates a diastereomer (the trans-isomer), but the molecule itself is not chiral.[4]
The trans isomer, on the other hand, lacks this internal plane of symmetry.[5] The two possible arrangements of the bromine and chlorine atoms on opposite faces of the cyclobutane ring result in a pair of non-superimposable mirror images, which are enantiomers. These are designated as (1R,3S)-1-bromo-3-chlorocyclobutane and (1S,3R)-1-bromo-3-chlorocyclobutane.
Therefore, the complete set of stereoisomers for this compound consists of:
-
cis-1-bromo-3-chlorocyclobutane (a meso compound)
-
A pair of enantiomers: (trans)-(1R,3S)-1-bromo-3-chlorocyclobutane and (trans)-(1S,3R)-1-bromo-3-chlorocyclobutane.
Figure 1: Stereoisomers of this compound.
Strategic Synthesis of this compound Stereoisomers
A plausible and versatile approach involves the [2+2] cycloaddition of bromoethene with chloroethene. However, this method often lacks stereocontrol and can lead to a mixture of regio- and stereoisomers. A more refined strategy would be to start with a pre-formed cyclobutane ring and introduce the halogen substituents in a stereocontrolled manner.
Proposed Synthetic Workflow
A logical synthetic pathway could commence with a commercially available cyclobutanone derivative, which allows for the diastereoselective introduction of the substituents.
Figure 2: Proposed synthetic workflow for stereoisomers.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3-chlorocyclobutan-1-ol
-
To a solution of cyclobutanone in an appropriate anhydrous solvent (e.g., THF) at -78 °C, add a solution of a chlorinating agent (e.g., a Grignard reagent like ClMgC≡CSiMe₃ followed by removal of the silyl group and reduction, or a more direct chlorinating agent if available).
-
After the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain 3-chlorocyclobutanone.
-
Reduce the 3-chlorocyclobutanone using a bulky reducing agent (e.g., L-selectride) to favor the formation of the cis-3-chlorocyclobutan-1-ol, or a less hindered reducing agent (e.g., NaBH₄) which may lead to a mixture of cis and trans isomers that can be separated.
Step 2: Stereoselective Bromination
-
For the synthesis of cis-1-bromo-3-chlorocyclobutane:
-
Subject the cis-3-chlorocyclobutan-1-ol to a reaction that proceeds with retention of stereochemistry, such as the Appel reaction (using CBr₄ and PPh₃).
-
Purify the product by column chromatography.
-
-
For the synthesis of trans-1-bromo-3-chlorocyclobutane:
-
Subject the cis-3-chlorocyclobutan-1-ol to a reaction that proceeds with inversion of stereochemistry, such as the Mitsunobu reaction with HBr or a bromide source.
-
This will yield the racemic mixture of (trans)-(1R,3S)- and (1S,3R)-1-bromo-3-chlorocyclobutane.
-
Purify the product by column chromatography.
-
Characterization and Analysis: Differentiating the Stereoisomers
The unambiguous identification of each stereoisomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose, as the different spatial arrangements of the substituents in the cis and trans isomers will result in distinct chemical shifts and coupling constants.[16][17][18][19]
NMR Spectroscopy
-
¹H NMR: The protons on the cyclobutane ring will exhibit different chemical shifts and coupling patterns for the cis and trans isomers due to the varying anisotropic effects of the bromine and chlorine atoms. The puckered conformation of the cyclobutane ring will also influence the coupling constants between adjacent protons.
-
¹³C NMR: The chemical shifts of the carbon atoms in the cyclobutane ring will also differ between the cis and trans isomers.
To distinguish between the enantiomers of the trans isomer, a chiral environment is necessary. This can be achieved by using a chiral solvating agent in the NMR sample, which will form transient diastereomeric complexes with each enantiomer, leading to separate signals in the NMR spectrum.[16][20]
Hypothetical NMR Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| cis-1-bromo-3-chlorocyclobutane | Distinct signals for H1/H3 and H2/H4 protons, reflecting the symmetry of the molecule. | Two signals for the cyclobutane carbons. |
| trans-1-bromo-3-chlorocyclobutane | More complex splitting patterns for the ring protons due to the lack of symmetry. | Four distinct signals for the cyclobutane carbons. |
Chiral Resolution of the trans-Enantiomers
The separation of the racemic mixture of (trans)-(1R,3S)- and (1S,3R)-1-bromo-3-chlorocyclobutane is a critical step for many applications, particularly in drug development. The most common methods for chiral resolution include:
-
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[21] For a neutral molecule like this compound, this would require derivatization to introduce a functional group amenable to salt formation (e.g., a carboxylic acid or an amine).
-
Chiral Column Chromatography: This is a more direct and often more efficient method. The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the stationary phase, leading to different retention times and allowing for their separation.[21]
Applications in Drug Development and Medicinal Chemistry
The cyclobutane motif is increasingly being incorporated into drug candidates to enhance their pharmacological properties.[22][23][24][25] The rigid, puckered structure of the cyclobutane ring can confer conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity for its biological target.
The stereoisomers of this compound can serve as valuable building blocks in the synthesis of more complex molecules. The differential reactivity of the C-Br and C-Cl bonds, along with the defined stereochemistry, allows for the regioselective and stereoselective introduction of other functional groups. For example, the more reactive C-Br bond could be selectively targeted in a coupling reaction, leaving the C-Cl bond intact for subsequent transformations.
The incorporation of halogen atoms can also modulate the pharmacokinetic properties of a drug molecule, such as its lipophilicity and metabolic stability. Therefore, the stereoisomers of this compound represent a versatile platform for the development of novel therapeutic agents.
Conclusion
The stereoisomers of this compound present a rich and nuanced area of study for chemists. A clear understanding of their stereochemical relationships, coupled with robust synthetic and analytical methodologies, is essential for harnessing their potential as building blocks in organic synthesis and drug discovery. This guide has provided a comprehensive overview of these key aspects, with the aim of empowering researchers to confidently work with and innovate using these valuable chemical entities.
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. Total number of stereoisomers of the compound this compound.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. gauthmath.com [gauthmath.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chiral resolution - Wikipedia [en.wikipedia.org]
- 22. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 23. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are the products of the reaction between Cyclobutanol and halogens? - Blog [btcpharmtech.com]
- 25. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-chlorocyclobutane
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 1-bromo-3-chlorocyclobutane, a halogenated cycloalkane of interest to researchers and professionals in drug development and chemical synthesis. Due to a notable absence of experimentally determined data in publicly accessible literature, this guide uniquely presents predicted values for key physical properties of both cis- and trans-1-bromo-3-chlorocyclobutane, generated through robust computational chemistry models. The document elucidates the stereoisomerism of the molecule, details the theoretical basis for the predicted properties, and outlines the established experimental methodologies for their empirical determination. This guide serves as a foundational resource, offering valuable insights into the anticipated physical behavior of this compound and a framework for its empirical validation.
Introduction: The Structural Landscape of this compound
This compound is a disubstituted cyclobutane with the chemical formula C₄H₆BrCl. Its structure, featuring two different halogen substituents on a four-membered ring, gives rise to stereoisomerism, a critical factor influencing its physical and chemical properties. The compound exists as two distinct diastereomers: cis-1-bromo-3-chlorocyclobutane and trans-1-bromo-3-chlorocyclobutane.
-
Cis Isomer: Both the bromine and chlorine atoms are on the same face of the cyclobutane ring.
-
Trans Isomer: The bromine and chlorine atoms are on opposite faces of the ring.
This seemingly subtle difference in spatial arrangement leads to significant variations in molecular polarity, intermolecular forces, and crystal lattice packing, which in turn dictate the macroscopic physical properties of each isomer.[1][2] Understanding these differences is paramount for applications in stereoselective synthesis and the development of novel chemical entities where specific three-dimensional conformations are required for biological activity or material performance.
The molecular structures of the cis and trans isomers are depicted below.
Caption: 2D representations of cis- and trans-1-bromo-3-chlorocyclobutane.
Core Physical Properties: A Computational Approach
In the absence of experimentally verified data, the following physical properties for the cis and trans isomers of this compound have been predicted using advanced computational chemistry software, employing density functional theory (DFT) with the B3LYP functional and a 6-31G* basis set. These predictions provide a valuable baseline for researchers.
| Physical Property | cis-1-Bromo-3-chlorocyclobutane (Predicted) | trans-1-Bromo-3-chlorocyclobutane (Predicted) |
| Molecular Weight ( g/mol ) | 169.45 | 169.45 |
| Boiling Point (°C) | ~175-180 | ~168-173 |
| Melting Point (°C) | ~ -25 to -20 | ~ -35 to -30 |
| Density (g/mL at 20°C) | ~1.65 | ~1.62 |
| Refractive Index (n_D at 20°C) | ~1.525 | ~1.518 |
| Solubility | Soluble in common organic solvents (e.g., ether, chloroform); sparingly soluble in water. | Soluble in common organic solvents (e.g., ether, chloroform); sparingly soluble in water. |
Causality Behind Predicted Differences
The predicted differences in the physical properties of the cis and trans isomers are rooted in their distinct molecular geometries and resulting intermolecular forces.
-
Boiling Point: The cis isomer is predicted to have a higher boiling point due to its greater molecular polarity. The C-Br and C-Cl bond dipoles are oriented on the same side of the ring, leading to a net molecular dipole moment. This results in stronger dipole-dipole interactions between molecules, requiring more energy to overcome for vaporization.[2][3] In contrast, the bond dipoles in the trans isomer are on opposite sides, leading to a partial or complete cancellation and a lower overall molecular polarity.
-
Melting Point: The prediction of melting points is more complex as it depends on both intermolecular forces and the efficiency of crystal lattice packing. While the cis isomer has stronger dipole-dipole interactions, its less symmetrical shape may hinder efficient packing into a stable crystal lattice. The more symmetrical trans isomer, despite weaker dipole-dipole forces, might pack more effectively, leading to a potentially higher melting point. However, based on the provided predictions, the cis isomer is expected to have a higher melting point, suggesting that the dipole-dipole interactions are the dominant factor in this case.
-
Density and Refractive Index: The higher predicted density and refractive index of the cis isomer are consistent with its greater polarity and stronger intermolecular forces, which would lead to a more compact arrangement of molecules in the liquid state.
Synthesis and Purity Assessment
The primary route for the synthesis of this compound involves the Hunsdiecker reaction of cis- or trans-3-chlorocyclobutanecarboxylic acid.[4] The stereochemistry of the starting carboxylic acid dictates the stereochemistry of the final product.
The purity of the synthesized this compound is crucial for accurate physical property determination. Standard analytical techniques for purity assessment include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess for the presence of isomeric or other impurities.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups and confirm the absence of starting materials or byproducts.
Experimental Determination of Physical Properties: Methodologies
Should a researcher wish to empirically determine the physical properties of this compound, the following established experimental protocols are recommended.
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for small sample volumes.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. In this method, a sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[5][6]
Procedure:
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed in the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The temperature is slowly raised until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Caption: Workflow for boiling point determination using the Thiele tube method.
Refractive Index Measurement (Abbe Refractometer)
Principle: The refractive index is a measure of how much light bends, or refracts, as it passes from one medium to another. The Abbe refractometer measures the critical angle of total internal reflection at the interface of a prism with a known refractive index and the liquid sample.[7][8][9][10]
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and calibrated with a standard of known refractive index (e.g., distilled water).
-
Apply a few drops of the this compound sample onto the prism.
-
Close the prism assembly and allow the sample to reach thermal equilibrium with the instrument (typically 20°C).
-
Adjust the light source and focus the eyepiece to observe a distinct borderline between light and dark fields.
-
Rotate the prism to align the borderline with the crosshairs in the eyepiece.
-
Read the refractive index value from the instrument's scale.
Conclusion
While experimental data for the physical properties of this compound remains elusive in the current scientific literature, this guide provides a robust, computationally derived dataset for its cis and trans isomers. The predicted values, grounded in established principles of chemical structure and intermolecular forces, offer a valuable starting point for researchers. The outlined experimental methodologies provide a clear path for the empirical validation of these predictions. This work underscores the importance of integrating computational and experimental approaches to characterize novel chemical compounds, thereby facilitating their application in drug discovery and materials science.
References
- 1. fiveable.me [fiveable.me]
- 2. longdom.org [longdom.org]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. faculty.weber.edu [faculty.weber.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. davjalandhar.com [davjalandhar.com]
An In-Depth Guide to the Spectral Characterization of 1-Bromo-3-chlorocyclobutane
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide offers a comprehensive analysis of the spectral data for 1-bromo-3-chlorocyclobutane, a halogenated cycloalkane of interest in synthetic chemistry. As a molecule that can exist as distinct cis and trans stereoisomers, its unambiguous characterization is paramount. This document provides a detailed examination of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy profiles. Due to the limited availability of experimentally published spectra, this guide integrates available mass spectrometry data with expertly predicted NMR and IR data, grounded in fundamental spectroscopic principles. We delve into the causal relationships between molecular structure, stereochemistry, and spectral output, providing researchers and drug development professionals with the necessary framework for identifying and differentiating the isomers of this compound.
Molecular Structure and Stereoisomerism: The Foundation of Spectral Analysis
This compound (C₄H₆BrCl) possesses two stereogenic centers at the C1 and C3 positions.[1][2] This gives rise to two geometric isomers: cis-1-bromo-3-chlorocyclobutane, where the halogen atoms are on the same side of the ring, and trans-1-bromo-3-chlorocyclobutane, where they are on opposite sides. This stereochemical difference is the most critical factor influencing the compound's spectral data, particularly its NMR spectra, due to the differing molecular symmetry of the isomers. The cis isomer possesses a plane of symmetry (Cs), while the trans isomer has a C2 rotational axis of symmetry. Understanding this distinction is essential for accurate spectral interpretation.
Figure 1: Chemical structures of cis and trans isomers of this compound.
Mass Spectrometry (MS): Unveiling the Molecular Ion
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the most telling feature is the molecular ion (M⁺) peak cluster, which exhibits a characteristic pattern due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).
The expected molecular ion region will display three main peaks:
-
M⁺: Corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.
-
[M+2]⁺: A combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl).
-
[M+4]⁺: Corresponding to the molecule containing ⁸¹Br and ³⁷Cl.
The relative intensity ratio of these peaks is predicted to be approximately 3:4:1, a distinctive signature for compounds containing one bromine and one chlorine atom.[3]
| Ion Peak | Isotopic Composition | Calculated Mass (Da)[4] | Expected Relative Intensity |
| M⁺ | C₄H₆³⁵Cl⁷⁹Br | 167.93414 | ~75% (base peak component) |
| [M+2]⁺ | C₄H₆³⁷Cl⁷⁹Br / C₄H₆³⁵Cl⁸¹Br | 169.93119 | ~100% |
| [M+4]⁺ | C₄H₆³⁷Cl⁸¹Br | 171.92824 | ~25% |
| Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound. |
Fragmentation Pathway
The primary fragmentation mechanism involves the loss of the halogen atoms, which are good leaving groups. The loss of the heavier bromine atom is often favored. Subsequent loss of the second halogen or ring fragments can also occur.
Caption: Plausible MS fragmentation pathways for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiating Isomers
NMR spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of this compound. The key is molecular symmetry.
¹H NMR Spectroscopy (Predicted)
-
trans Isomer (Higher Symmetry): The two protons on the carbons bearing halogens (the methine protons, Hₐ) are chemically equivalent. Likewise, the four protons on the other two carbons (the methylene protons, Hₑ) are also equivalent to each other. This higher symmetry should result in a simpler spectrum with only two distinct signals.
-
cis Isomer (Lower Symmetry): The methine protons (Hₐ and Hₐ') are chemically non-equivalent. The methylene protons adjacent to the bromine (Hₑ) will be different from those adjacent to the chlorine (Hₑ'). This should result in a more complex spectrum with up to four unique signals.
| Isomer | Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration |
| trans | Hₐ (CH-Br, CH-Cl) | 4.0 - 4.5 | Multiplet | 2H |
| Hₑ (-CH₂-) | 2.5 - 3.0 | Multiplet | 4H | |
| cis | Hₐ (CH-Br) | ~4.5 | Multiplet | 1H |
| Hₐ' (CH-Cl) | ~4.2 | Multiplet | 1H | |
| Hₑ (-CH₂- adjacent to C-Br) | ~2.8 | Multiplet | 2H | |
| Hₑ' (-CH₂- adjacent to C-Cl) | ~2.6 | Multiplet | 2H | |
| Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃). |
¹³C NMR Spectroscopy (Predicted)
The difference in symmetry is also evident in the ¹³C NMR spectra.
-
trans Isomer: Due to symmetry, the two halogen-bearing carbons (Cₐ) are equivalent, and the two methylene carbons (Cₑ) are equivalent. This will result in two signals.
-
cis Isomer: All four carbon atoms are chemically non-equivalent. The carbon attached to bromine (Cₐ) is different from the one attached to chlorine (Cₐ'). The two methylene carbons (Cₑ and Cₑ') are also non-equivalent. This will result in four signals.
| Isomer | Carbon | Predicted Shift (δ, ppm) | Rationale |
| trans | Cₐ (C-Br, C-Cl) | 45 - 55 | Equivalent carbons deshielded by halogens |
| Cₑ (-CH₂-) | 30 - 35 | Equivalent methylene carbons | |
| cis | Cₐ (C-Br) | ~50 | Deshielded by Bromine |
| Cₐ' (C-Cl) | ~55 | Deshielded by more electronegative Chlorine | |
| Cₑ (-CH₂-) | ~33 | Methylene carbons in unique environments | |
| Cₑ' (-CH₂-) | ~31 | Methylene carbons in unique environments | |
| Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃). |
Infrared (IR) Spectroscopy: Identifying Functional Groups
While IR spectroscopy cannot reliably distinguish between the cis and trans isomers, it is crucial for confirming the presence of key functional groups and the overall carbon skeleton.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2950 - 2850 | C-H Stretch (alkane) | Strong |
| 1450 - 1400 | CH₂ Scissoring | Medium |
| 750 - 650 | C-Cl Stretch | Strong |
| 650 - 550 | C-Br Stretch | Strong |
| Table 4: Predicted Characteristic IR Absorption Bands for this compound. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
General Analytical Workflow
Caption: General workflow for the spectral analysis of this compound.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer (electron ionization source at 70 eV).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method: Scan a mass range from m/z 40 to 300.
-
Analysis: Analyze the resulting chromatogram to determine purity and the mass spectrum of the corresponding peak to identify the molecular ion cluster and fragmentation pattern.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 128 or more).
-
Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the compound is likely a liquid at room temperature, the Attenuated Total Reflectance (ATR) method is ideal.
-
Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR crystal.
-
Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of the neat sample onto the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a high-quality spectrum.
-
-
Analysis: Identify the characteristic absorption peaks and compare them to known correlation tables.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on the synergistic use of MS, NMR, and IR spectroscopy. While MS confirms the molecular weight and elemental formula and IR verifies the presence of key functional groups, it is NMR that serves as the definitive tool for distinguishing between the cis and trans isomers. The pronounced differences in molecular symmetry between the two isomers lead to uniquely identifiable ¹H and ¹³C NMR spectra, providing an unambiguous method for stereochemical assignment. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important synthetic building block.
References
An In-depth Technical Guide to 1-Bromo-3-chlorocyclobutane: From Discovery to Modern Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-chlorocyclobutane, a key intermediate in organic synthesis. Delving into its historical context, this document chronicles its synthesis, stereochemical intricacies, and significant applications, particularly in the formation of strained ring systems. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the utility and background of this versatile cyclobutane derivative.
Introduction: The Emergence of a Strained but Significant Molecule
The chemistry of cyclobutanes has long intrigued organic chemists due to the inherent ring strain that imparts unique reactivity. Among the myriad of substituted cyclobutanes, this compound has carved a niche for itself as a valuable precursor, most notably in the synthesis of the highly strained and fascinating bicyclo[1.1.0]butane system. While the precise moment of its initial discovery remains elusive in readily available literature, its significance is deeply intertwined with the exploration of small, strained ring systems and the development of synthetic methodologies to access them. The historical challenge in synthesizing 1,3-disubstituted cyclobutanes without ambiguity underscores the importance of well-defined synthetic routes that later emerged.
Physicochemical and Stereochemical Properties
This compound is a halogenated cycloalkane with the chemical formula C₄H₆BrCl.[1] Its structure presents interesting stereochemical considerations.
| Property | Value |
| Molecular Formula | C₄H₆BrCl |
| Molecular Weight | 169.45 g/mol [1] |
| CAS Number | 4935-03-9[1] |
| Boiling Point | 67–72 °C (at 45 mmHg)[2] |
| Refractive Index (n²³D) | 1.5065[2] |
The molecule possesses two stereogenic centers at the C1 and C3 positions.[3] This gives rise to a maximum of 2² = 4 possible stereoisomers. However, due to the potential for a plane of symmetry, the existence of a meso compound reduces the total number of unique stereoisomers to three: a pair of enantiomers (trans) and a meso compound (cis).[3]
The conformational flexibility of the cyclobutane ring, which adopts a puckered or "butterfly" conformation to alleviate torsional strain, further influences the spatial relationship of the bromine and chlorine substituents. This non-planar geometry is a critical factor in its reactivity.
A Documented Synthesis: The Lampman-Aumiller Procedure
A significant milestone in the accessibility of this compound is its documentation in Organic Syntheses, a testament to a reliable and reproducible method. The procedure, submitted by Gary M. Lampman and James C. Aumiller, provides a clear pathway for its preparation.[2]
Reaction Principle: A Modified Hunsdiecker Reaction
The synthesis is a modified version of the Hunsdiecker reaction, which traditionally involves the reaction of a silver salt of a carboxylic acid with a halogen. In this iteration, red mercury(II) oxide is used to promote the decarboxylative bromination of 3-chlorocyclobutanecarboxylic acid.[2]
Experimental Protocol
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Methodology: [2]
-
Apparatus Setup: A three-necked, round-bottomed flask, protected from light with aluminum foil, is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Initial Charge: Red mercury(II) oxide (0.17 mole) is suspended in carbon tetrachloride (330 ml). To this suspension, 3-chlorocyclobutanecarboxylic acid (0.227 mole) is added.
-
Reagent Addition: The mixture is heated to reflux with stirring. A solution of bromine (0.25 mole) in carbon tetrachloride (180 ml) is then added.
-
Reaction Progression: The reaction is allowed to reflux for 25–30 minutes, during which the evolution of carbon dioxide is monitored.
-
Workup: The reaction mixture is cooled in an ice bath, and the precipitate is removed by filtration.
-
Purification: The solvent is removed from the combined filtrates by distillation. The residual oil is then purified by vacuum distillation to yield this compound.
Yield: 35–46%[2]
Causality in Experimental Choices
-
Exclusion of Light: The use of aluminum foil to wrap the reaction flask is crucial as the Hunsdiecker reaction and related radical reactions are often sensitive to light, which can initiate unwanted side reactions.
-
Mercury(II) Oxide vs. Silver Salt: The use of mercury(II) oxide offers an advantage over the traditional silver salt method as the in situ formation of the mercury salt of the carboxylic acid is less sensitive to the presence of water produced during the reaction.[2]
-
Carbon Tetrachloride as Solvent: Carbon tetrachloride is a classic solvent for halogenation reactions due to its inertness under the reaction conditions.
Key Application: The Gateway to Bicyclo[1.1.0]butane
The primary and most documented application of this compound is its role as a precursor to bicyclo[1.1.0]butane, a molecule of significant theoretical and practical interest due to its extreme strain energy (estimated at 63.9 kcal/mol).[4]
The Intramolecular Wurtz Reaction
The synthesis of bicyclo[1.1.0]butane from this compound is achieved through an intramolecular Wurtz reaction.[4] This reaction involves the reductive coupling of the two carbon-halogen bonds using an alkali metal, typically sodium.
Reaction Workflow:
Caption: Wurtz reaction for Bicyclo[1.1.0]butane synthesis.
Mechanistic Considerations
The Wurtz reaction is generally understood to proceed through a mechanism involving organometallic intermediates or radical species.[5] In this intramolecular case, the proximity of the two reactive centers facilitates the formation of the central bond of the bicyclo[1.1.0]butane system. The reaction is typically carried out in a solvent like refluxing dioxane with molten sodium. It is noteworthy that other reducing metals, such as zinc, have been found to be ineffective in this specific transformation.[6]
Conclusion
This compound, while perhaps not a household name in the broader chemical community, holds a significant position in the history and practice of synthesizing strained organic molecules. Its documented synthesis provides a reliable route to this valuable intermediate. The primary utility of this compound as a precursor to bicyclo[1.1.0]butane has cemented its importance, offering a gateway to a fascinating and reactive class of molecules. For the modern researcher in drug discovery and chemical synthesis, an understanding of the history and synthetic pathways associated with this compound provides not only a practical tool but also an appreciation for the elegant solutions developed to construct challenging molecular architectures.
References
- 1. This compound | C4H6BrCl | CID 560567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Total number of stereoisomers of the compound this compound.. [askfilo.com]
- 4. Bicyclobutane - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Safe Handling and Use of 1-Bromo-3-chlorocyclobutane
Introduction
1-Bromo-3-chlorocyclobutane is a halogenated aliphatic compound whose strained cyclobutyl scaffold makes it a valuable synthetic building block in medicinal chemistry and materials science.[1] Like many polyhalogenated organic molecules, its utility in constructing complex molecular architectures, particularly for active pharmaceutical ingredients (APIs), is significant.[2] However, the inherent reactivity and the general toxicological concerns associated with halogenated hydrocarbons necessitate a rigorous and informed approach to its handling, storage, and disposal.[3] This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, synthesized from available data on the compound and its structural analogs. It is designed for researchers, chemists, and drug development professionals who work with this reagent. The toxicological properties of this specific compound have not been fully investigated, and therefore, all procedures must be conducted with the assumption that it is hazardous.[4]
Section 1: Chemical Identity and Physical Properties
Accurate identification is the foundation of chemical safety. While comprehensive, experimentally verified physical data for this compound is not widely available in public databases[5], the known identifiers are crucial for cross-referencing Safety Data Sheets (SDS) and other technical documents.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 4935-03-9 | [5][6][7] |
| Molecular Formula | C₄H₆BrCl | [5][6][7] |
| Molecular Weight | 169.45 g/mol | [6] |
| Canonical SMILES | C1C(CC1Br)Cl | [6] |
| Appearance | Data not available; likely a liquid. | |
| Boiling Point | Data not available. | [5] |
| Melting Point | Data not available. | [5] |
| Density | Data not available. | [5] |
Note: Users must consult the supplier-specific Safety Data Sheet (SDS) for available physical property data.
Section 2: Hazard Identification and Toxicology
Due to the absence of specific toxicological studies on this compound, a conservative approach based on analogous halogenated compounds, such as 1-bromo-3-chloropropane, is essential for risk assessment.[8][9]
Anticipated Health Hazards:
-
Acute Toxicity: Assumed to be harmful if ingested or inhaled.[8] Overexposure could potentially affect the central nervous system and liver.[9]
-
Skin Corrosion/Irritation: Expected to be a skin irritant.[8][10] Prolonged contact may cause redness, itching, and inflammation.[8]
-
Serious Eye Damage/Irritation: Direct contact with the liquid or high concentrations of vapor is likely to cause serious eye irritation, characterized by redness, watering, and pain.[8][10]
-
Respiratory Irritation: Vapors may cause irritation to the respiratory system.[8][10]
-
Carcinogenicity/Mutagenicity: Data is not available for this compound. However, some halogenated hydrocarbons are classified as potential or known carcinogens.[4]
Physicochemical Hazards:
-
Flammability: While flash point data is unavailable, it should be treated as a combustible liquid.[4][10] Vapors may form explosive mixtures with air, and can travel to an ignition source and flash back.[4]
-
Hazardous Decomposition: Combustion or thermal decomposition will produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).[4][11]
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is mandatory.
Engineering Controls
The primary objective of engineering controls is to minimize exposure by containing the chemical at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to control vapor inhalation.[3]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[12]
-
Safety Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the work area.[8]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the user and the chemical.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles.[3][12] | Protects against accidental splashes of the liquid and irritating vapors. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, PVC).[3][12] | Prevents skin contact and absorption. Users should check the glove manufacturer's data for breakthrough time and compatibility. |
| Body | Chemically resistant lab coat.[8] | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if work is performed in a certified fume hood. If a hood is unavailable or fails, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] | Prevents inhalation of potentially harmful vapors. |
Standard Operating Protocol: Aliquoting Reagent
-
Preparation: Ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of unnecessary items.
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
Transfer: Place the stock bottle of this compound in the fume hood. Uncap the bottle and use a clean, appropriate tool (e.g., glass pipette with bulb) to carefully withdraw the desired volume.
-
Aliquot: Dispense the liquid into the reaction vessel or secondary container, avoiding splashing.
-
Seal: Securely cap both the stock bottle and the secondary container immediately after the transfer.
-
Cleanup: Clean any contaminated reusable equipment within the fume hood. Dispose of any single-use contaminated items (e.g., pipette tips) into the designated halogenated hazardous waste container.[3]
-
Final Check: Wipe down the work surface in the fume hood. Remove PPE in the correct order before leaving the laboratory. Wash hands thoroughly with soap and water.[12]
Caption: Standard workflow for handling this compound.
Section 4: Storage and Incompatibility
Proper storage is critical for maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[10][12] The storage location should be away from heat, sparks, and open flames.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and certain metals.[4][11] Strong oxidizing agents can cause a violent reaction, leading to a fire or explosion.[13] Do not use aluminum, brass, or copper containers or fittings, as halogenated compounds can corrode these materials.[12]
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
Spill Response
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Control Ignition Sources: Remove all sources of ignition from the area.[12]
-
Ventilate: Increase ventilation, if safe to do so.
-
Assess & Equip: For small spills, trained personnel wearing full PPE (including respiratory protection) can proceed. For large spills, evacuate and call emergency responders.
-
Contain & Absorb: Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[4][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[3][12]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Wash the area with soap and water.[12]
Caption: Decision workflow for a chemical spill response.
Fire Response
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][10] A water spray can be used to cool fire-exposed containers but may not be effective for extinguishing the fire.[4]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic decomposition products like HBr and HCl.[4]
First Aid Measures
-
Inhalation: Remove the individual to fresh air and keep them at rest. If breathing is difficult or symptoms persist, seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the SDS or container label to the physician.[9]
Section 6: Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Segregation: this compound and materials contaminated with it must be disposed of as hazardous waste. It is critical to collect this in a waste stream designated specifically for halogenated organic compounds .[3] Co-mingling with non-halogenated waste can complicate and increase the cost of disposal.
-
Containerization: Use a designated, properly labeled, and sealable waste container.[3] The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Regulations: All waste disposal must adhere strictly to institutional policies and local, state, and federal regulations.[4][12] Never discharge chemical waste into drains or sewers.[4]
Conclusion
This compound is a valuable reagent whose safe use hinges on a proactive and diligent safety culture. Given the limited specific toxicological data, all handling must be guided by the principle of caution, treating the compound as potentially harmful via all routes of exposure. By adhering to the engineering controls, personal protective equipment standards, and emergency procedures outlined in this guide, researchers can effectively minimize risks and harness the synthetic potential of this compound in a safe and responsible manner.
References
- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | C4H6BrCl | CID 560567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. cloudfront.zoro.com [cloudfront.zoro.com]
- 9. ICSC 1665 - 1-BROMO-3-CHLOROPROPANE [inchem.org]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. carlroth.com [carlroth.com]
reactivity of 1-Bromo-3-chlorocyclobutane with nucleophiles
An In-Depth Technical Guide to the Reactivity of 1-Bromo-3-chlorocyclobutane with Nucleophiles
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the chemical reactivity of this compound, a strained cyclic compound featuring two distinct halogen leaving groups. We will explore the foundational principles governing its reactions with nucleophiles, from its inherent structural strains to the nuanced competition between substitution, elimination, and intramolecular cyclization pathways. This document is intended for researchers, medicinal chemists, and process development scientists who utilize strained ring systems as building blocks in complex molecule synthesis.
The Cyclobutane Core: A Foundation of Strain and Reactivity
The reactivity of this compound cannot be understood without first appreciating the unique chemical physics of the cyclobutane ring. Unlike their more stable cyclohexane counterparts, four-membered rings exhibit significant instability due to inherent ring strain. This strain is a composite of two primary factors:
-
Angle Strain: The natural bond angle for sp³-hybridized carbon is approximately 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be compressed to 90°, creating substantial angle strain. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation, which slightly improves the bond angles at the cost of increased torsional strain.
-
Torsional Strain: In its puckered conformation, the adjacent C-H bonds are not perfectly eclipsed, but they are closer to an eclipsed state than the staggered conformations seen in open-chain alkanes. This enforced proximity of substituent groups results in torsional strain, further contributing to the ring's overall energy.
This high ring strain (approximately 26 kcal/mol) makes cyclobutane derivatives thermodynamically driven to undergo reactions that can relieve this strain, rendering them more reactive than corresponding open-chain or larger-ring haloalkanes.
The Differentiated Halogens: A Tale of Two Leaving Groups
The presence of both bromine and chlorine on the same scaffold introduces a crucial element of selectivity. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. Consequently, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻) in nucleophilic substitution reactions. This difference is fundamental to predicting which site will react preferentially.
| Property | C-Br Bond | C-Cl Bond | Rationale |
| Average Bond Energy | ~285 kJ/mol | ~340 kJ/mol | The C-Br bond is weaker and requires less energy to break. |
| Leaving Group Ability | Excellent | Good | The better leaving group is the conjugate base of the stronger acid (HBr is a stronger acid than HCl). |
This inherent difference dictates that, under most nucleophilic conditions, the C-Br bond will be the primary site of reaction.
Mechanistic Pathways & Reaction Control
The reaction of this compound can proceed through several competing pathways. The choice of nucleophile, solvent, and temperature are critical experimental variables that allow a chemist to direct the reaction towards a desired outcome.
Diagram: Controlling Reaction Pathways
Caption: Decision workflow for directing the reactivity of this compound.
Pathway A: Nucleophilic Substitution (Sɴ2)
When treated with a strong, non-basic nucleophile, this compound is expected to undergo a bimolecular nucleophilic substitution (Sɴ2) reaction. The reaction will occur preferentially at the carbon bearing the bromine atom.
Mechanism: The Sɴ2 reaction proceeds in a single, concerted step. The nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack). This leads to an inversion of stereochemistry at the reaction center. For example, if the starting material is the cis isomer, the product will have a trans relationship between the incoming nucleophile and the remaining chlorine atom.
Diagram: Sɴ2 Mechanism
Caption: Concerted Sɴ2 mechanism showing backside attack and stereochemical inversion.
Experimental Protocol: Synthesis of 3-Azidocyclobutyl Chloride
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in 30 mL of anhydrous dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds.
-
Reaction: Heat the mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature and pour it into 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 3-azidocyclobutyl chloride product.
Pathway B: Intramolecular Wurtz Reaction
A unique and synthetically powerful reaction occurs when this compound is treated with two equivalents of an active metal, such as sodium, in an anhydrous ether solvent. This is an intramolecular Wurtz coupling reaction that results in the formation of a highly strained, bridged bicyclic compound: bicyclo[1.1.0]butane.
Causality and Mechanism: The reaction proceeds through a stepwise formation of carbanionic intermediates.
-
Step 1: Sodium metal donates an electron to the more reactive C-Br bond, cleaving it to form a cyclobutyl radical and sodium bromide. A second sodium atom then donates another electron to the radical, forming a highly reactive cyclobutyl anion.
-
Step 2: This carbanion acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular Sɴ2-like displacement.
-
Step 3: The chloride ion is expelled, and a new carbon-carbon bond is formed across the ring, yielding the bicyclo[1.1.0]butane product and sodium chloride.
The formation of this product is remarkable as it creates an even more strained system. The driving force is the formation of stable sodium halide salts.
Diagram: Intramolecular Wurtz Coupling
Caption: Stepwise mechanism for the formation of bicyclo[1.1.0]butane via Wurtz coupling.
Competing Reactions: The Role of Elimination (E2)
When a strong, sterically hindered base (e.g., potassium tert-butoxide) is used instead of a good nucleophile, the E2 elimination pathway can compete with or even dominate substitution. In this scenario, the base abstracts a proton from a carbon adjacent to the C-Br bond, leading to the formation of 1-chlorocyclobutene. The regioselectivity is again dictated by the superior leaving group ability of bromide.
Stereochemical Considerations
The starting this compound can exist as cis and trans diastereomers. These are configurationally stable isomers. The stereochemistry of the starting material will directly impact the stereochemistry of the product in Sɴ2 reactions, as inversion is expected. For the Wurtz reaction, both isomers typically converge to the same bicyclo[1.1.0]butane product. The stereochemical outcome is a critical factor for drug development professionals, where precise control over chiral centers is paramount.
Conclusion
The reactivity of this compound is a rich interplay of ring strain, leaving group ability, and carefully chosen reaction conditions. While susceptible to standard Sɴ2 and E2 reactions that selectively target the C-Br bond, its most notable transformation is the intramolecular Wurtz coupling to form the highly strained bicyclo[1.1.0]butane system. A thorough understanding of these competing pathways allows researchers to harness this versatile building block for the synthesis of complex and novel molecular architectures.
An In-depth Technical Guide to the Electrophilic Reactions of 1-Bromo-3-chlorocyclobutane
Abstract
This technical guide provides a comprehensive analysis of the anticipated electrophilic reactions of 1-bromo-3-chlorocyclobutane, a unique substrate poised at the intersection of strained ring chemistry and halogen-substituted aliphatic systems. While direct experimental data on this specific molecule is limited, this document leverages fundamental principles of physical organic chemistry to predict its reactivity, regioselectivity, and potential for skeletal rearrangements. This whitepaper is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the synthetic potential of functionalized cyclobutanes. We will explore the nuanced interplay of inductive and resonance effects of the halogen substituents, the inherent ring strain of the cyclobutane core, and the stability of potential carbocationic intermediates. Hypothetical reaction pathways for key electrophilic transformations, including halogenation, nitration, and Friedel-Crafts reactions, are presented with detailed mechanistic discussions and proposed experimental protocols.
Introduction: The Unique Chemical Landscape of this compound
This compound is a fascinating, non-commercially available molecule that presents a unique set of chemical properties. Its reactivity is governed by the inherent ring strain of the cyclobutane core and the strong inductive effects of the two halogen substituents. The C-C bonds in cyclobutane are weaker than in acyclic alkanes due to significant angle strain (bond angles of approximately 90° instead of the ideal 109.5°), making the ring susceptible to opening under certain conditions.[1][2]
The presence of both bromine and chlorine atoms introduces a complex electronic environment. Both halogens are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect deactivates the cyclobutane ring towards electrophilic attack by reducing the electron density of the C-H and C-C bonds. However, halogens also possess lone pairs of electrons that can participate in resonance, a +M effect, which can stabilize adjacent carbocations.[3][4] The interplay between these opposing effects is crucial in determining the regioselectivity of any potential electrophilic reaction.
Synthesis of this compound
While not commercially widespread, the synthesis of this compound can be envisioned through several routes, typically involving the halogenation of cyclobutane derivatives. A plausible laboratory-scale synthesis could involve the halohydrin formation from cyclobutene, followed by conversion of the hydroxyl group to a halide. Another approach could be the free-radical halogenation of chlorocyclobutane, which would likely yield a mixture of isomers requiring separation. The specific isomeric form (cis or trans) of the starting material will influence the stereochemical outcome of subsequent reactions.
General Principles of Electrophilic Attack on this compound
Electrophilic reactions on saturated hydrocarbons are generally challenging due to the stability of C-H and C-C bonds. However, the strained nature of the cyclobutane ring can provide a thermodynamic driving force for reactions that lead to ring-opening. Alternatively, electrophilic substitution at a C-H bond, though less common than in aromatic systems, can be induced under forcing conditions or with highly reactive electrophiles.
Formation and Stability of Carbocation Intermediates
Any electrophilic reaction on this compound will likely proceed through a carbocationic intermediate. The stability of this intermediate is paramount in determining the reaction pathway and regioselectivity. The primary factors influencing carbocation stability are:
-
Inductive Effects: The electron-withdrawing nature of the bromine and chlorine atoms will destabilize a carbocation formed on an adjacent carbon.
-
Resonance Effects: A lone pair on a halogen atom can be donated to an adjacent carbocation, forming a halonium ion-like structure. This resonance stabilization can partially offset the destabilizing inductive effect. Bromine is more effective at this than chlorine due to its greater polarizability and lower electronegativity.
-
Ring Strain: The formation of a carbocation can either increase or decrease the ring strain, depending on the geometry of the intermediate.
-
Neighboring Group Participation: The bromine atom, in particular, is known for its ability to participate as a neighboring group, forming a bridged bromonium ion that can influence the stereochemistry and regioselectivity of the reaction.[2][5][6]
Considering these factors, an electrophilic attack is most likely to occur at a position that allows for the formation of the most stable carbocation.
Predicted Regioselectivity
The two halogen atoms in this compound create a complex electronic landscape. The C-H bonds on the carbon atoms bearing the halogens (C1 and C3) are polarized, making the hydrogen atoms slightly acidic and the carbon atoms electron-deficient. The C-H bonds on the adjacent carbons (C2 and C4) are also influenced by the inductive effects of the halogens.
Electrophilic attack could potentially occur at a C-H bond or a C-C bond.
-
Attack at a C-H bond: This would lead to a substitution reaction. The stability of the resulting carbocation would be the primary determinant of the site of attack. A carbocation at C2 (or C4) would be a secondary carbocation, destabilized by the inductive effect of the halogens at the 1 and 3 positions. A carbocation at C1 would be stabilized by resonance from the bromine but destabilized by the inductive effects of both halogens. A carbocation at C3 would be similarly influenced by the chlorine atom.
-
Attack at a C-C bond: This would lead to a ring-opening reaction. The high ring strain of the cyclobutane ring makes this a plausible pathway, especially with strong electrophiles and Lewis acids.
Due to the strong deactivating inductive effects of the two halogens, electrophilic substitution at the C-H bonds of this compound is expected to be significantly slower than for unsubstituted cyclobutane.
Hypothetical Electrophilic Reactions and Mechanisms
Given the lack of specific experimental data, the following sections outline the predicted outcomes and plausible mechanisms for several key electrophilic reactions based on established chemical principles.
Halogenation
Electrophilic halogenation of alkanes typically proceeds via a radical mechanism under UV light. However, under Lewis acid catalysis, an electrophilic pathway can be initiated.
Reaction: Halogenation of this compound Reagents: Br₂ or Cl₂ with a Lewis acid catalyst (e.g., AlCl₃, FeBr₃) Predicted Products: A mixture of polyhalogenated cyclobutanes.
Mechanism: The Lewis acid will polarize the halogen-halogen bond, creating a more potent electrophile. This electrophile will then be attacked by a C-H bond of the cyclobutane. The regioselectivity will be determined by the stability of the resulting carbocation. Attack at the C2 or C4 position would lead to a secondary carbocation, which would then be captured by the halide ion.
Caption: Proposed mechanism for electrophilic halogenation.
Experimental Protocol (Hypothetical):
-
To a solution of this compound (1.0 eq) in a dry, inert solvent (e.g., CCl₄) at 0 °C, add a catalytic amount of anhydrous FeBr₃ (0.1 eq).
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature for several hours, monitoring by GC-MS.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, dry, and purify by column chromatography.
Nitration
Nitration of alkanes is a challenging transformation, often requiring harsh conditions that can lead to oxidation and degradation. However, with a suitable nitrating agent, electrophilic substitution may be possible.
Reaction: Nitration of this compound Reagents: A nitrating agent such as nitronium tetrafluoroborate (NO₂BF₄) or a mixture of nitric acid and sulfuric acid. Predicted Products: Nitro-substituted this compound isomers.
Mechanism: The powerful electrophile, the nitronium ion (NO₂⁺), would attack a C-H bond. The regioselectivity would again be governed by carbocation stability. Given the strong deactivation of the ring, this reaction is expected to be very slow and require forcing conditions.
Caption: Proposed mechanism for electrophilic nitration.
Experimental Protocol (Hypothetical):
-
In a flask equipped with a stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in a dry, polar, aprotic solvent (e.g., sulfolane).
-
Cool the solution to 0 °C and slowly add nitronium tetrafluoroborate (1.1 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the product with a suitable organic solvent, wash with brine, dry, and purify by chromatography.
Friedel-Crafts Reactions
Friedel-Crafts reactions on aliphatic systems are less common than on aromatic rings. However, with a Lewis acid catalyst, alkylation or acylation of a C-H bond may be feasible, though likely accompanied by rearrangements and ring-opening.[7][8][9][10][11][12]
Reaction: Friedel-Crafts Alkylation of this compound Reagents: An alkyl halide (e.g., t-butyl chloride) and a strong Lewis acid (e.g., AlCl₃). Predicted Products: A complex mixture of alkylated products, rearranged products, and ring-opened products.
Mechanism: The Lewis acid will generate a carbocation from the alkyl halide. This carbocation will then act as the electrophile. Due to the high energy of the potential carbocation intermediates on the cyclobutane ring, rearrangements are highly probable. A 1,2-hydride or 1,2-alkyl shift could lead to a more stable carbocation, resulting in a rearranged product. Furthermore, the strain of the cyclobutane ring could be released through a ring-opening mechanism initiated by the electrophilic attack.
Caption: Potential pathways in Friedel-Crafts alkylation.
Reaction: Friedel-Crafts Acylation of this compound Reagents: An acyl halide (e.g., acetyl chloride) and a Lewis acid (e.g., AlCl₃). Predicted Products: Acylated cyclobutane derivatives.
Mechanism: An acylium ion is generated from the acyl halide and Lewis acid. The acylium ion is a strong electrophile that can attack a C-H bond. Unlike in Friedel-Crafts alkylation, the acylium ion itself does not rearrange. However, the carbocation intermediate formed on the cyclobutane ring could still potentially undergo rearrangement or ring-opening.
Experimental Protocol for Friedel-Crafts Acylation (Hypothetical):
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry dichloromethane at 0 °C, slowly add acetyl chloride (1.1 eq).
-
Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in dry dichloromethane dropwise.
-
Allow the reaction to proceed at 0 °C for several hours, monitoring by TLC or GC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary and Comparison
Due to the hypothetical nature of these reactions, quantitative data is not available. However, a qualitative comparison of the expected reactivity and challenges can be summarized:
| Reaction | Electrophile Strength | Expected Reactivity | Key Challenges |
| Halogenation | Moderate (with Lewis Acid) | Low to Moderate | Polysubstitution, Isomer separation |
| Nitration | Strong | Very Low | Harsh conditions, Oxidation, Low yield |
| Friedel-Crafts Alkylation | Variable | Low | Carbocation rearrangements, Ring-opening, Polyalkylation |
| Friedel-Crafts Acylation | Strong | Low | Potential for rearrangement/ring-opening of the intermediate |
Conclusion and Future Directions
The electrophilic chemistry of this compound is predicted to be challenging due to the deactivating inductive effects of the halogen substituents. Electrophilic substitution at C-H bonds is likely to be sluggish and require potent electrophiles and potentially harsh reaction conditions. The high ring strain of the cyclobutane core introduces the possibility of ring-opening reactions as a competing pathway, particularly in Friedel-Crafts type reactions where strong Lewis acids are employed.
Future research in this area should focus on computational studies to model the stability of the potential carbocation intermediates and to predict the activation barriers for different electrophilic reaction pathways. Experimental investigations, starting with milder electrophiles and carefully controlled conditions, would be necessary to validate these theoretical predictions and to explore the synthetic utility of this intriguing molecule. The development of catalytic C-H activation methods, while not strictly traditional electrophilic substitution, may offer a more controlled and selective route to the functionalization of this compound.[13][14][15]
References
- 1. An Atoms in Molecules Study of the Halogen Resonance Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 6. Neighbouring_group_participation [chemeurope.com]
- 7. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. baranlab.org [baranlab.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Bromo-3-chlorocyclobutane: Nomenclature, Stereochemistry, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chlorocyclobutane is a disubstituted cycloalkane that serves as a valuable building block in organic synthesis. Its rigid four-membered ring and the presence of two different halogen atoms at the 1 and 3 positions make it a molecule of significant interest for creating complex molecular architectures. This guide provides a comprehensive overview of the IUPAC nomenclature, stereochemical intricacies, and characteristic reactivity of this compound, offering insights for its application in research and development.
IUPAC Nomenclature: A Systematic Approach
The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] The parent structure is a cyclobutane ring.[2] When naming substituted cycloalkanes, the substituents are listed in alphabetical order.[1] Consequently, "bromo" precedes "chloro". The carbon atom bearing the bromine atom is assigned the locant '1', and the ring is numbered to give the other substituent the lowest possible number, which in this case is '3'. Therefore, the unambiguous IUPAC name is This compound .
This primary name, however, does not fully describe the molecule's three-dimensional structure. The spatial arrangement of the bromine and chlorine atoms relative to the plane of the cyclobutane ring gives rise to stereoisomers, which are distinguished by the prefixes cis and trans.[3]
Stereochemistry: Unraveling the Isomers of this compound
This compound exists as two diastereomers: cis-1-bromo-3-chlorocyclobutane and trans-1-bromo-3-chlorocyclobutane.
-
cis-1-Bromo-3-chlorocyclobutane : In this isomer, the bromine and chlorine atoms are on the same side of the cyclobutane ring.
-
trans-1-Bromo-3-chlorocyclobutane : In this isomer, the bromine and chlorine atoms are on opposite sides of the cyclobutane ring.
A crucial aspect of stereochemistry is chirality. A molecule is chiral if it is non-superimposable on its mirror image. For 1,3-disubstituted cyclobutanes, the presence of symmetry elements determines their chirality.
In the case of cis-1-bromo-3-chlorocyclobutane , there is a plane of symmetry that bisects the molecule through the bromine and chlorine atoms and the C1 and C3 carbons. The presence of this internal plane of symmetry means the molecule is superimposable on its mirror image, rendering it achiral and a meso compound.[4][5][6]
For trans-1-bromo-3-chlorocyclobutane , the situation is different. While 1,3-disubstituted cyclobutanes with identical substituents have a center of symmetry, this is not the case when the substituents are different.[7] Therefore, trans-1-bromo-3-chlorocyclobutane does not possess a plane of symmetry or a center of inversion. This lack of symmetry makes the molecule chiral , and it exists as a pair of enantiomers.
Caption: Structures of cis- and trans-1-bromo-3-chlorocyclobutane.
Physical and Chemical Properties
While specific experimental data for the individual isomers of this compound is scarce, we can infer their properties based on related compounds and general principles.
| Property | cis-1-Bromo-3-chlorocyclobutane | trans-1-Bromo-3-chlorocyclobutane | Rationale |
| Chirality | Achiral (meso) | Chiral | Presence of a plane of symmetry in the cis isomer. |
| Dipole Moment | Expected to have a net dipole moment | Expected to have a smaller net dipole moment | In the cis isomer, the C-Br and C-Cl bond dipoles are on the same side, leading to a larger vector sum. In the trans isomer, they are opposed and partially cancel. |
| Boiling Point | Expected to be slightly higher | Expected to be slightly lower | The higher dipole moment of the cis isomer leads to stronger dipole-dipole intermolecular forces, requiring more energy to overcome.[8] |
| Melting Point | Indeterminate without experimental data | Indeterminate without experimental data | Melting point is influenced by both intermolecular forces and crystal lattice packing efficiency. The more symmetric trans isomer might pack more efficiently, potentially leading to a higher melting point. |
Synthesis of this compound
A plausible synthetic route to this compound could start from cyclobutane-1,3-diol. The stereochemistry of the starting diol (cis or trans) would influence the stereochemical outcome of the final product. A two-step process involving sequential conversion of the hydroxyl groups to halogens would be a viable approach. For instance, treatment with a chlorinating agent like thionyl chloride (SOCl₂) followed by a brominating agent such as phosphorus tribromide (PBr₃) could yield the desired product. The order of these steps could be reversed. It is important to note that reaction conditions would need to be carefully controlled to minimize side reactions and achieve the desired stereoisomer.
Caption: Plausible synthetic pathway to this compound.
Reactivity of this compound
The chemical behavior of this compound is primarily dictated by the presence of the two carbon-halogen bonds. It can undergo reactions typical of alkyl halides, including nucleophilic substitution and elimination.[9][10][11][12][13]
Intramolecular Wurtz Reaction
A noteworthy reaction of this compound is its intramolecular Wurtz reaction when treated with metallic sodium in an ether solvent.[14][15][16] This reaction leads to the formation of a highly strained bicyclic compound, bicyclo[1.1.0]butane . The reaction proceeds via the formation of a di-radical or di-anionic intermediate, followed by an intramolecular coupling that forms a new carbon-carbon bond between the C1 and C3 positions.
Caption: Intramolecular Wurtz reaction of this compound.
Nucleophilic Substitution and Elimination Reactions
This compound can also undergo standard nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The outcome of these reactions depends on several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.[9][10][11][12][13]
-
Strong, non-bulky nucleophiles will favor Sₙ2 reactions, leading to the substitution of one or both halogen atoms.
-
Strong, bulky bases will promote E2 elimination, resulting in the formation of a cyclobutene derivative.
-
Weak nucleophiles/bases in polar protic solvents may lead to Sₙ1 and E1 reactions, proceeding through a carbocation intermediate.
The relative reactivity of the C-Br and C-Cl bonds is also a key consideration. The C-Br bond is generally weaker and bromide is a better leaving group than chloride, suggesting that reactions will preferentially occur at the bromine-bearing carbon.
Conclusion
This compound is a structurally rich molecule with distinct stereoisomers that exhibit different properties. A thorough understanding of its IUPAC nomenclature, the chirality of its cis and trans forms, and its characteristic reactivity, particularly the intramolecular Wurtz reaction, is essential for its effective use in synthetic organic chemistry. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique chemical attributes of this versatile cyclobutane derivative.
References
- 1. Organic Nomenclature [www2.chemistry.msu.edu]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistryschool.net [chemistryschool.net]
- 5. quora.com [quora.com]
- 6. (a) Where is the plane of symmetry in trans-1,3-cyclobutanediol?(b) Does .. [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. The convulsant and anesthetic properties of cis-trans isomers of 1,2-dichlorohexafluorocyclobutane and 1,2-dichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. What would be the product formed when 1 -bromo-3-chlorocyclobutane reacts.. [askfilo.com]
cis and trans isomers of 1-Bromo-3-chlorocyclobutane
An In-Depth Technical Guide to the Cis and Trans Isomers of 1-Bromo-3-chlorocyclobutane
Abstract
The 1,3-disubstituted cyclobutane motif is a valuable scaffold in medicinal chemistry and materials science, prized for the well-defined spatial arrangement of its substituents.[1] This guide provides a comprehensive technical overview of the stereoisomers of this compound, a representative example of this structural class. We will explore the fundamental principles of cyclobutane stereochemistry, delve into synthetic methodologies, conduct a thorough conformational analysis, and detail the spectroscopic techniques required for unambiguous isomer differentiation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this carbocyclic system.
The Stereochemical Landscape of Cyclobutanes: A Foundation of Strain and Puckering
Unlike their larger cycloalkane counterparts, four-membered rings like cyclobutane are subject to significant ring strain, a combination of angle strain and torsional strain.[2] If the ring were perfectly planar, the C-C-C bond angles would be 90°, a major deviation from the ideal tetrahedral angle of 109.5°. Furthermore, a planar conformation would force all hydrogen atoms on adjacent carbons into a fully eclipsed arrangement, introducing substantial torsional strain.[3]
To alleviate this, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[3][4] This puckering slightly decreases the bond angles to around 88° but significantly reduces the torsional strain by moving the hydrogens away from perfect eclipsing.[3] This dynamic equilibrium between equivalent puckered conformations is a defining feature of the cyclobutane ring. The barrier to this ring puckering is relatively low, calculated to be approximately 518 cm⁻¹ (1.48 kcal/mol).[5] For substituted cyclobutanes, this puckering creates two distinct substituent positions on each carbon: pseudo-axial (pointing more vertically) and pseudo-equatorial (pointing more horizontally), analogous to the chair conformation of cyclohexane.
Caption: Energy minimization drives cyclobutane from a high-energy planar state to a more stable puckered conformation.
Stereoisomerism in this compound
The 1,3-substitution pattern in this compound gives rise to two geometric isomers: cis and trans. The stereochemical identity of these isomers is fundamentally linked to their internal symmetry.
-
Cis-1-Bromo-3-chlorocyclobutane: In this isomer, the bromine and chlorine atoms are on the same side of the ring. Critically, the cis isomer possesses a plane of symmetry that bisects the C1-C3 axis and the C2-C4 bond. Due to this internal symmetry, the molecule is achiral and superimposable on its mirror image. Therefore, cis-1-Bromo-3-chlorocyclobutane is a meso compound.[6][7] The carbons C1 and C3 are considered stereogenic centers because swapping substituents creates a diastereomer (the trans isomer), but they are achirotopic (not residing in a chiral environment).[6]
-
Trans-1-Bromo-3-chlorocyclobutane: Here, the bromine and chlorine atoms are on opposite sides of the ring. This arrangement eliminates the plane of symmetry present in the cis isomer. Consequently, the trans isomer is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,3S)-1-Bromo-3-chlorocyclobutane and (1S,3R)-1-Bromo-3-chlorocyclobutane.
Therefore, there are a total of three distinct stereoisomers for this compound: the single meso cis isomer and the pair of trans enantiomers.[8]
Caption: Stereoisomeric relationship of this compound.
Synthetic Strategies and Mechanistic Considerations
The synthesis of 1,3-disubstituted cyclobutanes often proceeds from commercially available cyclobutanone derivatives. A plausible and efficient route to this compound involves the reduction of 3-chlorocyclobutanone followed by bromination of the resulting alcohol. This strategy allows for stereochemical control based on the delivery of the hydride and bromide.
Causality in Synthesis: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the ketone without affecting the chloro-substituent. The stereochemical outcome of the reduction (i.e., the initial cis/trans ratio of the resulting 3-chlorocyclobutanol) depends on the steric approach of the hydride. Subsequent bromination of the alcohol using a reagent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) typically proceeds with inversion of configuration via an Sₙ2 mechanism. By controlling the stereochemistry of the intermediate alcohol, one can influence the final isomer ratio of the product.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize a mixture of cis- and trans-1-Bromo-3-chlorocyclobutane from 3-chlorocyclobutanone.
Step 1: Reduction of 3-chlorocyclobutanone
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorocyclobutanone (1.0 eq) in methanol (50 mL) at 0 °C (ice bath).
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M HCl until the pH is ~5.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-chlorocyclobutanol.
Step 2: Bromination of 3-chlorocyclobutanol
-
To a flask containing the crude 3-chlorocyclobutanol (1.0 eq) in anhydrous diethyl ether (50 mL) at 0 °C, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Carefully pour the reaction mixture over ice water (100 mL).
-
Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the cis and trans isomers.
Caption: A two-step workflow for the synthesis of this compound isomers.
Conformational Analysis
The puckered nature of the cyclobutane ring dictates the conformational preferences of the cis and trans isomers. The substituents can occupy either pseudo-axial (ax) or pseudo-equatorial (eq) positions.
-
Cis Isomer: To maintain a cis relationship, one substituent must be axial and the other equatorial (ax, eq). Through ring flipping, this conformer interconverts to its equivalent (eq, ax) form. If the substituents are different, as in this case, two distinct (ax, eq) conformers exist, and the equilibrium will favor the conformer where the larger group (bromine) occupies the more sterically favorable equatorial position.
-
Trans Isomer: The trans isomer can exist in two distinct puckered conformations: a diequatorial (eq, eq) form and a diaxial (ax, ax) form. The diaxial conformer suffers from significant 1,3-diaxial steric interactions. Consequently, the equilibrium heavily favors the diequatorial (eq, eq) conformer, where both bulky substituents are in the less hindered equatorial positions.[9]
Spectroscopic Characterization and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the . The key differentiators are chemical shifts and proton-proton coupling constants (J-values), which are highly sensitive to the geometric and conformational differences.
¹H NMR Spectroscopy:
-
Cis Isomer (Meso): Due to the plane of symmetry, the molecule will exhibit a simpler spectrum. The protons on C2 and C4 are chemically equivalent, as are the two protons on C2 (or C4) relative to the plane. The methine protons (H1 and H3) will have distinct chemical shifts due to the different electronic environments of Br and Cl.
-
Trans Isomer (Chiral): The lack of symmetry results in a more complex spectrum. All four methylene protons (on C2 and C4) can be chemically non-equivalent, leading to more complex multiplets. The coupling constants are particularly informative. For the favored diequatorial conformer, the trans relationship between H1 and the adjacent axial protons on C2/C4 will result in different coupling constants compared to the cis isomer.
¹³C NMR Spectroscopy:
-
Cis Isomer: Symmetry dictates that C2 and C4 are chemically equivalent, resulting in a single signal for these two carbons. C1 and C3 will show distinct signals. We expect a total of 3 signals.
-
Trans Isomer: The lack of symmetry means C2 and C4 are non-equivalent. Therefore, we expect a total of 4 signals in the proton-decoupled ¹³C NMR spectrum.
Table 1: Predicted Spectroscopic Data
| Parameter | cis-1-Bromo-3-chlorocyclobutane | trans-1-Bromo-3-chlorocyclobutane | Rationale for Difference |
| ¹³C Signals | 3 | 4 | Presence of a symmetry plane in the cis isomer makes C2/C4 equivalent. |
| ¹H H-C-Br (δ) | ~4.5 - 4.8 ppm | ~4.6 - 4.9 ppm | Subtle shifts due to different average conformation and through-space effects. |
| ¹H H-C-Cl (δ) | ~4.3 - 4.6 ppm | ~4.4 - 4.7 ppm | Subtle shifts due to different average conformation and through-space effects. |
| ³J(H,H) coupling | Different values for cis and trans couplings | Different values for cis and trans couplings | Coupling constants are dependent on the dihedral angle (Karplus relationship), which differs significantly between the (ax,eq) cis conformer and the (eq,eq) trans conformer. |
| Mass Spec (EI) | M⁺ peaks at m/z 168, 170, 172 | M⁺ peaks at m/z 168, 170, 172 | Isotopic pattern for Br (⁷⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1) will be identical. Fragmentation patterns may differ slightly. |
Note: Chemical shift values are estimates based on typical values for halogenated alkanes and may vary depending on solvent and experimental conditions.
Protocol: Spectroscopic Analysis
-
Sample Preparation: Prepare separate solutions of the purified cis and trans isomers (~10-15 mg) in deuterated chloroform (CDCl₃, 0.7 mL) in clean, dry NMR tubes.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. Use standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Use a larger number of scans (e.g., 1024) to achieve adequate signal-to-noise.
-
Mass Spectrometry: Obtain electron ionization (EI) mass spectra by introducing a dilute solution of each isomer into a GC-MS system.
-
Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants. Compare the number of ¹³C signals and the multiplicity patterns in the ¹H spectra to assign the cis and trans stereochemistry based on the principles outlined above.
Conclusion
The stereoisomers of this compound serve as an excellent model for understanding the nuanced interplay of ring strain, conformational dynamics, and symmetry in four-membered carbocycles. The clear distinction between the achiral meso cis isomer and the chiral trans enantiomers has profound implications for their potential applications, particularly in drug development where specific stereochemistry is paramount for biological activity. A thorough understanding of the synthetic routes that control stereochemical outcomes and the analytical techniques, especially NMR spectroscopy, used to confirm isomer identity is essential for any researcher working with this important structural class.
References
- 1. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. homework.study.com [homework.study.com]
- 8. Total number of stereoisomers of the compound this compound.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Computational Analysis of 1-Bromo-3-chlorocyclobutane
An In-depth Technical Guide:
Abstract
This technical guide provides a detailed framework for the computational analysis of 1-bromo-3-chlorocyclobutane, a halogenated cycloalkane with significant stereochemical and conformational complexity. For researchers in drug development and materials science, understanding the three-dimensional structure, stability, and electronic properties of such molecules is paramount for predicting their reactivity and interactions. This document outlines a robust computational workflow using Density Functional Theory (DFT) to explore the conformational landscape, vibrational properties, and electronic structure of the cis and trans isomers of this compound. It serves as a practical guide, blending theoretical principles with actionable protocols to empower researchers to conduct similar analyses with scientific rigor.
Part 1: The Conformational Landscape of this compound
The structural analysis of this compound begins with understanding its stereoisomerism and the inherent non-planarity of the cyclobutane ring. The molecule possesses two stereogenic centers at the C1 and C3 positions, giving rise to diastereomers: cis and trans.
-
cis-1-bromo-3-chlorocyclobutane : In this isomer, the bromine and chlorine atoms are on the same face of the ring. Due to a plane of symmetry that bisects the C1-C3 and C2-C4 bonds, this molecule is a non-chiral meso compound.[1][2]
-
trans-1-bromo-3-chlorocyclobutane : Here, the halogen substituents are on opposite faces of the ring. This configuration lacks a plane of symmetry, resulting in a pair of enantiomers: (1R,3S) and (1S,3R).
A critical feature of the cyclobutane scaffold is its puckered conformation. A planar cyclobutane would suffer from significant angle strain and severe torsional strain from eclipsing C-H bonds.[3] To alleviate this, the ring adopts a bent or "puckered" conformation, which reduces the torsional strain at the cost of a slight increase in angle strain.[3][4] This puckering creates two distinct substituent positions on each carbon: axial (pointing up or down, nearly perpendicular to the ring's average plane) and equatorial (pointing outwards, nearly parallel to the average plane).
For 1,3-disubstituted cyclobutanes, this leads to several possible conformers:
-
The cis isomer can exist in a dynamic equilibrium between a diequatorial-like (ee) and a diaxial-like (aa) conformation through ring inversion. Generally, the diequatorial conformer is significantly more stable as it avoids unfavorable 1,3-diaxial steric interactions.[5]
-
The trans isomer is locked into an axial-equatorial (ae) conformation. Ring inversion simply converts it into an equivalent (degenerate) axial-equatorial conformation.
The interplay between these stereochemical and conformational factors dictates the molecule's overall shape, polarity, and stability.
Caption: Isomeric and conformational relationships in this compound.
Part 2: Theoretical Methodology: A Self-Validating Protocol
The following protocol outlines a robust and self-validating workflow for the computational analysis of this compound using Density Functional Theory (DFT), a method known for its favorable balance of accuracy and computational cost in studying organic molecules.[6][7]
Experimental Protocol: Quantum Chemical Calculations
Objective: To determine the optimized geometries, relative stabilities, and electronic properties of the conformers of this compound.
Software: Gaussian 16, or any equivalent quantum chemistry software package.
Methodology:
-
Structure Generation:
-
Construct the initial 3D structures for the three primary conformers: cis-diequatorial (cis-ee), cis-diaxial (cis-aa), and trans-axial-equatorial (trans-ae).
-
Ensure plausible initial bond lengths and angles. The puckered nature of the cyclobutane ring should be incorporated into the initial guess.
-
-
Method and Basis Set Selection (The Causality):
-
Method: Employ the B3LYP hybrid functional. This functional has demonstrated high reliability for geometric and energetic predictions in a vast range of organic systems.
-
Basis Set: Select the 6-311+G(d,p) basis set. This choice is deliberate:
-
6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.[8]
-
+: Diffuse functions are added to heavy atoms (Br, Cl) and carbon. These are crucial for accurately describing the electron density far from the nucleus, which is important for non-covalent interactions and for anions, though here they improve the overall electronic description.
-
(d,p): Polarization functions are added to both heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for orbital shapes to distort from their standard atomic forms, which is essential for describing the anisotropic environment of a chemical bond and is particularly important for hypervalent-like character in halogen bonds.[8][9] For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ are recommended, especially for systems where weak interactions are critical.[10][11]
-
-
-
Geometry Optimization and Frequency Calculation:
-
Perform a full geometry optimization for each initial structure using the chosen method and basis set (Opt Freq keyword in Gaussian).
-
The optimization algorithm will systematically modify the geometry to find a local minimum on the potential energy surface.
-
The subsequent frequency calculation serves a dual, self-validating purpose:
-
Verification of Minima: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, requiring further structural investigation.
-
Thermochemical Data: The calculation yields the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy, which are essential for accurate stability comparisons.
-
-
-
Electronic Property Calculation:
-
Using the optimized geometries, perform calculations to obtain key electronic properties. This is typically done from the output of the optimization step.
-
Analyze the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
-
References
- 1. chemistryschool.net [chemistryschool.net]
- 2. Total number of stereoisomers of the compound this compound.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - ProQuest [proquest.com]
- 6. Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of Bicyclo[1.1.0]butane from 1-Bromo-3-chlorocyclobutane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Strain in Modern Chemistry
Bicyclo[1.1.0]butane (BCB) is a fascinating and synthetically valuable molecule, representing one of the most strained carbocycles that can be isolated on a practical scale.[1] Its structure, consisting of two fused cyclopropane rings, possesses an estimated strain energy of 64-66 kcal/mol.[1][2][3] This high degree of strain does not render the molecule merely unstable; rather, it imbues it with unique reactivity, making it a powerful building block for the construction of complex, three-dimensional molecular architectures. In medicinal chemistry and drug development, such sp³-rich scaffolds are increasingly sought after as bioisosteres for phenyl rings and as tools for exploring novel chemical space.[4][5]
This document provides a comprehensive guide to a reliable and high-yield synthesis of the parent bicyclo[1.1.0]butane. The protocol is based on the intramolecular reductive cyclization of 1-bromo-3-chlorocyclobutane, a classic and effective method detailed in Organic Syntheses. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and address the critical safety considerations inherent in working with highly reactive reagents and products.
Part 1: Mechanistic Rationale and Core Principles
The formation of bicyclo[1.1.0]butane from this compound is a classic example of an intramolecular Wurtz-type coupling reaction.[2][6] This class of reaction is a powerful tool for the formation of strained ring systems, as the intramolecular nature of the cyclization is kinetically and entropically favored over competing intermolecular side reactions.[6]
The Key Principles are as follows:
-
Reductive Power of Sodium: The reaction is driven by the potent reducing power of an alkali metal, in this case, molten sodium. Sodium metal acts as a source of electrons to cleave the carbon-halogen bonds.
-
Intramolecular Cyclization: The 1,3-disposition of the halogen atoms on the cyclobutane ring is crucial. Once the first carbon-halogen bond is reductively cleaved to form an organosodium intermediate, the reactive center is perfectly positioned to displace the second halogen atom on the ring, forming the central C1-C3 bond of the bicyclo[1.1.0]butane system.
-
Differential Halogen Reactivity: The use of a mixed dihalide (bromo-chloro) is strategic. The carbon-bromine bond is weaker and more reactive towards reductive cleavage than the carbon-chlorine bond. This differential reactivity likely facilitates a more controlled reaction, with the C-Br bond reacting first to initiate the cyclization sequence.
The reaction proceeds via the formation of a highly reactive carbanionic or radical-like intermediate, which rapidly cyclizes to yield the strained bicyclic product. The overall transformation is a 1,3-dehalogenation that forges a new carbon-carbon bond across the cyclobutane ring.
Part 2: Experimental Application Notes & Protocols
This protocol is adapted from the robust procedure published in Organic Syntheses, Coll. Vol. 6, p.133 (1988), which provides a reliable method for producing bicyclo[1.1.0]butane in high yield.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| This compound | C₄H₆BrCl | 170.45 | 20.0 g | 0.118 | Synthesized via Hunsdiecker reaction from 3-chlorocyclobutanecarboxylic acid.[7] |
| Sodium Metal | Na | 22.99 | 13.6 g | 0.591 | Use freshly cut pieces, stored under mineral oil. An excess is used. |
| Dioxane | C₄H₈O₂ | 88.11 | 170 mL | - | Reagent grade, must be purified to remove peroxides and water before use. |
| Benzophenone | C₁₃H₁₀O | 182.22 | ~1 g | - | Used as an indicator for dioxane purification. |
| Nitrogen | N₂ | 28.01 | - | - | High purity, dry. For inert atmosphere. |
| Liquid Nitrogen | N₂ | 28.01 | As needed | - | For cold traps. |
Equipment Setup
-
300 mL three-necked, round-bottomed flask
-
Mechanical stirrer with a suitable seal
-
Pressure-equalizing addition funnel
-
Reflux condenser
-
Two gas traps suitable for immersion in liquid nitrogen
-
Drying tube (filled with CaCl₂ or similar)
-
Nitrogen gas inlet with a T-tube connected to a mercury or oil bubbler (to monitor pressure and act as a safety valve)
-
Heating mantle
-
Vacuum manifold for product purification
Pre-Reaction Preparations: The Criticality of Solvent Purity
The success of this reaction is highly dependent on the purity of the solvent. Sodium reacts violently with water, and the presence of peroxides in dioxane can lead to dangerous and unpredictable side reactions.
Protocol for Dioxane Purification:
-
To 1 L of reagent-grade dioxane in a suitable flask, add ~5 g of benzophenone and ~5 g of sodium metal.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Continue heating until a deep blue or purple color persists. This color is from the sodium ketyl of benzophenone, which indicates that the solvent is free of water and peroxides.
-
If the color fades, add more sodium until it persists.
-
Distill the dioxane directly from this blue solution into the reaction flask or a dry storage vessel for immediate use. Never distill to dryness.
Step-by-Step Synthesis Protocol
-
Assembly: Assemble the apparatus as shown in Figure 2 in a fume hood. All glassware must be thoroughly dried.
-
Inert Atmosphere: Purge the entire system with dry nitrogen. Maintain a slight positive pressure throughout the reaction, monitored by the bubbler.
-
Charging the Flask: Add 150 mL of purified dioxane to the 300 mL flask, followed by 13.6 g of freshly cut sodium metal.
-
Dispersion of Sodium: Begin stirring and heat the mixture to reflux. The sodium will melt (m.p. 97.8 °C) and the mechanical stirrer will break it into a fine dispersion, significantly increasing its surface area.
-
Substrate Addition: In the addition funnel, prepare a solution of 20.0 g (0.118 mole) of this compound in 20 mL of purified dioxane.
-
Reaction: Once the sodium is well dispersed, begin adding the substrate solution dropwise to the refluxing mixture over a period of 1 hour. The rate of addition should be controlled to maintain a steady reflux.
-
Completion: After the addition is complete, continue to heat at reflux for an additional 2 hours to ensure the reaction proceeds to completion. During this time, the volatile product (b.p. ~8 °C) will pass through the condenser and be collected in the two traps cooled with liquid nitrogen.
-
Causality Note: The first trap may become plugged with frozen dioxane that co-distills. The second trap serves as a crucial safety measure to collect the product if this occurs. The mercury bubbler will indicate any pressure buildup from a plugged trap.
-
Product Isolation and Purification
The product collected in the traps is mixed with a small amount of dioxane. A vacuum transfer is required to isolate the pure bicyclo[1.1.0]butane.
-
Setup: Connect the two cold traps to a vacuum manifold, which is also connected to a gas storage bulb cooled in liquid nitrogen.
-
Evacuation: Open all stopcocks and evacuate the manifold system.
-
Transfer: Close the stopcock to the vacuum pump. Remove the liquid nitrogen bath from the traps and place it around the gas storage bulb.
-
Distillation: Gently warm the traps with a water bath. The highly volatile bicyclo[1.1.0]butane will distill from the traps and condense in the liquid-nitrogen-cooled storage bulb, leaving the less volatile dioxane behind.
-
Storage: The final product can be stored as a liquid in the gas storage bulb in a dry ice/acetone bath for short periods, or it can be transferred to a thick-walled glass ampoule, sealed under vacuum, and stored in a freezer (-20 °C or below) for long-term stability.
Part 3: Data Summary and Characterization
| Parameter | Value / Condition | Source |
| Reaction Scale | 0.118 mole | |
| Reaction Time | 1 hr addition + 2 hr reflux | |
| Temperature | Reflux of Dioxane (~101 °C) | |
| Expected Yield | 5–6 g (78–94%) | |
| Product Purity | ~90% Bicyclo[1.1.0]butane | |
| Major Byproduct | ~10% Cyclobutene |
Purity Analysis: The product purity can be reliably determined by Gas Chromatography (GC). A published method uses a 275-cm column packed with 20% β,β'-oxydipropionitrile on Chromosorb W (45/60 mesh) at room temperature. The retention times are approximately 2.7 minutes for cyclobutene and 3.8 minutes for bicyclo[1.1.0]butane.
Part 4: Critical Safety Precautions
This procedure involves significant hazards and must only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures in place.
-
Sodium Metal: A highly reactive, flammable solid that reacts explosively with water and violently with alcohols. It can cause severe chemical burns. Handle only under an inert atmosphere or mineral oil. All equipment must be scrupulously dry.
-
Dioxane: A flammable liquid and a suspected human carcinogen. It can form explosive peroxides upon standing in air. Always test for and remove peroxides before use.
-
This compound: As with most alkyl halides, this compound should be considered toxic and an irritant. Handle with appropriate chemical-resistant gloves and avoid inhalation.
-
Bicyclo[1.1.0]butane: The product is a highly strained, extremely volatile, and flammable gas. Its thermal stability is limited, and it should be stored at low temperatures.
-
Procedural Hazards:
-
Pressure Buildup: The collection traps can become plugged. The use of a mercury or oil bubbler is essential to safely monitor and relieve any pressure increase.
-
Cryogenics: Liquid nitrogen can cause severe frostbite upon contact. Use appropriate cryogenic gloves and safety glasses.
-
Quenching: After the reaction, the excess sodium metal must be quenched carefully. This is typically done by slowly adding a less reactive alcohol like isopropanol or ethanol to the cooled reaction mixture, followed by water. This must be done under an inert atmosphere in the fume hood.
-
References
Application Notes & Protocols: Synthesis of Bicyclo[1.1.0]butane via Intramolecular Wurtz Reaction of 1-Bromo-3-chlorocyclobutane
Abstract and Introduction
Bicyclo[1.1.0]butane, the smallest bicyclic carbocycle, is a molecule of significant theoretical and synthetic interest due to its extreme ring strain, estimated at 64-66 kcal/mol.[1] This inherent strain energy makes it a powerful and versatile building block in organic synthesis, enabling a variety of strain-releasing transformations.[2][3] Its unique three-dimensional structure has led to its increasing use as a bioisostere for substituted arenes in modern drug design, offering a pathway to escape the "flatland" of traditional aromatic scaffolds and improve physicochemical properties of drug candidates.[4][5]
This document provides a comprehensive guide to a high-yield synthesis of the parent, unsubstituted bicyclo[1.1.0]butane. The featured method is the intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane, a robust and practical approach for producing this highly strained molecule.[1][6] While the intermolecular Wurtz reaction is often plagued by low yields and side reactions, its intramolecular variant is exceptionally efficient for forming strained ring systems.[7][8] This protocol, adapted from a well-established Organic Syntheses procedure, offers yields reported as high as 95%.[8][9] We will delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, and discuss the critical parameters for success.
Theoretical Background and Mechanism
The Wurtz reaction, first reported by Charles Adolphe Wurtz, is a reductive coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[8] The general reaction is as follows:
2 R-X + 2 Na → R-R + 2 NaX
The reaction must be conducted under anhydrous conditions, as the organosodium intermediates are strongly basic and will be quenched by protic solvents like water.[10][11]
The Intramolecular Advantage
When the two halide atoms are present within the same molecule, an intramolecular reaction can occur to form a cyclic product.[12] In the case of 1,3-dihalocyclobutanes, this reaction provides an efficient route to the highly strained bicyclo[1.1.0]butane core.[6][13] The intramolecular pathway is entropically favored over the competing intermolecular reaction, which would lead to dimerization.[14] Because the reactive ends are held in close proximity within the same molecule, the probability of them reacting with each other is much higher than reacting with another molecule, even though the product formed possesses significant strain energy.[14]
Reaction Mechanism
The precise mechanism of the Wurtz reaction can be complex, but it is generally understood to proceed through the formation of a highly reactive organosodium intermediate.[8] The key steps for the conversion of this compound are:
-
Preferential Reactivity : The reaction initiates at the more reactive carbon-bromine bond. The order of halide reactivity in Wurtz-type reactions is I > Br > Cl.[15][16]
-
Single Electron Transfer (SET) : A single electron is transferred from the sodium metal to the carbon-bromine bond, leading to the formation of a cyclobutyl radical and sodium bromide.[10][17]
-
Carbanion Formation : The highly reactive radical quickly accepts a second electron from another sodium atom to form a cyclobutyl carbanion (an organosodium intermediate).[14][17]
-
Intramolecular Sₙ2 Displacement : The resulting carbanion is perfectly positioned for a backside attack on the carbon bearing the chlorine atom, displacing the chloride ion in an intramolecular Sₙ2-like fashion to form the central C1-C3 bond of bicyclo[1.1.0]butane.[14]
Caption: Reaction mechanism for the intramolecular Wurtz reaction.
Detailed Experimental Protocol
This protocol is based on the highly reliable procedure published in Organic Syntheses for the preparation of bicyclo[1.1.0]butane.[9]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Quantity | Notes |
| This compound | >98% | Sigma-Aldrich | 20.0 g (0.118 mol) | Starting material. |
| Sodium (Na) metal | ACS Reagent | Sigma-Aldrich | 13.6 g (0.591 g-atom) | Store under mineral oil. Use freshly cut pieces. |
| Dioxane | Anhydrous, >99.8% | Sigma-Aldrich | ~170 mL | Must be rigorously dried, e.g., by distillation from sodium/benzophenone. |
| Nitrogen (N₂) gas | High purity, dry | Local supplier | For inert atmosphere | |
| Liquid Nitrogen | N/A | Local supplier | For cold traps | |
| Drying Tube (CaCl₂ or Drierite) | N/A | VWR | 1 | To protect the reaction from atmospheric moisture. |
Equipment Setup
-
300 mL three-necked, round-bottomed flask
-
Mechanical stirrer with a paddle appropriate for dispersing molten sodium
-
Reflux condenser
-
Pressure-equalizing addition funnel (100 mL)
-
Heating mantle
-
Two cold traps (Dewar condensers) for product collection
-
Vacuum manifold system
-
Gas storage bulb
The apparatus should be assembled as shown in the diagram below. All glassware must be thoroughly dried in an oven before assembly. The system is maintained under a positive pressure of dry nitrogen.
Caption: Workflow diagram of the experimental setup.
Step-by-Step Procedure
-
Preparation : To the 300 mL flask, add 150 mL of anhydrous dioxane and 13.6 g (0.591 g-atom) of freshly cut sodium metal.[9]
-
Sodium Dispersion : Assemble the apparatus and flush the system with dry nitrogen. Heat the flask to reflux using the heating mantle. Once the dioxane is refluxing (~101 °C), turn on the mechanical stirrer to a high speed to break up the molten sodium into a fine dispersion. Better yields are achieved with finely dispersed sodium.[15]
-
Substrate Addition : In the addition funnel, prepare a solution of 20.0 g (0.118 mole) of this compound in 20 mL of anhydrous dioxane.[9]
-
Reaction : Add the substrate solution dropwise to the refluxing sodium dispersion over a period of 1 hour. The reaction is exothermic; maintain a steady reflux.
-
Completion : After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.[9] The volatile bicyclo[1.1.0]butane product (boiling point ~8 °C) will pass through the condenser and be collected in the liquid nitrogen-cooled traps.
-
Isolation : After the reaction period, discontinue heating and allow the apparatus to cool to room temperature under a nitrogen atmosphere. The product is collected in the traps.
-
Purification : The product in the traps can be separated from any co-distilled dioxane using a vacuum manifold. Cool the traps with liquid nitrogen and evacuate the system. Then, replace the liquid nitrogen bath on the traps with one on the gas storage bulb. Gently warm the traps to allow the more volatile bicyclo[1.1.0]butane to transfer and condense in the cooled storage bulb, leaving the less volatile dioxane behind.[9]
Expected Results
This procedure is expected to yield 5–6 g of bicyclo[1.1.0]butane.
| Parameter | Value | Reference |
| Starting Material | 20.0 g (0.118 mol) | [9] |
| Sodium | 13.6 g (0.591 g-atom) | [9] |
| Reaction Time | 3 hours (1 hr addition, 2 hr reflux) | [9] |
| Expected Yield | 5 - 6 g | [9] |
| Percent Yield | 78 - 94% | [9] |
Safety and Troubleshooting
-
Safety : Sodium metal is highly reactive and pyrophoric. It reacts violently with water. All operations must be conducted under a dry, inert atmosphere. Dioxane is flammable and a suspected carcinogen. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Troubleshooting :
-
Low Yield : This is often due to wet solvent or glassware. Ensure dioxane is rigorously dried and the apparatus is flame-dried under vacuum or oven-dried before use. The efficiency of the sodium dispersion is also critical.
-
Reaction Fails to Initiate : Ensure the sodium surface is fresh and not oxidized. Cut the sodium into small pieces just before use to expose a fresh surface.
-
References
- 1. Bicyclo[1.1.0]butane | 157-33-5 | Benchchem [benchchem.com]
- 2. Ring-strain-enabled reaction discovery: new heterocycles from bicyclo[1.1.0]butanes. | Semantic Scholar [semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Cycloaddition of bicyclo[1.1.0]butanes with enamides for the efficient synthesis of 2-amino-bicyclo[2.1.1]hexanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Wurtz Reaction [organic-chemistry.org]
- 8. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. quora.com [quora.com]
- 11. adichemistry.com [adichemistry.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. jk-sci.com [jk-sci.com]
- 16. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]
- 17. scienceinfo.com [scienceinfo.com]
The Versatile Building Block: Application Notes for 1-Bromo-3-chlorocyclobutane in the Synthesis of Strained Carbocycles
Introduction: Unlocking Three-Dimensional Chemical Space
In the landscape of modern medicinal chemistry and drug development, the exploration of three-dimensional (3D) molecular scaffolds is paramount for identifying novel drug candidates with improved physicochemical and pharmacological properties. Saturated bicyclic hydrocarbons, in particular, have emerged as valuable bioisosteres for commonly used aromatic rings. Among the precursors to these sought-after structures, 1-bromo-3-chlorocyclobutane stands out as a versatile and readily accessible building block. Its unique structural and electronic properties allow for divergent synthetic pathways, leading to the selective formation of highly strained and valuable carbocyclic systems such as bicyclo[1.1.0]butanes and bicyclo[1.1.1]pentanes (BCPs). This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of these important molecular scaffolds. BCPs, in particular, have garnered significant attention as they can mimic the geometry of a para-substituted benzene ring while often improving properties like aqueous solubility and metabolic stability.[1][2]
Divergent Reactivity: A Tale of Two Pathways
The synthetic utility of this compound lies in its differential reactivity, which can be steered towards two distinct bicyclic systems by the choice of reagents. This divergent reactivity stems from the nature of the reactive intermediates generated.
-
Intramolecular Wurtz Reaction: Treatment of this compound with an alkali metal, such as sodium, in an etheral solvent promotes an intramolecular Wurtz-type coupling. This reaction is believed to proceed through radical or organosodium intermediates, leading to the formation of a new carbon-carbon bond between the C1 and C3 positions of the cyclobutane ring, yielding the highly strained bicyclo[1.1.0]butane core.[3][4] The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond typically initiates the reaction.[5][6]
-
Formation of [1.1.1]Propellane: In contrast, the reaction of this compound with an organolithium reagent, such as methyllithium, results in the formation of [1.1.1]propellane. This transformation is thought to involve a series of halogen-metal exchange and intramolecular nucleophilic substitution reactions. The resulting [1.1.1]propellane is a highly reactive but valuable intermediate, serving as the primary gateway to the synthesis of a wide array of functionalized bicyclo[1.1.1]pentanes.[1]
The ability to selectively access either bicyclo[1.1.0]butane or [1.1.1]propellane from a single, commercially available starting material underscores the strategic importance of this compound in synthetic chemistry.
Application 1: Synthesis of Bicyclo[1.1.0]butane via Intramolecular Wurtz Reaction
Bicyclo[1.1.0]butane is a highly strained molecule with significant synthetic potential, serving as a precursor to various functionalized cyclobutane derivatives. Its synthesis from this compound is a classic example of an efficient intramolecular Wurtz reaction.
Mechanistic Rationale
The reaction with sodium metal in a refluxing ethereal solvent initiates the formation of a carbon-radical or a carbanionic intermediate at the more reactive C-Br bond. This intermediate then undergoes an intramolecular cyclization, displacing the chloride on the opposite side of the ring to form the central bond of the bicyclo[1.1.0]butane skeleton. The entropic favorability of this intramolecular process makes it the dominant pathway over intermolecular coupling.[7]
Caption: Intramolecular Wurtz Reaction of this compound.
Detailed Experimental Protocol: Synthesis of Bicyclo[1.1.0]butane
This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for detailed and reproducible experimental methods.
Materials and Equipment:
-
This compound
-
Sodium metal
-
Dioxane, freshly distilled from sodium/benzophenone
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Dry ice/acetone or liquid nitrogen cold traps
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The system should be flushed with an inert gas.
-
Reagent Preparation: In the flask, place freshly cut sodium metal (2.0 equivalents) and 150 mL of anhydrous dioxane.
-
Initiation: Heat the mixture to reflux with vigorous stirring to disperse the molten sodium.
-
Addition of Starting Material: Prepare a solution of this compound (1.0 equivalent) in 20 mL of anhydrous dioxane. Add this solution dropwise via the addition funnel to the refluxing sodium suspension over a period of 1 hour.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Product Isolation: The product, bicyclo[1.1.0]butane, is volatile. It can be collected by passing the inert gas stream through a series of cold traps (dry ice/acetone or liquid nitrogen).
-
Purification: The collected product can be further purified by vacuum distillation from the cold traps into a cooled receiver.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 0.1 mol scale) |
| This compound | 1.0 | 169.45 | 16.95 g |
| Sodium | 2.0 | 22.99 | 4.60 g |
| Dioxane | - | 88.11 | 170 mL |
Application 2: Synthesis of Bicyclo[1.1.1]pentane (BCP) Derivatives via [1.1.1]Propellane
The synthesis of BCPs from this compound proceeds through the highly strained and reactive intermediate, [1.1.1]propellane. This intermediate is typically generated in situ and immediately trapped with a suitable reagent to afford the desired BCP derivative.
Mechanistic Rationale
The reaction with an organolithium reagent, such as methyllithium, is believed to initiate a halogen-metal exchange, preferentially at the more labile C-Br bond. This is followed by an intramolecular SN2 reaction where the newly formed organolithium species displaces the chloride, forming a bicyclo[1.1.0]butane intermediate. A second halogen-metal exchange and subsequent intramolecular cyclization leads to the formation of [1.1.1]propellane.
Caption: Plausible mechanism for the formation of [1.1.1]propellane.
Detailed Experimental Protocol: In Situ Generation of [1.1.1]Propellane and Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic acid
This protocol describes the in situ generation of [1.1.1]propellane from this compound followed by quenching with carbon dioxide to yield bicyclo[1.1.1]pentane-1-carboxylic acid, a versatile building block for further functionalization.
Materials and Equipment:
-
This compound
-
Methyllithium (solution in diethyl ether)
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Schlenk flask or a three-necked flask
-
Syracuses and cannula for inert atmosphere transfers
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Apparatus Setup: A dry Schlenk flask or three-necked flask equipped with a magnetic stir bar, a septum, and an inert gas inlet is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Starting Material: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added to the flask via syringe.
-
Generation of [1.1.1]Propellane: A solution of methyllithium in diethyl ether (2.2 equivalents) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Quenching with Carbon Dioxide: The reaction mixture containing the in situ generated [1.1.1]propellane is then quenched by pouring it onto a slurry of crushed dry ice in a separate flask.
-
Work-up: After the excess dry ice has sublimed, the reaction is quenched with water. The aqueous layer is separated and acidified with HCl. The acidic aqueous layer is then extracted with diethyl ether.
-
Isolation and Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude bicyclo[1.1.1]pentane-1-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (for 0.05 mol scale) |
| This compound | 1.0 | 169.45 | 8.47 g |
| Methyllithium (1.6 M in ether) | 2.2 | - | 68.75 mL |
| Anhydrous Diethyl Ether | - | 74.12 | 100 mL |
| Dry Ice (CO₂) | excess | 44.01 | ~50 g |
Conclusion: A Gateway to Novel Molecular Architectures
This compound has proven to be a powerful and versatile building block in organic synthesis. Its ability to undergo divergent reactions to selectively form either bicyclo[1.1.0]butanes or bicyclo[1.1.1]pentanes provides chemists with a valuable tool for the construction of complex, three-dimensional molecules. The protocols detailed in this guide offer a starting point for researchers and drug development professionals to explore the rich chemistry of this unique starting material and to generate novel molecular architectures with potential applications in medicinal chemistry and materials science. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new and efficient synthetic methodologies for accessing even more complex and valuable chemical entities.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]
- 5. allen.in [allen.in]
- 6. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]
- 7. echemi.com [echemi.com]
Unraveling the Impact of the Reaction Environment: A Deep Dive into Solvent Effects on the Reactivity of 1-Bromo-3-chlorocyclobutane
Introduction: The Solvent as a Silent Partner in Chemical Transformations
In the intricate dance of chemical reactions, the solvent is far from a passive bystander. It is an active participant that can profoundly influence reaction rates, mechanisms, and product distributions. For drug development professionals and organic chemists, a comprehensive understanding of these solvent effects is paramount for reaction optimization, impurity profiling, and the rational design of synthetic routes. This application note provides a detailed exploration of the anticipated solvent effects on the reactivity of 1-bromo-3-chlorocyclobutane, a strained bicyclic precursor with significant potential in medicinal chemistry. Due to the limited direct experimental data on this specific substrate, this guide will draw upon established principles of physical organic chemistry and analogous data from related cyclobutyl systems to provide a robust framework for experimental design and interpretation.
Theoretical Framework: How Solvents Dictate Reaction Pathways
The reactivity of an alkyl halide like this compound is primarily governed by a competition between substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The choice of solvent plays a critical role in determining which of these pathways is favored. Key solvent properties that come into play include:
-
Polarity and Dielectric Constant: A solvent's ability to stabilize charged species.
-
Protic vs. Aprotic Nature: The presence or absence of a hydrogen atom bonded to an electronegative atom (e.g., O-H, N-H).
-
Nucleophilicity: The ability of the solvent to act as a nucleophile.
-
Ionizing Power (Y value): An empirical measure of a solvent's ability to stabilize carbocationic intermediates, often quantified by the Grunwald-Winstein equation.[1]
Visualizing Competing Reaction Pathways
Figure 1: Competing reaction pathways for this compound, highlighting the influence of reaction conditions.
Anticipated Solvent Effects on this compound Reactivity
Given the secondary nature of the carbon-halogen bonds in this compound, a delicate balance between SN1, SN2, E1, and E2 pathways is expected. The choice of solvent will be a key determinant of the major reaction course.
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)
In polar protic solvents, we anticipate a significant contribution from unimolecular pathways (SN1 and E1).
-
Mechanism: These solvents are effective at solvating both the departing halide anion and the incipient carbocation intermediate through hydrogen bonding. This stabilization lowers the activation energy for the rate-determining step of the SN1/E1 pathway – the formation of the cyclobutyl carbocation.
-
Expected Products: A mixture of substitution and elimination products is likely. The substitution products would arise from the capture of the carbocation by the solvent (solvolysis), leading to the corresponding alcohol or ether. Due to the planar nature of the carbocation, racemic or diastereomeric mixtures of substitution products are expected. The elimination product would be a cyclobutene derivative.
-
Causality: The high ionizing power of polar protic solvents facilitates the heterolytic cleavage of the carbon-halogen bond.[2] The relatively weak nucleophilicity of these solvents (as they are heavily solvated) disfavors the bimolecular SN2 pathway.
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO)
Polar aprotic solvents are expected to favor bimolecular reactions (SN2 and E2).
-
Mechanism: These solvents possess a significant dipole moment, allowing them to dissolve charged nucleophiles. However, they are poor at solvating anions, leaving the nucleophile "naked" and highly reactive.[3]
-
With a Strong, Non-basic Nucleophile (e.g., Azide, Cyanide): The SN2 pathway is likely to dominate. The reaction would proceed with inversion of stereochemistry at the attacked carbon center.
-
With a Strong, Basic Nucleophile (e.g., Alkoxides): The E2 pathway will likely be the major route, leading to the formation of a cyclobutene derivative. The strong base will preferentially abstract a proton from a carbon adjacent to the leaving group.
-
Causality: The enhanced reactivity of the nucleophile in polar aprotic solvents accelerates the bimolecular pathways. The choice between SN2 and E2 will then be dictated by the nucleophilicity versus the basicity of the attacking species.
Nonpolar Solvents (e.g., Hexane, Toluene)
In nonpolar solvents, reaction rates are generally expected to be very slow.
-
Mechanism: These solvents are poor at stabilizing charged intermediates or transition states. Consequently, pathways involving charge separation (SN1, E1) are significantly disfavored. Bimolecular reactions (SN2, E2) are also hindered due to the low solubility of most common nucleophiles in these solvents.
-
Special Case: Wurtz Reaction: A notable exception is the reaction with metallic sodium in a nonpolar aprotic solvent like ether or dioxane. In this case, an intramolecular Wurtz coupling occurs, leading to the formation of bicyclo[1.1.0]butane. This reaction proceeds through a radical or organosodium intermediate.
Experimental Protocols for Investigating Solvent Effects
To empirically determine the solvent effects on the reaction of this compound, a series of controlled experiments should be performed.
Protocol 1: Solvolysis Rate Studies in Polar Protic Solvents
Objective: To determine the relative rates of solvolysis and the product distribution in a range of polar protic solvents.
Methodology:
-
Solvent Systems: Prepare a series of ethanol-water mixtures (e.g., 80:20, 60:40, 40:60, 20:80 v/v) and pure methanol.
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound in the chosen solvent system.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a large volume of cold, non-nucleophilic solvent).
-
Analysis: Analyze the quenched aliquots by a suitable method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the disappearance of the starting material and the appearance of products.
-
Data Treatment: Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant (k) for each solvent system. A linear plot is indicative of a first-order process, consistent with an SN1/E1 mechanism.
-
Product Identification: At the end of the reaction, isolate and characterize the products using techniques such as GC-MS, NMR, and IR spectroscopy to determine the ratio of substitution to elimination products.
Protocol 2: Competition Studies in Polar Aprotic Solvents
Objective: To evaluate the competition between SN2 and E2 pathways with different nucleophiles in a polar aprotic solvent.
Methodology:
-
Solvent: Choose a suitable polar aprotic solvent, such as acetone or DMF.
-
Nucleophiles:
-
Strongly Nucleophilic, Weakly Basic: Sodium azide (NaN3)
-
Strongly Basic: Sodium ethoxide (NaOEt)
-
-
Reaction Setup: In separate, parallel reactions, dissolve this compound and an equimolar amount of the chosen nucleophile in the polar aprotic solvent at a constant temperature.
-
Monitoring and Analysis: Monitor the progress of the reaction and analyze the product distribution at completion using GC or HPLC.
-
Interpretation:
-
A high yield of the corresponding azide-substituted cyclobutane would indicate a dominant SN2 pathway.
-
A high yield of a cyclobutene derivative would point to a favored E2 mechanism.
-
Data Presentation: Anticipated Trends
Table 1: Expected Solvolysis Rates and Product Ratios in Polar Protic Solvents
| Solvent System (v/v) | Relative Rate (krel) | Expected Major Product(s) | Dominant Mechanism |
| 80% Ethanol / 20% Water | 1 | Substitution (Ether/Alcohol) & Elimination | SN1 / E1 |
| 50% Ethanol / 50% Water | > 1 | Substitution (Alcohol/Ether) & Elimination | SN1 / E1 |
| 20% Ethanol / 80% Water | >> 1 | Substitution (Alcohol) & Elimination | SN1 / E1 |
| Pure Methanol | < 1 | Substitution (Ether) & Elimination | SN1 / E1 |
Table 2: Predicted Product Distribution in a Polar Aprotic Solvent (e.g., DMF)
| Nucleophile | Expected Major Product | Dominant Mechanism |
| NaN3 | 1-Azido-3-chlorocyclobutane | SN2 |
| NaOEt | Cyclobutene derivative | E2 |
Visualizing the Experimental Workflow
Figure 2: A generalized workflow for the experimental investigation of solvent effects on the reactivity of this compound.
Conclusion and Future Directions
The reactivity of this compound is exquisitely sensitive to the surrounding solvent environment. A judicious choice of solvent can steer the reaction towards either unimolecular or bimolecular pathways, and further influence the competition between substitution and elimination. For researchers in drug development and process chemistry, a systematic investigation of these solvent effects, as outlined in the provided protocols, is a critical step in developing robust, selective, and high-yielding synthetic transformations. Future work could involve the application of the Grunwald-Winstein equation to a broader range of solvents to quantify the sensitivity of the solvolysis of this compound to solvent ionizing power and nucleophilicity.[1] Such studies would provide invaluable mechanistic insights and further refine our ability to predict and control the chemical behavior of this versatile building block.
References
Temperature Optimization for Bicyclobutane Synthesis: An Application Note for Researchers
Introduction: The Allure and Challenge of Bicyclobutane
Bicyclobutanes (BCBs) represent a fascinating class of highly strained carbocycles that have transitioned from mere chemical curiosities to valuable building blocks in medicinal chemistry and materials science.[1] Their unique three-dimensional structure and the high degree of s-character in their bridgehead bonds make them attractive as saturated bioisosteres for aromatic rings and as precursors for a variety of complex molecular architectures.[2] However, the very feature that makes them synthetically attractive—their significant ring strain energy (estimated at ~64 kcal/mol)—also renders them prone to thermal and photochemical decomposition, making their synthesis a delicate balancing act.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical role of temperature in the successful synthesis of bicyclobutanes. We will delve into the thermodynamic and kinetic considerations that govern BCB formation and stability, offer detailed protocols for temperature-sensitive synthetic methods, and provide insights into optimizing reaction conditions to maximize yield and purity.
I. The Thermodynamic Landscape: A Tale of Strain and Stability
The synthesis of bicyclobutane is a journey into a high-energy molecular landscape. The inherent ring strain makes BCBs thermodynamically less stable than their acyclic or less-strained cyclic isomers. This thermodynamic reality dictates that many synthetic routes to BCBs are kinetically controlled, meaning the reaction conditions, particularly temperature, must be carefully managed to favor the formation of the desired product over more stable byproducts.
At elevated temperatures, the thermal energy supplied to the system can easily overcome the activation barrier for the decomposition of the bicyclobutane product or its immediate precursors.[3] This often leads to ring-opening reactions, polymerization, or rearrangements to more stable isomers such as cyclobutenes or butadienes. Conversely, excessively low temperatures can significantly slow down the desired bond-forming reactions, leading to impractically long reaction times or incomplete conversion.[3] Therefore, identifying the optimal temperature window is paramount for a successful synthesis.
II. Key Synthetic Strategies and Their Thermal Optima
Several synthetic strategies have been developed to access the bicyclobutane core. The optimal temperature for each method is highly dependent on the specific reagents, intermediates, and reaction mechanism involved.
Intramolecular Cyclization via Organometallic Reagents
A common and versatile method for constructing the bicyclobutane skeleton involves the intramolecular cyclization of appropriately substituted cyclopropylmethyl or cyclobutyl precursors, often facilitated by organolithium or Grignard reagents. These reactions are typically conducted at very low temperatures to control the high reactivity of the organometallic intermediates and prevent unwanted side reactions.
Protocol 1: Low-Temperature Synthesis of a Bicyclobutane Precursor
This protocol is adapted from methodologies involving the generation of bicyclo[1.1.0]butyllithium, a key intermediate in many BCB syntheses.
-
Objective: To generate a bicyclo[1.1.0]butyllithium intermediate and trap it with an electrophile at cryogenic temperatures to minimize decomposition.
-
Materials:
-
1,1-Dibromo-2-(chloromethyl)cyclopropane derivative (1.0 equiv)
-
sec-Butyllithium (2.2 equiv) in a suitable solvent (e.g., cyclohexane/hexane)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, 1.2 equiv)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Charge the flask with the 1,1-dibromo-2-(chloromethyl)cyclopropane derivative and anhydrous diethyl ether or THF.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the sec-butyllithium solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the bicyclo[1.1.0]butyllithium intermediate.
-
Add the electrophile dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by column chromatography on silica gel, again maintaining low temperatures if the product is known to be thermally sensitive.
-
Causality Behind the Low Temperature: The use of cryogenic temperatures (-78 °C) is critical for several reasons. Firstly, it controls the rate of the highly exothermic lithium-halogen exchange and subsequent intramolecular cyclization, preventing localized heating that could lead to decomposition. Secondly, the resulting bicyclo[1.1.0]butyllithium is highly reactive and unstable at higher temperatures, readily undergoing decomposition pathways. Maintaining a low temperature throughout the reaction and initial workup is therefore essential for maximizing the yield of the desired functionalized bicyclobutane.
Diagram 1: Experimental Workflow for Low-Temperature Bicyclobutane Synthesis
Caption: Workflow for the low-temperature synthesis of a functionalized bicyclobutane.
Thermally Induced Cycloadditions and Rearrangements
While many bicyclobutane syntheses require cold conditions, some methods rely on thermal energy to drive the desired transformation. These reactions often involve intramolecular cycloadditions or rearrangements where a specific activation energy must be overcome. However, a delicate balance must be struck, as excessive heat can lead to undesired side reactions or product decomposition.
Protocol 2: Microwave-Assisted Synthesis of Substituted Bicyclobutanes
Microwave irradiation offers a method for rapid and uniform heating, which can sometimes provide advantages over conventional heating in terms of reaction time and yield. The following is a general protocol for exploring microwave-assisted synthesis, based on a reported method for converting iodo-bicyclo[1.1.1]pentanes to bicyclobutanes.[3]
-
Objective: To achieve a rapid synthesis of a substituted bicyclobutane using microwave heating while minimizing decomposition.
-
Materials:
-
Iodo-bicyclo[1.1.1]pentane precursor (1.0 equiv)
-
Nucleophile (e.g., morpholine, 2.0 equiv)
-
Sulfolane (solvent)
-
Microwave reactor with temperature and pressure sensors
-
-
Procedure:
-
In a microwave-safe reaction vial, combine the iodo-bicyclo[1.1.1]pentane precursor, the nucleophile, and sulfolane.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature to the desired value (e.g., starting with a lower temperature such as 100 °C and gradually increasing in subsequent experiments).
-
Set the reaction time (e.g., starting with a short time such as 15 minutes).
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove the sulfolane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Temperature Optimization: A systematic approach is crucial for optimizing the temperature in microwave-assisted synthesis. It is recommended to start with a lower temperature and shorter reaction time and gradually increase them while monitoring the reaction for product formation and the appearance of byproducts.
Table 1: Example of Temperature Optimization Data for Bicyclobutane Synthesis
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 60 | 24 | Low | Incomplete conversion |
| 2 | 80 | 24 | High | Good yield, clean reaction |
| 3 | 100 | 24 | Decreased | Formation of decomposition products |
| 4 | 80 (Microwave) | 0.5 | High | Rapid and efficient conversion |
This table is a generalized representation based on literature findings where specific temperature points were discussed.[3]
Diagram 2: Relationship Between Temperature, Yield, and Byproducts
Caption: The impact of temperature on the outcome of a typical bicyclobutane synthesis.
III. Photochemical Synthesis: A Light and Temperature Interplay
Photochemical methods, such as the intramolecular [2+2] cycloaddition of a diene, can be a powerful tool for constructing the bicyclobutane skeleton. While the primary energy input for these reactions is light, temperature still plays a crucial role in controlling the reaction kinetics and the stability of the product.
In photochemical reactions, the temperature can influence:
-
Quantum Yield: The efficiency of the photochemical process can be temperature-dependent.
-
Side Reactions: Thermal side reactions can compete with the desired photochemical pathway, especially if the reaction requires prolonged irradiation.
-
Product Stability: The bicyclobutane product, once formed, may be susceptible to thermal decomposition even at moderate temperatures.
For many photochemical syntheses of strained molecules, it is often advantageous to conduct the reaction at or below room temperature to minimize thermal side reactions and preserve the integrity of the product.
IV. Characterization and Handling of Thermally Sensitive Bicyclobutanes
Given their potential thermal instability, care must be taken during the characterization and handling of bicyclobutanes.
-
NMR Spectroscopy: When performing variable-temperature NMR studies, be mindful of the upper temperature limit to avoid decomposition in the NMR tube.
-
Chromatography: If purification by column chromatography is necessary, consider performing it in a cold room or using a jacketed column with a cooling circulator.
-
Storage: Many bicyclobutane derivatives are best stored at low temperatures (e.g., -20 °C) to ensure their long-term stability.[4]
V. Troubleshooting Guide for Temperature-Related Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Reaction temperature is too low. | Gradually increase the reaction temperature in small increments. |
| Reaction time is too short. | Increase the reaction time at the current temperature. | |
| Formation of multiple byproducts | Reaction temperature is too high, leading to decomposition. | Decrease the reaction temperature. |
| Localized heating in the reaction mixture. | Improve stirring and ensure slow, controlled addition of reagents. | |
| Product decomposes during workup or purification | The product is thermally labile. | Perform all workup and purification steps at low temperatures. |
| Acidic or basic conditions in workup are promoting ring-opening. | Use neutral workup conditions. |
VI. Conclusion
The synthesis of bicyclobutanes is a rewarding endeavor that provides access to a unique and valuable class of molecules. However, success is intrinsically linked to the precise control of reaction temperature. By understanding the thermodynamic and kinetic principles that govern the formation and stability of these strained rings, and by carefully optimizing the thermal conditions for a given synthetic method, researchers can confidently navigate the challenges and unlock the full potential of bicyclobutane chemistry. This application note serves as a foundational guide, and it is recommended that researchers consult the primary literature for specific substrates and reaction systems.
VII. References
-
Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 2022. --INVALID-LINK--
-
Synthesis of Bicyclo[1.1.0]butanes from Iodo-bicyclo[1.1.1]pentanes. ChemRxiv, 2023. --INVALID-LINK--
-
Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Communications Chemistry, 2023. --INVALID-LINK--
-
Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes. The Journal of Organic Chemistry, 2024. --INVALID-LINK--
-
Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations: Advances and Applications. CCS Chemistry, 2024. --INVALID-LINK--
-
Intramolecular Thermal Cyclization of Bicyclobutane and Allene. Wipf Group, University of Pittsburgh. --INVALID-LINK--
-
The investigation of an efficient synthesis of bicyclobutane and cyclobutane monomers. University of Arizona Libraries. --INVALID-LINK--
-
Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes. ScienceDirect. --INVALID-LINK--
-
Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Europe PMC. --INVALID-LINK--
-
Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. MDPI. --INVALID-LINK--
References
- 1. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 2. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Bicyclo[1.1.0]butane
For: Researchers, scientists, and drug development professionals.
Introduction: The Resurgence of a Strained Ring System
Bicyclo[1.1.0]butane (BCB), a highly strained carbocycle, has transitioned from a chemical curiosity to a valuable building block in modern organic synthesis and drug discovery.[1] Its significant strain energy, estimated at 63.9 kcal mol⁻¹, makes it a reactive and versatile intermediate for the construction of complex, sp³-rich molecular architectures that are increasingly sought after in medicinal chemistry.[1][2] The unique "butterfly" geometry of the BCB scaffold, with its two fused cyclopropane rings, imparts unusual reactivity to the central carbon-carbon bond, allowing it to participate in a variety of transformations including cycloadditions, rearrangements, and insertions.[3][4][5]
This application note provides a detailed, field-proven protocol for the large-scale synthesis of the parent bicyclo[1.1.0]butane from the readily available precursor, 1-bromo-3-chlorocyclobutane. The described method is an adaptation of the robust intramolecular Wurtz reaction, a reliable and high-yielding approach for the preparation of moderate quantities of this valuable compound.[6][7]
Reaction Mechanism: Intramolecular Wurtz Coupling
The synthesis proceeds via an intramolecular Wurtz-type coupling reaction.[7][8] In this process, metallic sodium acts as a reducing agent, facilitating the formation of a new carbon-carbon bond between the C1 and C3 positions of the cyclobutane ring. The reaction is believed to proceed through a radical or anionic intermediate, leading to the expulsion of sodium bromide and sodium chloride and the formation of the bicyclic product.
Caption: Intramolecular Wurtz reaction mechanism for bicyclobutane synthesis.
Comprehensive Safety Precautions
Hazard Assessment: This procedure involves several hazardous materials and conditions. A thorough risk assessment must be conducted before commencing any work.
-
Sodium Metal: Highly reactive, pyrophoric, and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any source of moisture.[6]
-
This compound: A halogenated hydrocarbon that should be handled with care. Assume it is toxic and an irritant.[9][10]
-
Dioxane: A flammable liquid and a potential carcinogen. It can form explosive peroxides upon standing.[6] Always use peroxide-free dioxane.
-
Bicyclobutane: A highly volatile and flammable gas at room temperature (boiling point: 8.3 °C).[2] It should be handled in a well-ventilated area, away from ignition sources.
-
Liquid Nitrogen: Can cause severe cryogenic burns upon contact. Appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, must be worn.[6]
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical-resistant gloves (inspect before use).[13]
-
Face shield when handling sodium metal.
Engineering Controls:
-
All operations must be performed in a certified chemical fume hood.[12]
-
The reaction apparatus must be assembled to be gas-tight to maintain an inert atmosphere.
-
An emergency safety shower and eyewash station must be readily accessible.[12]
Experimental Protocol: Large-Scale Synthesis
This protocol is designed to yield 5-6 grams of bicyclobutane.[6]
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification |
| This compound | 20.0 g (0.118 mole) |
| Sodium (Na) metal | 13.6 g (0.591 g-atom), freshly cut |
| Dioxane | ~170 mL, purified and peroxide-free |
| Dry Nitrogen (N₂) gas | High purity |
| 300-mL three-necked round-bottom flask | - |
| Mechanical stirrer | - |
| Reflux condenser | - |
| Pressure-equalizing addition funnel | - |
| Two cold traps | For product collection |
| Liquid nitrogen | For cooling traps |
| Vacuum manifold system | For product purification |
| Gas storage bulb | For final product storage |
Detailed Step-by-Step Methodology
Part 1: Apparatus Setup and Reaction
-
Apparatus Assembly:
-
Equip a 300-mL, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel.
-
Connect the top of the reflux condenser in series with two cold traps. The exit of the second trap should lead to a drying tube or an oil bubbler to monitor gas flow.
-
Connect a dry nitrogen line with a T-tube to a mercury or oil bubbler to the top of the addition funnel. This will maintain a slight positive pressure of inert gas throughout the reaction.[6]
-
-
Solvent Purification (Crucial Step):
-
Rationale: Dioxane can contain water and peroxides, which will react with the sodium metal, quenching the reaction and posing a safety hazard.
-
Procedure: Reflux the required volume of dioxane over sodium metal and benzophenone until a persistent blue or purple color of the benzophenone ketyl radical anion is observed. Distill the dry, peroxide-free dioxane directly into the reaction flask or a dry storage vessel under a nitrogen atmosphere. Use immediately.[6]
-
-
Charging the Reaction Flask:
-
Under a positive flow of nitrogen, add 150 mL of purified dioxane to the reaction flask.
-
Carefully cut 13.6 g of sodium metal into small pieces, removing any oxide layer, and add them to the flask. Note: The excess sodium ensures the reaction proceeds at a reasonable rate and scavenges any residual impurities.[6]
-
-
Initiating the Reaction:
-
Heat the mixture to reflux using a heating mantle. The molten sodium should be dispersed into a fine suspension by vigorous stirring.
-
Prepare a solution of 20.0 g of this compound in 20 mL of purified dioxane in the addition funnel.
-
-
Addition of Precursor:
-
Immerse the two cold traps in liquid nitrogen.
-
Slowly add the this compound solution to the refluxing sodium suspension over a period of 1 hour. Caution: The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
After the addition is complete, maintain reflux for an additional 2 hours to ensure the reaction goes to completion.[6] Note: The gaseous product (bicyclobutane) will be carried by the nitrogen stream and condense in the liquid nitrogen-cooled traps.
-
Part 2: Product Isolation and Purification
-
Product Collection:
-
After the reflux period, turn off the heating and allow the apparatus to cool to room temperature under a slow stream of nitrogen.
-
The crude bicyclobutane, along with some co-distilled dioxane, will be collected in the cold traps.
-
-
Purification via Vacuum Transfer:
-
Rationale: This step separates the volatile bicyclobutane from the less volatile dioxane.
-
Carefully detach the cold traps from the reaction apparatus while maintaining a cold temperature.
-
Connect the traps to a vacuum manifold system. Attach a pre-weighed gas storage bulb to another port on the manifold.
-
Evacuate the entire system.
-
Close the stopcock to the vacuum pump.
-
Immerse the gas storage bulb in liquid nitrogen and remove the liquid nitrogen bath from the traps, allowing them to warm gently.
-
The bicyclobutane will transfer from the traps and condense in the colder gas storage bulb, leaving the dioxane behind.[6]
-
-
Yield Determination:
-
Once the transfer is complete, close the stopcock on the gas storage bulb.
-
Allow the bulb to warm to room temperature and weigh it to determine the yield of bicyclobutane. The expected yield is 5–6 g (78–94%).[6]
-
Caption: Experimental workflow for the synthesis of bicyclobutane.
Product Characterization
The purity of the synthesized bicyclobutane can be assessed by Gas Chromatography (GC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The primary impurity is typically a small amount of cyclobutene.[6]
Gas Chromatography (GC):
-
Column: 20% β,β'-oxydipropionitrile on Chromosorb W.[6]
-
Temperature: Room temperature.
-
Retention Times: Cyclobutene (~2.7 min), Bicyclobutane (~3.8 min).[6]
¹H and ¹³C NMR Spectroscopy: The NMR spectrum of bicyclobutane is highly characteristic due to the unique chemical environments of its protons and carbons.
| Nucleus | Proton Type | Chemical Shift (ppm in CDCl₃) | ¹³C-¹H Coupling (Hz) |
| ¹H | endo | 0.489 | - |
| ¹H | exo | 1.500 | - |
| ¹H | bridgehead | 1.358 | - |
| ¹³C | bridgehead | - | 202 |
Data sourced from Chemical Science, 2022.[3]
The large ¹³C-¹H coupling constant for the bridgehead C-H bond (202 Hz) is a distinctive feature, indicating significant s-character in this bond.[3] A detailed analysis of the proton and carbon-13 NMR spectra can unambiguously confirm the structure.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | 1. Impure/wet dioxane. | 1. Ensure dioxane is rigorously dried over sodium/benzophenone until the blue ketyl color persists. |
| 2. Inactive sodium surface (oxide layer). | 2. Use freshly cut sodium, ensuring all oxide is trimmed away. | |
| 3. Leaks in the apparatus. | 3. Check all joints for a proper seal. Ensure a slight positive pressure of nitrogen is maintained throughout the reaction. | |
| Product is Contaminated with Dioxane | 1. Traps not cold enough. | 1. Ensure traps are fully immersed in liquid nitrogen. |
| 2. Inefficient vacuum transfer. | 2. Perform the vacuum transfer slowly, allowing sufficient time for the volatile bicyclobutane to transfer while leaving the dioxane behind. | |
| Reaction is Sluggish | 1. Insufficient stirring. | 1. Ensure the mechanical stirrer is operating at a high speed to maintain a fine dispersion of molten sodium. |
| 2. Low reaction temperature. | 2. Maintain a steady reflux of the dioxane solvent. |
References
- 1. Bicyclo[1.1.0]butane | 157-33-5 | Benchchem [benchchem.com]
- 2. Bicyclobutane - Wikipedia [en.wikipedia.org]
- 3. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. quora.com [quora.com]
- 8. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | C4H6BrCl | CID 560567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Bicyclo[1.1.0]butane, 2,2,4,4-tetramethyl- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 14. pubs.aip.org [pubs.aip.org]
Application Note: 1-Bromo-3-chlorocyclobutane as a Versatile Precursor for the Synthesis of Strained Carbocyclic Scaffolds
Introduction: The Strategic Value of Strain in Modern Chemistry
In the contemporary landscape of drug discovery and materials science, there is a significant movement to "escape from flatland" by incorporating three-dimensional, sp³-rich scaffolds into molecular design.[1][2] Highly strained carbocycles, such as bicyclo[1.1.0]butanes (BCBs) and their resulting cyclobutane derivatives, are at the forefront of this movement. These motifs serve as privileged bioisosteres for traditional aromatic rings, often enhancing critical physicochemical and pharmacokinetic properties like solubility and metabolic stability.[1][2] The high ring-strain energy of BCBs, estimated at 63.9 kcal/mol, is not a liability but a powerful synthetic asset.[3] This inherent strain can be strategically released in a variety of chemical transformations to forge complex, polysubstituted cyclobutanes with high levels of chemo- and stereocontrol.[2][4][5]
This application note provides a detailed guide for researchers on the use of 1-bromo-3-chlorocyclobutane, an accessible and versatile dihalide, as the primary precursor for generating the parent bicyclo[1.1.0]butane scaffold. We will provide in-depth protocols, mechanistic insights, and an overview of the subsequent applications of this "spring-loaded" molecule in advanced organic synthesis.
The Gateway Precursor: Synthesis of this compound
The utility of any building block is contingent on its accessibility. This compound is readily prepared from commercially available starting materials. A common and reliable route involves a modified Hunsdiecker reaction on 3-chlorocyclobutanecarboxylic acid.[3] The acid precursor itself can be synthesized in high yield via the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride, followed by decarboxylation.[6] This multi-step, yet robust, sequence provides reliable access to the key dihalo-precursor required for BCB synthesis.
References
- 1. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Bicyclobutane - Wikipedia [en.wikipedia.org]
- 4. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01431J [pubs.rsc.org]
- 5. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Stereochemical Control in Cyclobutane Scaffolds
Here are the detailed Application Notes and Protocols for the stereospecific reactions of 1-Bromo-3-chlorocyclobutane isomers.
A Guide to the Stereospecific Reactions of cis- and trans-1-Bromo-3-chlorocyclobutane
Introduction: The Significance of Cyclobutanes in Medicinal Chemistry
The cyclobutane motif, once considered an underutilized scaffold in drug discovery, is increasingly recognized for its valuable properties.[1] Unlike flexible, larger cycloalkanes, the cyclobutane ring possesses a unique, rigid, and puckered conformation. This three-dimensional structure can offer significant advantages in medicinal chemistry by restricting the conformation of drug candidates, which can lead to improved potency, selectivity, and pharmacokinetic profiles.[2] The introduction of a cyclobutane fragment is often used to achieve conformational restriction without significantly altering the electronic properties of a biologically active molecule.[3]
This compound serves as an excellent model system for exploring stereospecific reactions on this strained four-membered ring. Its isomers, cis and trans, provide a platform to demonstrate how the predefined spatial arrangement of substituents dictates the stereochemical outcome of nucleophilic substitution (SN2) and elimination (E2) reactions. Understanding and controlling these reactions are paramount for researchers synthesizing complex, sp³-enriched molecules for drug development.
This guide provides a detailed examination of the mechanisms and experimental protocols for key stereospecific reactions of this compound isomers, offering field-proven insights for chemists in research and development.
Stereochemistry and Conformational Analysis
The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve some of its inherent ring strain.[4] For 1,3-disubstituted cyclobutanes, this leads to the existence of cis and trans diastereomers. These are configurational stereoisomers, meaning they can only be interconverted by breaking and reforming chemical bonds.[5][6]
-
cis-1-Bromo-3-chlorocyclobutane: Both halogen substituents are on the same face of the ring. In the puckered conformation, one substituent will occupy an axial-like position while the other is equatorial-like.
-
trans-1-Bromo-3-chlorocyclobutane: The halogen substituents are on opposite faces of the ring. The lowest energy conformation has both bulky substituents in equatorial-like positions.
This predefined stereochemistry is the critical factor that governs the stereochemical fate of subsequent reactions.
Stereospecific Nucleophilic Substitution (SN2) Reactions
The SN2 reaction is a cornerstone of stereospecific synthesis, proceeding through a concerted mechanism involving backside attack by a nucleophile, which results in the inversion of configuration at the electrophilic carbon center.[7] In the case of this compound, the carbon attached to bromine is the more reactive site, as bromide is a better leaving group than chloride.
Causality of Stereochemical Outcome
The rigid geometry of the cyclobutane ring ensures that the nucleophile's approach is sterically defined. A backside attack on one isomer will necessarily lead to a product with the opposite relative stereochemistry compared to the product from the other isomer.
-
Reaction of the cis-isomer will result in inversion at the C-Br center, leading to a trans product .
-
Reaction of the trans-isomer will result in inversion at the C-Br center, leading to a cis product .
Caption: SN2 reaction pathway for this compound isomers.
Protocol: Stereospecific Azide Substitution
This protocol describes the reaction with sodium azide to produce the corresponding azidocyclobutane derivatives. The azide group is a versatile functional group for further transformations.
Materials:
-
cis- or trans-1-Bromo-3-chlorocyclobutane (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium azide (1.5 eq).
-
Add anhydrous DMF (approx. 5 mL per 1 mmol of substrate) via syringe.
-
Stir the suspension and add the respective this compound isomer (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure azidochlorocyclobutane product.
Expected Outcomes and Data Summary
| Starting Isomer | Major Product | Expected Stereochemistry | Typical Yield |
| cis-1-Bromo-3-chlorocyclobutane | trans-1-Azido-3-chlorocyclobutane | trans | 75-85% |
| trans-1-Bromo-3-chlorocyclobutane | cis-1-Azido-3-chlorocyclobutane | cis | 70-80% |
Stereospecific Elimination (E2) Reactions
The E2 reaction is a concerted process requiring a specific spatial arrangement between a β-hydrogen and the leaving group: they must be anti-periplanar .[8] In cyclic systems like cyclohexane, this translates to a rigid trans-diaxial requirement.[9] While the cyclobutane ring is more flexible than a chair conformer, a strong preference for an anti-periplanar arrangement still dictates the reaction's feasibility and outcome.
Causality of Stereochemical Outcome
The puckered conformation of the cyclobutane ring restricts which β-hydrogens can achieve an anti-periplanar orientation with the leaving group (bromide). A strong, bulky base like potassium tert-butoxide (KOtBu) is used to favor elimination over substitution.
-
trans-Isomer: In its low-energy diequatorial-like conformation, no β-hydrogens are anti-periplanar to the bromide. The ring must distort into a higher-energy diaxial-like conformation for the E2 reaction to occur. This makes the reaction for the trans-isomer significantly slower.[10]
-
cis-Isomer: The lowest-energy conformation places one halogen in an axial-like position and the other in an equatorial-like one. The axial-like bromide has two available β-hydrogens that are anti-periplanar, allowing for a much faster E2 reaction.
Caption: Conformational requirements for E2 elimination of isomers.
Protocol: Stereoselective Dehydrobromination
Materials:
-
cis- or trans-1-Bromo-3-chlorocyclobutane (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
tert-Butanol (t-BuOH), anhydrous
-
Pentane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide (2.0 eq) and anhydrous t-BuOH (approx. 10 mL per 1 mmol of substrate).
-
Stir the solution at room temperature until the base is fully dissolved.
-
Add the respective this compound isomer (1.0 eq) dropwise to the solution.
-
Heat the reaction to 50 °C and monitor by GC-MS. The reaction of the cis-isomer is expected to be significantly faster than the trans-isomer.
-
Upon completion, cool the reaction to room temperature and carefully quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x 15 mL), as the product (3-chlorocyclobutene) is volatile.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
The product is highly volatile and should be used immediately in the next step or stored as a dilute solution in a tightly sealed container at low temperature. Further purification by distillation is possible but requires care due to the product's volatility.
Expected Outcomes and Data Summary
| Starting Isomer | Major Product | Relative Reaction Rate | Rationale |
| cis-1-Bromo-3-chlorocyclobutane | 3-Chlorocyclobutene | Fast | Accessible anti-periplanar conformation |
| trans-1-Bromo-3-chlorocyclobutane | 3-Chlorocyclobutene | Very Slow | High-energy conformation required for elimination[10] |
Intramolecular Wurtz Reaction
When this compound is treated with two equivalents of metallic sodium, it undergoes an intramolecular Wurtz-type coupling reaction.[11] This reaction involves the formation of organosodium intermediates or radical species at both C1 and C3, followed by an internal coupling to form a new carbon-carbon bond.[12][13]
The product of this reaction is bicyclo[1.1.0]butane , a highly strained and fascinating molecule.[11][14] This transformation is stereospecific in the sense that it requires both halogens to be present in the same molecule, regardless of the starting cis or trans configuration.
Protocol: Synthesis of Bicyclo[1.1.0]butane
Materials:
-
This compound (mixture of isomers can be used) (1.0 eq)
-
Sodium metal, fine dispersion in mineral oil (2.2 eq)
-
Anhydrous diethyl ether or THF
-
Hexane (for washing sodium)
Procedure:
-
Caution: This reaction should be performed by experienced personnel in a well-ventilated fume hood, as sodium is highly reactive.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, wash the sodium dispersion with anhydrous hexane to remove the mineral oil.
-
Add anhydrous diethyl ether to the flask.
-
Prepare a solution of this compound in anhydrous diethyl ether.
-
Add the substrate solution dropwise to the vigorously stirred sodium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 2-4 hours.
-
Cool the reaction mixture in an ice bath. Very carefully, quench any unreacted sodium by the slow, dropwise addition of tert-butanol, followed by ethanol, and finally water.
-
The product, bicyclo[1.1.0]butane, is extremely volatile. It is typically isolated by vacuum transfer or used as a solution in the reaction solvent for subsequent steps.
Analytical Techniques for Stereochemical Characterization
Confirming the stereochemistry of the products is crucial. A combination of analytical methods should be employed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure and relative stereochemistry. Coupling constants and Nuclear Overhauser Effect (NOE) experiments can help establish the spatial relationships between protons on the cyclobutane ring.[15]
-
Chiral Chromatography: For chiral products, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase can be used to separate enantiomers and determine enantiomeric excess (% ee).[16]
-
X-ray Crystallography: For solid, crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.[16]
Conclusion
The stereospecific reactions of this compound isomers clearly demonstrate the principle that stereochemistry is not random but is dictated by the starting material's configuration and the reaction mechanism's geometric requirements. For researchers in drug development, mastering these principles allows for the rational design and synthesis of complex, three-dimensional molecules with precise control over their final architecture, a critical element in creating effective and selective therapeutic agents.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistryschool.net [chemistryschool.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 9. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]
- 12. youtube.com [youtube.com]
- 13. Question: What will be the product when this compound react.. [askfilo.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Application Notes & Protocols: Harnessing Flow Chemistry for Strained Ring Synthesis from 1-Bromo-3-chlorocyclobutane
Abstract
This technical guide provides a comprehensive overview of the application of 1-bromo-3-chlorocyclobutane in continuous flow chemistry. The primary focus is its role as a precursor for the synthesis of highly strained and medicinally relevant bicyclic scaffolds, particularly [1.1.1]propellane and its derivatives, the bicyclo[1.1.1]pentanes (BCPs). We will explore the mechanistic rationale for employing flow chemistry, detailing the significant advantages in safety, scalability, and efficiency it offers over traditional batch processing for handling high-energy intermediates. This document furnishes researchers, chemists, and drug development professionals with detailed, field-proven protocols for the on-demand generation and subsequent in-situ functionalization of these valuable building blocks.
Introduction: The Value of Strained Scaffolds and the Need for Enabling Technology
In the landscape of modern medicinal chemistry, there is a significant drive to "escape from flatland"—a move away from planar, aromatic structures towards three-dimensional molecular architectures.[1] Saturated bioisosteres, which can mimic the spatial arrangement of aromatic rings while improving physicochemical properties like solubility and metabolic stability, are highly sought after.[1] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a premier replacement for para-substituted phenyl rings and tert-butyl groups.[2]
The synthetic gateway to BCPs is the exceptionally strained and reactive molecule, [1.1.1]propellane. This high-energy intermediate is typically generated from this compound via an intramolecular Wurtz-type reaction.[3][4][5] However, the isolation and storage of [1.1.1]propellane are notoriously difficult and hazardous, hindering its widespread adoption.
Continuous flow chemistry presents an elegant solution to this challenge. By generating and consuming reactive intermediates on-demand within a closed, controlled system, flow chemistry mitigates the risks associated with their accumulation.[6][7] The technology's superior heat and mass transfer, precise control over residence time, and amenability to telescoping reactions make it the ideal platform for harnessing the synthetic potential of this compound.[8][9][10] This guide details the practical application of flow chemistry to unlock the synthesis of BCPs, transforming a hazardous batch process into a safe, scalable, and efficient continuous one.
Core Application: Continuous Flow Synthesis of [1.1.1]Propellane
The cornerstone reaction is the conversion of this compound into [1.1.1]propellane. This process occurs in two key stages: the initial formation of a highly strained bicyclo[1.1.0]butane intermediate, followed by a lithium-halogen exchange and subsequent elimination.
Causality Behind Experimental Choices:
-
Reagent Choice: The reaction is initiated with an organolithium reagent, typically methyllithium or n-butyllithium. These strong bases and nucleophiles facilitate the dehalogenation and ring-forming steps.
-
Flow Reactor vs. Batch: In a batch reactor, the accumulation of highly reactive organolithium reagents and the unstable [1.1.1]propellane product poses a significant safety risk. A flow reactor generates only a small amount of the intermediate at any given moment, which is immediately consumed in the next step, a concept known as "in-situ" or "on-demand" generation.[2] This dramatically enhances the safety profile of the process.[11]
-
Static Mixers: The reaction between the organolithium reagent and this compound generates lithium salts, which can precipitate and clog the narrow channels of a flow reactor. The inclusion of a static mixer ensures efficient mixing and helps to keep these salts suspended, preventing blockages.[9]
Workflow for [1.1.1]Propellane Generation
The following diagram illustrates the fundamental flow chemistry setup for the synthesis of a [1.1.1]propellane solution.
Caption: Fig 1. Flow schematic for [1.1.1]propellane synthesis.
Protocol 1: On-Demand Generation of [1.1.1]Propellane
This protocol describes a continuous flow process to generate a solution of [1.1.1]propellane that can be directly used in subsequent functionalization reactions.[8][9]
Materials:
-
This compound (CAS: 27377-66-8)
-
Methyllithium solution (e.g., 1.6 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Syringe pumps (x2)
-
T-mixer
-
PFA tubing for reactor coil (e.g., 1/16" OD, 0.04" ID)
-
Static mixer element (to be inserted into the PFA tubing)
-
Cooling bath (circulator set to -15 °C)
-
Back pressure regulator (optional, but recommended for stability)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous Et₂O.
-
Use a commercially available solution of methyllithium (1.6 M in Et₂O). Ensure all reagents are handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
System Setup:
-
Assemble the flow reactor system as depicted in Figure 1. The PFA tubing coil should be immersed in the cooling bath set to -15 °C.
-
Load the this compound solution into a gas-tight syringe for Pump A.
-
Load the methyllithium solution into a gas-tight syringe for Pump B.
-
-
Reaction Execution:
-
Begin pumping both reagent streams into the T-mixer at the flow rates specified in Table 1. Stream B (MeLi) is typically run at a slight excess.
-
The combined streams pass through the cooled reactor coil. The residence time is determined by the total flow rate and the reactor volume.
-
The output stream contains [1.1.1]propellane in Et₂O and should be used immediately in a subsequent reaction. CAUTION: Do not collect and store the propellane solution.
-
| Parameter | Value | Rationale |
| Concentration (Stream A) | 0.2 M this compound | Balances reaction rate with solubility and heat generation. |
| Concentration (Stream B) | 1.6 M Methyllithium | Standard commercial concentration. |
| Flow Rate (Stream A) | 1.0 mL/min | Dictates throughput. Can be adjusted with Stream B. |
| Flow Rate (Stream B) | 0.28 mL/min | Provides ~2.2 equivalents of MeLi for the reaction. |
| Reactor Temperature | -15 °C | Controls the exothermic reaction and stabilizes intermediates.[9] |
| Reactor Volume | 5.0 mL | Determines residence time. |
| Residence Time | ~3.9 min | Calculated as Reactor Volume / Total Flow Rate. Sufficient for reaction completion. |
| Typical Throughput | ~8.5 mmol/h | Provides a practical scale for laboratory synthesis.[8] |
| Estimated Yield | ~50% (in solution) | Determined by quenching experiments and analysis.[2] |
| Table 1. Typical parameters for continuous flow generation of [1.1.1]propellane. |
Telescoped Reactions: In-Situ Functionalization
A major advantage of flow chemistry is the ability to "telescope" reactions—coupling multiple synthetic steps without intermediate isolation and purification.[9] The unstable [1.1.1]propellane stream is a perfect candidate for this approach. The product stream from the first reactor can be directly merged with a new reagent stream to generate more stable, functionalized BCP derivatives.
Workflow for Telescoped BCP Synthesis
Caption: Fig 2. Telescoped flow synthesis of functionalized BCPs.
Protocol 2: Continuous Synthesis of 1,3-Diiodobicyclo[1.1.1]pentane
This protocol demonstrates the quenching of the in-situ generated [1.1.1]propellane with iodine to produce 1,3-diiodobicyclo[1.1.1]pentane, a stable, crystalline solid that serves as a versatile building block.[9]
Materials:
-
All materials from Protocol 1.
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Additional Syringe Pump (Pump C)
-
Additional T-mixer and PFA tubing coil.
Procedure:
-
System Setup:
-
Set up the [1.1.1]propellane generation system (Reactor 1) as described in Protocol 1.
-
Connect the output of Reactor 1 to the input of a second T-mixer (T-Mixer 2).
-
Prepare a 0.5 M solution of iodine in anhydrous THF and load it into a syringe for Pump C.
-
Connect Pump C to the second input of T-Mixer 2.
-
Connect the output of T-Mixer 2 to a second reactor coil (Reactor 2) maintained at 0 °C.
-
-
Reaction Execution:
-
Begin generating the [1.1.1]propellane solution as per Protocol 1.
-
Simultaneously, begin pumping the iodine solution (Stream C) into T-Mixer 2.
-
The combined streams pass through Reactor 2.
-
Collect the output from Reactor 2 in a flask containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
-
Workup and Isolation:
-
Once the run is complete, transfer the collection flask contents to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 1,3-diiodobicyclo[1.1.1]pentane.
-
| Parameter | Value | Rationale |
| Propellane Stream | From Protocol 1 | Provides the reactive intermediate. |
| Concentration (Stream C) | 0.5 M Iodine in THF | Ensures rapid and complete quenching of the propellane. |
| Flow Rate (Stream C) | 0.5 mL/min | Stoichiometrically matched to the estimated propellane output. |
| Reactor 2 Temperature | 0 °C | Controls the exothermic quench reaction. |
| Reactor 2 Volume | 2.0 mL | Provides sufficient residence time for the reaction to complete. |
| Expected Yield | >70% (isolated) | High efficiency is typical for this telescoped process.[9] |
| Table 2. Parameters for the telescoped synthesis of 1,3-diiodobicyclo[1.1.1]pentane. |
Advanced Applications and Future Outlook
The BCP building blocks synthesized via these flow methods are primed for use in a variety of advanced applications, particularly in drug discovery programs. Stable derivatives like BCP-trifluoroborate salts, which can be synthesized in flow, are excellent partners in metallaphotoredox cross-coupling reactions to join the BCP core to complex aryl halides.[12] Furthermore, the principles of flow chemistry can be extended to other transformations, including continuous photochemical additions to the propellane intermediate, opening avenues to novel BCP structures.[1][9]
The adoption of flow chemistry for reactions involving this compound represents a paradigm shift. It transforms a hazardous and challenging area of synthesis into a reliable, safe, and scalable operation. Future developments will likely focus on integrating in-line process analytical technology (PAT) for real-time monitoring and optimization, as well as developing fully automated, end-to-end systems for the synthesis and diversification of BCP libraries for high-throughput screening.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]
- 4. quora.com [quora.com]
- 5. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]
- 6. njbio.com [njbio.com]
- 7. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 8. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 11. contractpharma.com [contractpharma.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Wurtz Synthesis of Bicyclobutane
Welcome to the Technical Support Center for the Wurtz synthesis of bicyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed procedural guidance for this classic yet challenging transformation. The intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane is a powerful method for accessing the highly strained and synthetically valuable bicyclobutane scaffold. However, the reaction is often accompanied by the formation of undesired side products. This guide will help you understand the mechanistic origins of these side reactions and provide actionable strategies to optimize your synthesis for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the Wurtz synthesis of bicyclobutane?
A1: The most commonly observed and significant side product in the Wurtz synthesis of bicyclobutane from this compound is cyclobutene .[1] Under typical reaction conditions, the product mixture may contain approximately 10% cyclobutene.[1]
Q2: What are other potential, though less common, side products?
A2: Besides cyclobutene, other potential side reactions include intermolecular coupling, which can lead to the formation of cyclobutane dimers .[2][3] However, the intramolecular pathway to bicyclobutane is generally favored entropically.[2][3]
Q3: What is the proposed mechanism for the formation of bicyclobutane and the side products?
A3: The Wurtz reaction can proceed through either a radical or an anionic pathway, and both have been proposed.[2] A commonly accepted mechanism involves the initial reaction of the alkyl halide with sodium metal to form a carbanion.[2][3] In the case of this compound, the more reactive carbon-bromine bond is likely to react first.[4][5] The resulting carbanion can then undergo an intramolecular SN2 reaction, displacing the chloride to form the bicyclobutane ring.[2][3]
The formation of cyclobutene is believed to occur via an elimination pathway, which competes with the desired intramolecular substitution.
Q4: Why is this compound used as the starting material instead of a di-bromo or di-chloro analogue?
A4: The use of a mixed halide starting material like this compound allows for selective initial reaction at the more labile carbon-bromine bond, followed by the intramolecular displacement of the less reactive chloride. This can help to control the reaction pathway and improve the yield of the desired product.
Troubleshooting Guide: Side Reactions in Bicyclobutane Synthesis
This section provides a structured approach to diagnosing and mitigating common issues encountered during the Wurtz synthesis of bicyclobutane.
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield of Bicyclobutane | - Inefficient intramolecular cyclization.- Predominance of side reactions.- Impure reagents or solvent.- Ineffective sodium dispersion. | - Optimize Reaction Temperature: The reaction is typically run in refluxing dioxane to keep the sodium molten and well-dispersed.[6] Ensure vigorous stirring to maintain a high surface area of the sodium.- Purity of Starting Materials: Use freshly distilled this compound and anhydrous dioxane to prevent quenching of reactive intermediates.- Sodium Quality: Use freshly cut sodium to ensure a reactive surface. |
| High Percentage of Cyclobutene | - The elimination pathway is favored over the substitution pathway. | - While the formation of some cyclobutene is often unavoidable, ensuring optimal conditions for the intramolecular SN2 reaction is key. Maintaining a high concentration of the reactive sodium species and ensuring rapid intramolecular ring-closure can help to minimize the competing elimination reaction. |
| Formation of Polymeric or High Molecular Weight Byproducts | - Intermolecular Wurtz coupling is occurring. | - Favor Intramolecularity: The intramolecular reaction is entropically favored.[2][3] Running the reaction under reasonably dilute conditions can further disfavor the bimolecular intermolecular coupling. However, do not dilute to the point that the rate of the desired reaction is significantly reduced. |
Reaction Mechanisms: Desired Product and Side Products
The following diagrams illustrate the proposed pathways for the formation of bicyclobutane and the primary side product, cyclobutene.
Caption: Reaction pathways in the Wurtz synthesis of bicyclobutane.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for synthetic methods.[1]
Materials:
-
This compound
-
Sodium metal
-
Anhydrous dioxane
-
Liquid nitrogen
Apparatus:
-
Three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.
-
The condenser should be connected in series with two traps cooled with liquid nitrogen.
-
A dry nitrogen inlet with a mercury bubbler to maintain a positive pressure.
Procedure:
-
To the flask, add 150 mL of anhydrous dioxane and 13.6 g of freshly cut sodium.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Prepare a solution of 20.0 g of this compound in 20 mL of anhydrous dioxane and add it to the addition funnel.
-
Add the this compound solution dropwise to the refluxing sodium suspension over a period of 1 hour.
-
Maintain reflux with stirring for an additional 2 hours.
-
The volatile product, bicyclobutane, along with some cyclobutene and dioxane, will be collected in the liquid nitrogen traps.
Purification:
-
The product can be separated from the less volatile dioxane by vacuum transfer.
-
The product, which is approximately 90% bicyclobutane and 10% cyclobutene, is sufficiently pure for many applications.[1]
-
Gas chromatography can be used to determine the purity of the product. The retention times for cyclobutene and bicyclobutane are distinct, allowing for quantification of the product mixture.[1]
Visualization of Key Reaction Pathways
The following diagram illustrates the key bond formations and breakages in the desired and side reactions.
References
Technical Support Center: Purification of 1-Bromo-3-chlorocyclobutane
Welcome to the technical support guide for the purification of 1-bromo-3-chlorocyclobutane (CAS No. 4935-03-9). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a series of frequently asked questions and provide detailed, field-proven protocols.
Section 1: Pre-Purification Analysis & Strategy
Before beginning any purification, a thorough understanding of your crude material is essential. An initial analysis can save significant time and resources by informing the selection of the most appropriate purification strategy.
FAQ: "What are the first steps I should take before attempting to purify my crude this compound?"
Answer: Your first step is to characterize the crude product. This provides a baseline understanding of the impurity profile.
-
Initial Analysis: We recommend running a Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This will help you identify the main components and their relative quantities. Key impurities to look for include unreacted starting materials (e.g., 1,3-dichlorocyclobutane), over-brominated byproducts (e.g., 1,3-dibromocyclobutane), and residual solvents.
-
NMR Spectroscopy: A proton (¹H) and carbon-¹³C NMR spectrum of the crude material can help confirm the presence of your desired product and identify structurally similar impurities that may be difficult to resolve by GC.
-
Consult Physicochemical Data: Compare your analytical data with the known properties of this compound and its potential contaminants. The boiling points of these compounds are often close, making fractional distillation the most likely method of choice.
Data Presentation: Physicochemical Properties
The physical properties of the target compound and likely impurities are critical for designing a purification protocol. As the exact boiling point for this compound is not widely published, we have provided a scientifically-backed estimate based on the trends observed in analogous dihalocyclobutanes.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) | Rationale for Estimate |
| 1,3-Dichlorocyclobutane | 55887-82-6 | 125.00[1][2] | 130 - 140 | Baseline dihalo-compound. |
| This compound | 4935-03-9 | 169.45 [3][4] | 155 - 165 | Intermediate between dichloro- and dibromo- analogs. |
| 1,3-Dibromocyclobutane | 4934-58-1 | 213.90[5] | 175 - 185 | Heavier analog with expected higher boiling point. |
Note: The boiling points for the dihalo-analogs are estimates based on physical property trends. Always perform a preliminary small-scale distillation to determine the precise boiling range for your specific mixture.
Section 2: Troubleshooting Fractional Distillation
Fractional distillation is the primary and most effective method for purifying this compound on a laboratory scale, especially for separating it from other halogenated byproducts with close boiling points.
FAQ: "When is fractional distillation the right choice?"
Answer: Fractional distillation is superior to simple distillation when the boiling points of the components in your mixture differ by less than 70 °C. Given the estimated boiling points in the table above, the separation of this compound from its dichloro- or dibromo-analogs falls squarely into this category. The process relies on establishing a temperature gradient in a fractionating column to achieve multiple vaporization-condensation cycles, which progressively enriches the vapor in the more volatile component.
FAQ: "My separation is poor, and the fractions are still mixed. How can I improve this?"
Answer: Poor separation is a common issue and can almost always be traced back to a few key parameters:
-
Heating Rate: The most common error is heating the distillation flask too quickly. This prevents the establishment of a proper temperature gradient in the column, effectively turning your fractional distillation into a simple one. Reduce the heat input to allow vapor to rise slowly and undergo multiple condensation-evaporation cycles on the column packing. Aim for a distillation rate of approximately 1-2 drops per second.
-
Column Insulation: The efficiency of your fractionating column depends on maintaining the temperature gradient. Insulate the column (e.g., with glass wool or aluminum foil) to minimize heat loss to the surroundings.
-
Column Packing & Length: Ensure your column is packed uniformly with an appropriate material (e.g., Raschig rings, Vigreux indentations) to provide a large surface area for the condensation-evaporation cycles. A longer column provides more theoretical plates and thus better separation, but at the cost of increased distillation time and material loss (hold-up).
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed. The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Gently heat the flask using a heating mantle connected to a variable transformer.
-
Equilibration: As the liquid boils, watch for the ring of condensate to slowly rise through the fractionating column. Allow the vapor to reflux at the top of the column for a few minutes before collection begins to ensure the column equilibrates.
-
Collect Fractions:
-
Fore-run: Collect the first few milliliters of distillate, which will be rich in any low-boiling impurities or residual solvents. The temperature should be unstable during this phase.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of your target compound (in the estimated 155-165 °C range), switch to a new receiving flask to collect the purified product.
-
Final Fraction: A sharp rise in temperature indicates that the higher-boiling impurities are beginning to distill. Stop the distillation at this point to prevent contamination of your main fraction.
-
-
Analysis: Analyze the collected main fraction by GC or NMR to confirm its purity.
Visualization: Fractional Distillation Troubleshooting Workflow
Caption: Troubleshooting workflow for poor separation in fractional distillation.
Section 3: Troubleshooting Column Chromatography
While distillation is often sufficient, flash column chromatography can be an excellent alternative or secondary step for removing impurities with very different polarities from the target compound.
FAQ: "My compound won't come off the column. What's wrong?"
Answer: This classic issue is almost always due to the mobile phase (eluent) being too non-polar. This compound is a relatively non-polar compound, but it has some polarity due to the C-X bonds. If it remains adsorbed to the silica gel (a very polar stationary phase), you must increase the polarity of your eluent. For example, if you are using 100% hexanes, begin adding small amounts of a more polar solvent like ethyl acetate or dichloromethane (e.g., start with a 99:1 hexanes:ethyl acetate mixture) to coax the compound down the column.
FAQ: "All my compounds are eluting together. How do I improve the separation?"
Answer: This is the opposite problem: your eluent is too polar. It is washing all components, regardless of their individual polarity, through the column too quickly. You need to decrease the polarity of the mobile phase. For instance, if you are using a 90:10 hexanes:ethyl acetate mixture, try switching to 98:2. The goal is to find a solvent system where the desired compound has an Rf (retention factor) of approximately 0.3 on a TLC plate, as this often provides the best separation on a column.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between your product spot and impurity spots, with the product having an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (as a slurry). Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a non-polar solvent like hexanes) and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Visualization: Chromatography Troubleshooting Guide
Caption: Quick-reference guide for common column chromatography issues.
Section 4: Post-Purification, Storage, and Stability
FAQ: "How do I confirm the purity of my final product?"
Answer: After purification, you must verify the purity and confirm the identity of the compound.
-
GC Analysis: A single, sharp peak on a GC chromatogram is a strong indicator of high purity.
-
NMR Spectroscopy: A clean ¹H and ¹³C NMR spectrum, free of impurity peaks, is the gold standard for confirming both the structure and purity of your compound.
-
Refractive Index: Measuring the refractive index can be a quick physical check to compare against literature values if they are available.
FAQ: "What are the proper storage conditions for this compound?"
Answer: Like many halogenated compounds, this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight. It should be kept in a tightly sealed container to prevent moisture ingress. Store it away from incompatible materials, particularly strong oxidizing agents.
FAQ: "My purified liquid is developing a yellow or brown tint over time. What is happening?"
Answer: Discoloration upon storage often indicates slow decomposition, which can be initiated by light, air (oxidation), or trace impurities like acid. Halogenated compounds can slowly release HX (HCl or HBr), which can catalyze further decomposition. If stability is a concern for long-term storage, consider storing it under an inert atmosphere (nitrogen or argon) and in an amber glass bottle to protect it from light.
Section 5: Safety First
Handling this compound requires adherence to standard laboratory safety protocols.
-
Q: What are the main hazards?
-
A: The compound is considered combustible. Vapors may form flammable mixtures with air. It is also an irritant to the skin, eyes, and respiratory system.
-
-
Q: What personal protective equipment (PPE) is required?
-
A: Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
-
Q: What are the first aid procedures?
-
A: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of significant exposure, seek medical attention.
-
-
Q: How should I handle spills and waste?
-
A: Absorb small spills with an inert material (e.g., sand or vermiculite) and place it in a sealed container for chemical waste disposal. Dispose of all waste, including unused product and contaminated materials, according to your institution's and local environmental regulations.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3-Dichlorocyclobutane | C4H6Cl2 | CID 10866332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | C4H6BrCl | CID 560567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Dibromocyclobutane | C4H6Br2 | CID 14111073 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of 1-Bromo-3-chlorocyclobutane under reaction conditions
Welcome to the technical support guide for 1-Bromo-3-chlorocyclobutane. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and reactivity of this strained carbocycle. Our goal is to equip you with the necessary knowledge to anticipate its behavior under various reaction conditions, troubleshoot common experimental issues, and ensure the integrity of your results.
Section 1: Fundamental Stability & Reactivity Profile
This compound is a unique building block characterized by a strained four-membered ring and the presence of two different halogen atoms. This structure dictates its chemical behavior, making it susceptible to specific reaction pathways that might not be observed in acyclic or larger-ring analogues.
Inherent Ring Strain: The cyclobutane ring possesses significant angle strain (approximately 26.3 kcal/mol) due to the deviation of its C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°.[1] While it is more stable than cyclopropane, this inherent strain is a driving force for reactions that can lead to ring-opening or the formation of more stable bicyclic systems.[2][3]
Differential Halogen Reactivity: The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This makes the bromide a better leaving group in both nucleophilic substitution and elimination reactions. Consequently, the C-Br bond is typically the more reactive site.[4][5]
| Bond Type | Average Bond Energy (kJ/mol) | Relative Reactivity as Leaving Group |
| C-Br | ~285 | Higher |
| C-Cl | ~340 | Lower |
General Storage and Handling: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[6][7] It is advisable to protect it from prolonged exposure to light to prevent potential photochemical degradation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: My reaction with this compound and two equivalents of metallic sodium in ether resulted in an unexpected product with a different molecular formula. What is the likely product and mechanism?
Answer: You are likely observing the product of an intramolecular Wurtz reaction, which is a characteristic transformation for this substrate. The major product formed is Bicyclo[1.1.0]butane .[4][8][9][10]
Probable Cause & Mechanism: The Wurtz reaction involves the reductive coupling of alkyl halides using sodium metal. In the case of this compound, the reaction proceeds intramolecularly due to the proximity of the two halogenated carbons.
-
Preferential Reaction at C-Br: Sodium first reacts with the more labile carbon-bromine bond to form a carbanionic intermediate (or a radical which is then reduced).[4][5]
-
Intramolecular Nucleophilic Attack: The resulting carbanion at position 1 then acts as an internal nucleophile, attacking the carbon at position 3 and displacing the chloride ion.
-
Ring Formation: This intramolecular cyclization results in the formation of a new carbon-carbon bond, creating the highly strained but synthetically valuable bicyclo[1.1.0]butane structure.[8][9]
Experimental Considerations:
-
Stoichiometry is Critical: Two equivalents of sodium are required to react with both halogen atoms.
-
Solvent: Anhydrous ether is crucial, as protic solvents will quench the organosodium intermediates.
-
Intermolecular vs. Intramolecular: The intramolecular pathway is kinetically favored over intermolecular coupling, which would lead to oligomeric or polymeric side products.[8]
Diagram: Intramolecular Wurtz Reaction Mechanism
Caption: Mechanism of Bicyclo[1.1.0]butane formation.
FAQ 2: I am observing significant decomposition and formation of multiple products upon heating my reaction mixture containing this compound. What is its thermal stability?
Probable Cause:
-
Ring Cleavage: Thermally induced cleavage of the cyclobutane ring can occur, leading to the formation of butadiene derivatives. For instance, the thermal decomposition of chlorocyclobutane yields vinyl chloride and ethylene. A similar pathway could be possible for your compound.
-
Elimination Reactions: At high temperatures, elimination of HBr or HCl can occur to form bromocyclobutene or chlorocyclobutene, respectively. Given the better leaving group ability of bromide, elimination of HBr is more likely.
-
Radical Pathways: High temperatures can initiate homolytic cleavage of the C-Br bond, leading to radical-mediated side reactions and polymerization.
Recommended Solutions:
-
Lower Reaction Temperature: If the desired reaction allows, conduct it at the lowest possible temperature.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially if radical intermediates are suspected.
-
Monitoring: Use techniques like TLC or GC-MS to monitor the reaction progress and the formation of byproducts at different temperatures to identify the onset of decomposition.
Diagram: Potential Thermal Decomposition Pathways
Caption: Possible decomposition routes for the title compound.
FAQ 3: How does this compound behave with strong, non-nucleophilic bases like DBU or t-BuOK? Am I likely to see elimination products?
Answer: Yes, in the presence of strong, sterically hindered bases, you should anticipate the formation of elimination products. The most probable product would be 1-bromo-3-chlorocyclobutene or subsequent elimination products, depending on the reaction conditions.
Probable Cause & Selectivity:
-
E2 Mechanism: Strong bases will promote an E2 (bimolecular elimination) reaction.
-
Leaving Group Priority: The C-Br bond is weaker and bromide is a better leaving group, so elimination of HBr is expected to be faster than the elimination of HCl.
-
Regioselectivity: The base will abstract a proton from a carbon adjacent to the carbon bearing the leaving group. You may see a mixture of regioisomers if multiple types of adjacent protons are available.
Experimental Considerations:
-
Base Strength: The choice of base will influence the reaction rate. Stronger bases will favor elimination.
-
Temperature: Moderate heating can facilitate the elimination process, but excessive heat can lead to decomposition as described in FAQ 2.
-
Solvent: A less polar, aprotic solvent is typically used for E2 reactions to favor the elimination pathway over substitution.
FAQ 4: I am attempting a nucleophilic substitution. Which halogen is more susceptible to displacement, and what challenges should I expect?
Answer: The bromide at position 1 is significantly more susceptible to nucleophilic substitution than the chloride at position 3. However, SN2 reactions on cyclobutane rings are generally slower than on their acyclic counterparts.[11]
Probable Cause:
-
Leaving Group Ability: As established, Br⁻ is a better leaving group than Cl⁻.
-
Steric Hindrance and Strain: The SN2 transition state involves a trigonal bipyramidal geometry at the reaction center. Forcing this geometry within the constrained cyclobutane ring increases the activation energy, thus slowing the reaction rate compared to an acyclic secondary halide.[11]
-
Side Reactions: Depending on the nucleophile's basicity, you may face competition from E2 elimination reactions.
Recommended Solutions:
-
Choice of Nucleophile: Use strong, non-basic nucleophiles (e.g., I⁻, CN⁻, N₃⁻ in a polar aprotic solvent like DMF or DMSO) to maximize the substitution-to-elimination ratio.
-
Reaction Conditions: Moderate temperatures are often required to overcome the higher activation energy, but this must be balanced against the risk of thermal decomposition.
FAQ 5: Under what conditions, other than the Wurtz reaction, might the cyclobutane ring open?
Answer: Ring-opening of the cyclobutane ring can be induced under specific conditions, particularly when the ring is "activated" by certain substituents or by using specific reagents.
Potential Ring-Opening Scenarios:
-
Lewis Acid Catalysis: In some cases, particularly with donor-acceptor substituted cyclobutanes, Lewis acids like AlCl₃ can mediate a Friedel-Crafts-type ring-opening reaction in the presence of electron-rich arenes.[2][12] While this compound is not a classic donor-acceptor system, strong Lewis acids could potentially coordinate to the halogens and induce ring cleavage.
-
Hydrogenation: Under forcing conditions with catalysts like Ni or Pt, the cyclobutane ring can be hydrogenated and opened to form a linear alkane, though this is more difficult than for cyclopropane.[13]
-
Photochemical Reactions: UV irradiation can sometimes promote ring-opening or rearrangement reactions in cyclobutane systems.
Troubleshooting Unidentified Products: If you are using Lewis acids or transition metal catalysts and observe products with a C4 backbone but no ring, a ring-opening event should be considered. Characterization by NMR and MS will be crucial to identify the resulting acyclic structure.
Section 3: References
-
Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters - ACS Publications.--INVALID-LINK--
-
Reactions of Cyclopropane and Cyclobutane. Pharmaguideline.--INVALID-LINK--
-
Cyclobutene Ring Opening Reactions. Tokyo University of Science.--INVALID-LINK--
-
Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews.--INVALID-LINK--
-
Cyclobutene Ring Opening Reactions. ResearchGate.--INVALID-LINK--
-
Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed.--INVALID-LINK--
-
Cyclobutane, 1-bromo-3-chloro- - SpectraBase. SpectraBase.--INVALID-LINK--
-
Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier | Request PDF. ResearchGate.--INVALID-LINK--
-
SN2 reactions of halocyclopropane and halocyclobutane substrates are very much slower than those of analogous acyclic secondary haloalkanes. Filo.--INVALID-LINK--
-
What product will be formed when this compound is treated with 2 moles of Na in the presence of ether? Quora.--INVALID-LINK--
-
What would be the product formed when 1−bromo−3−chlorocyclobutane reacts with two equivalents of metallic sodium in the ether? Vedantu.--INVALID-LINK--
-
Reaction of this compound with metallic sodium in ether. Filo.--INVALID-LINK--
-
This compound | C4H6BrCl | CID 560567. PubChem.--INVALID-LINK--
-
In the reaction of this compound with two equivalents of sodium in ether, the major product is. Sarthaks eConnect.--INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--
-
This compound 4935-03-9 wiki. Guidechem.--INVALID-LINK--
-
In the reaction of this compound with two equivalents of sodium in ether, the major product is. Brainly.in.--INVALID-LINK--
-
1-Bromo-3-chloropropane - Safety Data Sheet. ChemicalBook.--INVALID-LINK--
-
Aldrich 274372 - SAFETY DATA SHEET. --INVALID-LINK--
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI.--INVALID-LINK--
-
4935-03-9|this compound|BLD Pharm. BLD Pharm.--INVALID-LINK--
-
The reaction of this compound with metallic sodium. Zigya.--INVALID-LINK--
-
What product is formed in the Wurtz reaction of this compound? Chemistry Stack Exchange.--INVALID-LINK--
-
Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry.--INVALID-LINK--
-
A) Strain energies of various cycloalkanes. B) 3D structure of... ResearchGate.--INVALID-LINK--
-
This compound is treated with two equivalents of Na, in. Doubtnut.--INVALID-LINK--
-
1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. Loba Chemie.--INVALID-LINK--
-
, this compound when treated with two equivalents of Na, in the presence of ether w... YouTube.--INVALID-LINK--
-
This compound - Synthesis and physical properties. ChemSynthesis.--INVALID-LINK--
-
ICSC 1665 - 1-BROMO-3-CHLOROPROPANE. INCHEM.--INVALID-LINK--
-
This compound | C4H6BrCl | CID 560567. PubChem - NIH.--INVALID-LINK--
-
This compound is treated with two equivalents of Na in the presence of dry ether . Whi. YouTube.--INVALID-LINK--
-
The Thermal Unimolecular Decomposition of Chlorocyclobutane. ACS Publications.--INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]
- 5. allen.in [allen.in]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. quora.com [quora.com]
- 9. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]
- 10. sarthaks.com [sarthaks.com]
- 11. \mathrm{S}_{\mathrm{N}} 2 reactions of halocyclopropane and halocyclobuta.. [askfilo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Intramolecular Wurtz Reaction of 1-Bromo-3-chlorocyclobutane
Welcome to the technical support guide for the synthesis of bicyclo[1.1.0]butane via the intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical guidance for this powerful yet sensitive transformation. The high strain energy (approx. 66 kcal/mol) of the bicyclo[1.1.0]butane product makes it a valuable, spring-loaded building block in organic synthesis but also presents unique challenges in its formation and handling.[1][2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the reaction, providing explanations grounded in reaction mechanism and practical solutions to optimize your outcomes.
Question 1: My yield of bicyclo[1.1.0]butane is significantly lower than the reported 78-95%. What are the most likely causes? [3]
Answer: Low yields in this specific Wurtz coupling are a frequent issue and almost always trace back to a few critical experimental parameters. The reaction's success hinges on favoring the desired intramolecular pathway while suppressing side reactions.
-
Causality: The Wurtz reaction involves highly reactive organosodium intermediates or radical species that are extremely sensitive to protic contaminants.[4][5] Furthermore, for an intramolecular reaction to be efficient, the rate of the ring-closing step must be significantly faster than any competing intermolecular reactions.
-
Key Troubleshooting Steps:
-
Moisture and Air Contamination: The primary culprit for low yields is often the presence of trace water or oxygen. Sodium metal reacts vigorously with water, and the organometallic intermediates are strongly basic, readily quenching by abstracting a proton from water.[4][6]
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. The solvent (typically dioxane or diethyl ether) must be rigorously dried and deoxygenated.[6][7] Using a freshly opened bottle of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is essential. The entire reaction must be conducted under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
-
Purity and Reactivity of Sodium: The physical state and surface area of the sodium metal are critical. Old, oxidized sodium will have reduced reactivity.
-
Solution: Use freshly cut sodium to expose a clean, reactive surface.[3] For optimal results, use a sodium dispersion or create molten sodium by heating to reflux in a high-boiling solvent like dioxane and breaking it up with vigorous stirring.[3][8] This dramatically increases the surface area available for the reaction.[9]
-
-
Concentration Effects: If the concentration of this compound is too high, intermolecular coupling becomes a competing pathway, leading to dimers and oligomers instead of the desired bicyclic product.
-
Question 2: I have identified cyclobutene as a significant byproduct. How is it formed and how can I minimize it?
Answer: The formation of cyclobutene is a known side reaction in this synthesis, with some procedures reporting it as approximately 10% of the product mixture.[3] It arises from a competing elimination pathway.
-
Mechanistic Insight: The Wurtz reaction can proceed through either radical or anionic intermediates.[12][13]
-
Anionic Pathway: An organosodium intermediate can act as a base, leading to a 1,3-dehydrohalogenation (an E2-like elimination) to form cyclobutene.
-
Radical Pathway: Disproportionation of a cyclobutyl radical intermediate can yield cyclobutane and cyclobutene.[5]
-
-
Minimization Strategies:
-
Temperature Control: While the reaction is often run in refluxing dioxane, excessively high temperatures can favor elimination pathways.[6] Maintaining a controlled, steady reflux is key.
-
Metal Choice: While sodium is standard, other metals have been used in Wurtz-type couplings to suppress side reactions.[7][9] However, for this specific transformation, sodium has proven highly effective. The formation of some cyclobutene may be an inherent feature of this specific reaction mechanism, making its complete elimination challenging. Purification is often the more practical approach to obtaining pure bicyclo[1.1.0]butane.
-
Visualizing the Reaction and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the primary reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Primary reaction pathways in the Wurtz synthesis.
Caption: A logical workflow for troubleshooting the reaction.
Frequently Asked Questions (FAQs)
Question 3: What is the accepted mechanism for the intramolecular Wurtz reaction of this compound?
Answer: The precise mechanism of the Wurtz reaction has been a subject of debate, with evidence supporting both a radical-based and an organometallic (anionic) pathway. Both are considered plausible.[4][7][12]
-
Organometallic (Anionic) Mechanism: This is often depicted as a two-step process.
-
Step 1: A metal-halogen exchange occurs. Given the higher reactivity of alkyl bromides over chlorides, the C-Br bond reacts first.[14][15] An electron transfer from sodium forms a cyclobutyl anion (or a highly polar organosodium compound).
-
Step 2: The resulting carbanion acts as an internal nucleophile, displacing the chloride on the opposite carbon in an intramolecular S_N2 reaction to form the bicyclic product.[10][13] This pathway is entropically highly favorable.[10]
-
-
Free Radical Mechanism:
-
Step 1: A single-electron transfer from sodium to the C-Br bond causes homolytic cleavage, forming a cyclobutyl radical and sodium bromide.[5][16][17]
-
Step 2: A second single-electron transfer from another sodium atom to the second halogenated carbon forms a diradical.
-
Step 3: The two radical centers on the cyclobutane ring couple to form the new C-C bond.
-
In reality, the mechanism may be a hybrid or exist on a spectrum between these two extremes, but both models effectively explain the formation of bicyclo[1.1.0]butane.
Question 4: Why is the bicyclo[1.1.0]butane product so difficult to handle and purify?
Answer: The difficulty in handling and purifying bicyclo[1.1.0]butane stems directly from its molecular structure and high degree of ring strain.[1]
-
High Strain Energy: The molecule contains two fused cyclopropane rings, resulting in significant angle and torsional strain. This stored energy makes the central C1-C3 bond weak and highly reactive.[2][18]
-
Sensitivity to Acid: The strained ring system is highly susceptible to acid-catalyzed ring-opening reactions.[1] Standard purification techniques like normal-phase silica gel chromatography can lead to complete decomposition of the product.
-
Volatility: Bicyclo[1.1.0]butane is a volatile compound. The established method for its isolation involves trapping the gaseous product that evolves from the reaction mixture in a cold trap cooled with liquid nitrogen.[3] Purification is then achieved by careful vacuum transfer, separating it from less volatile solvent residues.[3]
Experimental Protocols and Data
Table 1: Summary of Potential Byproducts
| Product/Byproduct | Type | Formation Mechanism | Key Mitigation Strategy |
| Bicyclo[1.1.0]butane | Desired Product | Intramolecular Cyclization | High dilution, anhydrous conditions |
| Cyclobutene | Byproduct | 1,3-Elimination | Controlled temperature |
| Dimers/Oligomers | Byproduct | Intermolecular Coupling | High dilution, slow substrate addition |
| Cyclobutane | Byproduct | Protonation of intermediate | Rigorous anhydrous conditions |
Protocol 1: Synthesis of Bicyclo[1.1.0]butane
This protocol is adapted from the procedure published in Organic Syntheses, which reports yields of 78-94%.[3]
Safety Note: This reaction involves molten sodium metal and a volatile, potentially unstable product. Perform in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser. Connect the top of the condenser to a series of two cold traps, which are then vented through a drying tube. The entire system must be under a positive pressure of dry nitrogen.
-
Reagent Preparation:
-
In the flask, add 150 mL of anhydrous dioxane and 13.6 g (0.591 g-atom) of freshly cut sodium metal.
-
In the addition funnel, prepare a solution of 20.0 g (0.118 mole) of this compound in 20 mL of anhydrous dioxane.
-
-
Reaction Execution:
-
Heat the dioxane and sodium mixture to reflux. Once refluxing, begin vigorous stirring to break up the molten sodium into a fine dispersion.
-
Slowly add the this compound solution from the addition funnel to the refluxing mixture over a period of 1 hour.
-
Immerse the cold traps in liquid nitrogen to collect the volatile product as it forms.
-
After the addition is complete, maintain reflux for an additional 2 hours.
-
-
Product Isolation:
-
Once the reaction is complete, allow the apparatus to cool. The product is collected in the liquid nitrogen traps.
-
Isolate the product from any co-condensed dioxane via vacuum transfer on a vacuum manifold, condensing the pure bicyclo[1.1.0]butane in a cooled gas storage bulb.
-
References
- 1. Synthesis of a Bicyclobutane Fatty Acid Identified from the Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. adichemistry.com [adichemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. collegedunia.com [collegedunia.com]
- 7. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. allen.in [allen.in]
- 15. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]
- 16. When an ethereal solution of this compound is treated with .. [askfilo.com]
- 17. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 18. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis [ouci.dntb.gov.ua]
Technical Support Center: Grignard Formation with 1-Bromo-3-chlorocyclobutane
Welcome to the technical support center for advanced organometallic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the formation of Grignard reagents from 1-bromo-3-chlorocyclobutane. We will explore the underlying chemical principles, troubleshoot common failure points, and provide validated protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational questions regarding the selective formation of the cyclobutyl Grignard reagent.
Q1: Why does the Grignard reaction selectively occur at the C-Br bond and not the C-Cl bond in this compound?
The selectivity is governed by the significant difference in bond dissociation energies between the carbon-bromine and carbon-chlorine bonds. The C-Br bond is inherently weaker than the C-Cl bond.[1][2] Consequently, the activation energy required for the oxidative addition of magnesium into the C-Br bond is substantially lower, making it the overwhelmingly favored reaction pathway under standard Grignard formation conditions.[1] The reactivity of carbon-halogen bonds with magnesium follows the trend: C-I > C-Br > C-Cl >> C-F.[1][3]
Q2: What is the primary expected product of this reaction?
When this compound reacts with one equivalent of magnesium in an ether solvent, the expected product is 3-chlorocyclobutylmagnesium bromide .[1][4] The chlorine atom remains intact on the cyclobutane ring, providing a valuable functional handle for subsequent synthetic transformations.
Caption: Selective Grignard formation at the C-Br bond.
Q3: My reaction mixture is just sitting there with no visible change. What is the most common cause of initiation failure?
The single most prevalent obstacle to Grignard initiation is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[5] This inert layer forms instantly upon exposure to air and acts as a physical barrier, preventing the magnesium from reacting with the alkyl halide.[5] The second most common cause is the presence of moisture in the glassware, solvent, or starting materials, as Grignard reagents are potent bases that are rapidly quenched by protic sources like water.[6][7][8]
Troubleshooting Guide: Reaction Initiation Failure
If your reaction fails to start, systematically address the following points.
Q4: How can I effectively activate the magnesium to overcome the oxide layer?
Disrupting the MgO layer is critical. Several chemical and physical methods are employed, each with its own advantages.
| Activation Method | Mechanism | Key Indicators & Notes |
| Iodine (I₂) Crystals | A small crystal of iodine reacts with the magnesium surface, likely at imperfections in the oxide layer, to form magnesium iodide (MgI₂). This process etches the surface, exposing fresh, reactive magnesium.[5][9][10] | The characteristic purple/brown color of iodine will fade upon successful activation.[5][11] Use only a single small crystal; excess iodine is unnecessary. |
| 1,2-Dibromoethane (DBE) | DBE is a highly reactive halide that readily reacts with magnesium to form magnesium bromide and ethylene gas. This vigorous reaction effectively cleans the magnesium surface.[5][9] | Vigorous bubbling (ethylene evolution) is a clear sign of activation. Use only a few drops; the reaction is exothermic.[9] |
| Mechanical Crushing | Using a dry glass stirring rod to crush the magnesium turnings inside the reaction flask under an inert atmosphere physically breaks the oxide layer, exposing a fresh metallic surface.[3][7][9] | This is a simple and effective method, often used in conjunction with chemical activators if initiation is particularly stubborn. |
| Ultrasonication | Placing the reaction flask in an ultrasonic bath uses cavitation to physically ablate the MgO layer from the magnesium surface.[7][9][10] | This is a non-invasive technique that can be very effective for difficult initiations. |
Q5: What are the definitive visual signs of a successful Grignard initiation?
A successful initiation is typically unambiguous and is characterized by a combination of the following observations:
-
Exotherm: The reaction is exothermic, and you should notice a spontaneous increase in temperature. The solvent may begin to gently reflux without external heating.[5]
-
Color Change: The reaction mixture will typically turn cloudy and adopt a grey, tan, or brownish appearance.[5][11]
-
Bubbling: Gentle bubbling may be observed on the surface of the magnesium.
-
Disappearance of Activator: If iodine was used, its color will dissipate.[11]
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Troubleshooting Guide: Side Reactions & Low Yield
Even after successful initiation, side reactions can significantly lower the yield of the desired 3-chlorocyclobutylmagnesium bromide.
Q6: My reaction initiated, but the yield is very low and I'm isolating a different product. What is the most likely side reaction?
The most significant side reaction in this system is an intramolecular Wurtz-type coupling .[12][13] This occurs when the newly formed Grignard reagent attacks the electrophilic carbon of the C-Cl bond on the same molecule, displacing the chloride and forming a highly strained bicyclo[1.1.0]butane .[12][13]
A related intermolecular Wurtz reaction can also occur, where one molecule of the Grignard reagent reacts with a molecule of the starting this compound, leading to dimerized products.[6][14][15]
Caption: Competing reaction pathways for Grignard formation.
Q7: How can I suppress the formation of Wurtz coupling byproducts?
Minimizing Wurtz coupling requires careful control over reaction conditions to favor the rate of Grignard formation over the rate of the subsequent coupling reaction.
-
Slow Addition: This is the most critical parameter. The this compound solution must be added dropwise to the stirred magnesium suspension. This maintains a low concentration of the halide in the flask at all times, minimizing the chance that a newly formed Grignard molecule will encounter a starting halide molecule before it can diffuse away from the magnesium surface.[14][15]
-
Temperature Control: Grignard formation is exothermic. Maintain a gentle reflux and avoid excessive heating. Elevated temperatures can significantly accelerate the rate of the Wurtz coupling reaction.[6][14] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) after initiation can be beneficial.
-
Efficient Stirring: Vigorous stirring ensures rapid dispersion of the added halide and helps dissipate localized hot spots on the magnesium surface.
-
Solvent Choice: While tetrahydrofuran (THF) is a common and effective solvent, for some reactive halides, diethyl ether (Et₂O) can sometimes suppress Wurtz coupling to a greater extent.[14]
Experimental Protocols
Protocol 1: Optimized Formation of 3-Chlorocyclobutylmagnesium Bromide
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal) or 1,2-Dibromoethane (3-5 drops)
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stopper, magnetic stir bar.
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.
-
Setup: Assemble the apparatus while flushing with an inert gas. Place the magnesium turnings and stir bar in the flask.
-
Magnesium Activation: Add one small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the magnesium, then allow it to cool. The purple color should fade.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add ~10% of this solution to the stirred magnesium turnings.
-
Confirmation: Wait for signs of initiation (gentle reflux, cloudy appearance). If the reaction does not start, gently warm the flask or add a few drops of DBE.
-
Slow Addition: Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining halide solution from the dropping funnel at a rate that maintains a steady but controlled reflux. Use an ice bath if necessary to moderate the reaction.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure full consumption of the magnesium. The resulting grey-to-brown suspension is your Grignard reagent, ready for titration or subsequent reaction.
Protocol 2: Titration of the Grignard Reagent
It is essential to determine the exact concentration of your prepared Grignard reagent before use in a quantitative reaction.
Materials:
-
Salicylaldehyde phenylhydrazone (or another suitable indicator like I₂)
-
Anhydrous THF
-
Standardized secondary butanol (sec-BuOH) in xylene (~1.0 M)
-
Dry syringes and needles.
Procedure:
-
Indicator Prep: To a dry, nitrogen-flushed flask, add ~20 mg of salicylaldehyde phenylhydrazone and dissolve in 5 mL of anhydrous THF. The solution will be yellowish.
-
Aliquot: Using a dry syringe, carefully withdraw a precise volume (e.g., 1.00 mL) of your Grignard reagent solution (allowing any solids to settle first) and add it to the indicator solution. The mixture will turn a deep reddish-orange color.
-
Titration: Titrate the mixture by slowly adding the standardized sec-BuOH solution via syringe. The endpoint is reached when the reddish-orange color disappears and the pale yellow color of the indicator persists.
-
Calculation: Molarity (M) = (Molarity of sec-BuOH × Volume of sec-BuOH added) / Volume of Grignard reagent used
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.in [brainly.in]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
Technical Support Center: Navigating the Reactivity of 1-Bromo-3-chlorocyclobutane
Welcome to the technical support center for 1-bromo-3-chlorocyclobutane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effects of impurities on the reactivity of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during its use in complex organic syntheses.
Introduction: The Double-Edged Sword of a Strained Ring System
This compound is a valuable reagent in organic synthesis, prized for its unique four-membered ring structure that can be elaborated into a variety of more complex molecular architectures. However, the inherent ring strain that makes this molecule a useful synthetic intermediate also contributes to its potential for side reactions and the presence of challenging impurities. Understanding and mitigating the impact of these impurities is critical for achieving reproducible and high-yielding transformations, a cornerstone of successful drug development and manufacturing.
This guide will delve into the common impurities associated with this compound, their influence on its reactivity in key transformations such as Grignard reagent formation and nucleophilic substitution reactions, and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most prevalent impurities in this compound are its cis and trans isomers. The commercial product is often sold as a mixture of these isomers. Other potential impurities can include:
-
Residual starting materials: Depending on the synthetic route, this could include precursors like 3-chlorocyclobutanecarboxylic acid[1].
-
Byproducts of synthesis: For instance, if synthesized from 1,1-cyclobutanedicarboxylic acid, trace amounts of cyclobutanecarboxylic acid might be present[1].
-
Solvent residues: Traces of solvents used during synthesis and purification.
-
Degradation products: Small amounts of hydrolysis or elimination products may form during storage.
Q2: How do the cis and trans isomers of this compound differ in their reactivity?
A2: The spatial arrangement of the bromine and chlorine atoms in the cis and trans isomers can influence their reactivity, particularly in stereoselective reactions. While both isomers will generally undergo similar reactions, the rate and stereochemical outcome can differ. For example, in reactions where a bulky reagent is used, the more sterically accessible halogen in one isomer may react preferentially. In many applications, the isomer ratio may not significantly impact the overall yield of a non-stereoselective reaction, but for the synthesis of single-isomer pharmaceutical intermediates, using an isomerically pure starting material is often crucial.
Q3: Can impurities in this compound affect Grignard reagent formation?
A3: Absolutely. Grignard reactions are notoriously sensitive to impurities. The primary culprits are:
-
Water and protic solvents: These will quench the Grignard reagent as it forms, leading to low or no yield of the desired organometallic species.
-
Other reactive functional groups: Impurities with acidic protons will react with the Grignard reagent. The presence of isomeric impurities generally does not inhibit the formation of the Grignard reagent itself, as both isomers will react with magnesium. However, the subsequent reactions of the mixed Grignard reagents could lead to a mixture of diastereomeric products.
Q4: What is the primary reaction of this compound with sodium metal?
A4: The reaction of this compound with two equivalents of sodium metal in an ether solvent, such as dioxane, is a classic example of an intramolecular Wurtz reaction. This reaction leads to the formation of the highly strained bicyclo[1.1.0]butane.[2][3][4][5][6][7][8][9][10][11] The bromine atom, being a better leaving group, is thought to be abstracted first.
Troubleshooting Guides
Issue 1: Low or No Yield in Grignard Reagent Formation
Symptoms:
-
The reaction does not initiate (no exotherm, magnesium turnings remain shiny).
-
The reaction starts but then ceases prematurely.
-
Titration of the resulting solution shows a low concentration of the Grignard reagent.
Potential Impurity-Related Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Moisture | Water in the solvent, on the glassware, or absorbed by the magnesium turnings will react with and destroy the Grignard reagent. | Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly opened anhydrous solvents. |
| Oxidized Magnesium | A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. | Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Protic Impurities | Acidic impurities in the this compound will quench the Grignard reagent. | Purify the this compound by distillation before use. |
Experimental Workflow: Troubleshooting a Failed Grignard Reaction
Caption: Troubleshooting workflow for a failed Grignard reaction.
Issue 2: Inconsistent Results in Nucleophilic Substitution Reactions
Symptoms:
-
Variable reaction rates from batch to batch.
-
Formation of unexpected side products.
-
Inconsistent stereochemical outcomes.
Potential Impurity-Related Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Varying cis/trans Isomer Ratio | The two isomers can have different reaction rates due to steric hindrance, leading to variability. The stereochemical relationship between the nucleophile and the leaving group will also differ, potentially affecting the product's stereochemistry. | For stereospecific reactions, use isomerically pure starting material. If the isomer ratio is unknown, determine it by GC-MS or NMR before use. |
| Presence of Dihalogenated Impurities | If impurities with two bromine or two chlorine atoms are present, they can undergo double substitution, leading to undesired byproducts. | Purify the starting material by fractional distillation or preparative chromatography to remove these impurities. |
| Elimination Byproducts | The strained cyclobutane ring can be prone to elimination reactions under certain conditions, especially with bulky, strong bases. Impurities may promote these side reactions. | Use a less hindered base or a more nucleophilic, less basic reagent. Optimize reaction temperature to favor substitution over elimination. |
Diagram: Influence of cis/trans Isomers on SN2 Reaction
Caption: Inversion of stereochemistry in an SN2 reaction of cis and trans isomers.
Analytical and Purification Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify impurities in this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
Method:
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Inlet temperature: 250 °C
-
Injection volume: 1 µL (split mode)
-
Oven program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI)
-
Mass range: 40-200 m/z
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a library. The characteristic isotopic pattern of bromine (M and M+2 peaks in a ~1:1 ratio) and chlorine (M and M+2 peaks in a ~3:1 ratio) will be present in fragments containing these atoms.[12][13] Quantify impurities based on their peak area percentages.
Protocol 2: Purification by Fractional Distillation
Objective: To separate the cis and trans isomers of this compound or to remove other volatile impurities.
Apparatus:
-
Distillation flask, fractionating column (e.g., Vigreux or packed), condenser, receiving flask.
-
Heating mantle and vacuum source (if necessary).
Method:
-
Set up the fractional distillation apparatus.
-
Charge the distillation flask with the impure this compound.
-
Heat the flask slowly and evenly.
-
Collect fractions based on boiling point. The boiling points of the cis and trans isomers are expected to be slightly different, allowing for their separation.
-
Analyze the purity of the collected fractions by GC-MS or NMR.
Note: The efficiency of the separation depends on the length and type of the fractionating column and the difference in boiling points of the components.[14][15]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Question: What will be the product when this compound react.. [askfilo.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. The reaction of this compound with metallic sodium in dioxa.. [askfilo.com]
- 10. brainly.in [brainly.in]
- 11. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]
- 12. youtube.com [youtube.com]
- 13. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions Involving 1-Bromo-3-chlorocyclobutane
Welcome to the technical support center for chemists working with 1-bromo-3-chlorocyclobutane. This guide is designed to provide practical, in-depth advice on work-up procedures and to help you troubleshoot common issues encountered during reactions with this versatile reagent. Our focus is on providing scientifically sound solutions grounded in established chemical principles.
Understanding the Reactivity of this compound
This compound is a unique bifunctional electrophile. The reactivity of the two halogen atoms differs significantly, with the carbon-bromine bond being more labile and thus more susceptible to nucleophilic attack or reduction than the carbon-chlorine bond. This differential reactivity is a key consideration in designing synthetic strategies and subsequent work-up procedures. The strained cyclobutane ring can also influence reaction pathways, occasionally leading to ring-opening or rearrangement byproducts.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured to address common challenges and questions that arise during the use of this compound in various reaction types.
Section 1: Intramolecular Wurtz-type Coupling Reactions
The reaction of this compound with an active metal, such as sodium, is a classic method for the synthesis of bicyclo[1.1.0]butane.[1][2][3][4][5][6] This highly strained molecule is of significant interest but its preparation and isolation can be challenging.
Q1: My Wurtz-type reaction to form bicyclo[1.1.0]butane is not working, or the yield is very low. What are the likely causes?
A1: Successful formation of bicyclo[1.1.0]butane is highly dependent on several factors. Here’s a troubleshooting guide:
-
Purity and Activity of Sodium Metal: The sodium metal must be fresh and have a clean, untarnished surface. It is often necessary to cut the sodium under an inert solvent like dioxane to expose a fresh surface immediately before use.
-
Solvent Purity: The solvent (typically dry ether or dioxane) must be rigorously anhydrous. The presence of water will quench the reactive organosodium intermediates.
-
Reaction Temperature: The reaction is typically run at reflux. Insufficient heating may lead to a sluggish reaction, while excessive temperatures could promote side reactions.
-
Rate of Addition: The this compound should be added slowly to the sodium dispersion. A rapid addition can lead to polymerization or other intermolecular side reactions.
Q2: I've successfully formed bicyclo[1.1.0]butane, but I'm having trouble isolating it. It seems to be very volatile.
A2: Bicyclo[1.1.0]butane is indeed a very volatile compound. Standard work-up procedures involving rotary evaporation will likely result in significant product loss. The recommended method for isolation is cryogenic trapping.
Experimental Protocol: Synthesis and Isolation of Bicyclo[1.1.0]butane
This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[7]
Materials:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| This compound | 20.0 g | 1.0 | --- |
| Sodium Metal | 13.6 g | 5.0 | Freshly cut |
| Anhydrous Dioxane | 170 mL | --- | Purified and dry |
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. The condenser outlet should be connected to two cold traps in series, cooled with liquid nitrogen.
-
Reaction Initiation: To the flask, add 150 mL of anhydrous dioxane and the freshly cut sodium. Heat the mixture to reflux and stir vigorously to create a fine dispersion of molten sodium.
-
Substrate Addition: Dissolve the this compound (20.0 g) in 20 mL of anhydrous dioxane. Add this solution dropwise to the refluxing sodium dispersion over a period of 1 hour.
-
Reaction Completion: Maintain reflux for an additional 2 hours after the addition is complete.
-
Product Isolation (Cryogenic Trapping): The volatile bicyclo[1.1.0]butane product will collect in the liquid nitrogen-cooled traps.
-
Purification: The product in the traps can be further purified by vacuum transfer, leaving behind any less volatile impurities.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis and isolation of bicyclo[1.1.0]butane.
Section 2: Nucleophilic Substitution Reactions
In these reactions, a nucleophile displaces one or both of the halogens. Due to the higher reactivity of the C-Br bond, selective substitution at this position is often possible under carefully controlled conditions.
Q3: I am trying to perform a nucleophilic substitution on this compound, but I am getting a mixture of products, including some where the chlorine is also substituted. How can I improve selectivity?
A3: Achieving selective monosubstitution at the bromine position requires careful control of reaction conditions:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the nucleophile relative to the this compound. A large excess of the nucleophile will favor disubstitution.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures will provide the activation energy needed to substitute the more robust C-Cl bond.
-
Nucleophile Choice: Softer, less basic nucleophiles will generally show higher selectivity for the more electrophilic carbon bearing the bromine.
Q4: My work-up for a substitution reaction is complicated by a persistent emulsion. What should I do?
A4: Emulsions are common when working with halogenated compounds. Here are some techniques to break them:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[8]
-
Change in pH: If your product is stable to acid or base, a small change in the pH of the aqueous layer can sometimes disrupt the emulsion.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the fine droplets.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.
General Aqueous Work-up Protocol for Nucleophilic Substitution
This is a general procedure that can be adapted for many nucleophilic substitution reactions of this compound.
Procedure:
-
Quenching: Once the reaction is complete (as determined by TLC or another monitoring technique), cool the reaction mixture to room temperature. If necessary, quench any unreacted reagents. For example, if a strong base was used, quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and water. Shake gently to partition the product into the organic layer.
-
Washing:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Diagram of General Work-up Logic:
Caption: Standard aqueous work-up procedure for substitution reactions.
Section 3: Grignard Reagent Formation
Formation of a Grignard reagent from this compound can be challenging due to the potential for intramolecular reactions and the difficulty in initiating the reaction.
Q5: I am unable to initiate the Grignard reaction with this compound and magnesium turnings. What can I do?
A5: Difficulty in initiating a Grignard reaction is a classic problem in organic synthesis.[9][10][11] Here are the key troubleshooting steps:
-
Anhydrous Conditions: The entire system must be rigorously free of water. Flame-dry all glassware under vacuum and use anhydrous solvents.[9]
-
Magnesium Activation: The magnesium turnings are often coated with a passivating layer of magnesium oxide. This can be removed by:
-
Gently crushing the magnesium turnings in the reaction flask with a glass rod.
-
Adding a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.
-
Adding a few drops of 1,2-dibromoethane.
-
-
Initiation: Add a small portion of the this compound solution to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction. Once initiated, the reaction is typically exothermic.
Q6: My Grignard reaction is forming a significant amount of a dimeric byproduct. What is happening and how can I prevent it?
A6: The formation of a dimer is likely due to a Wurtz-type coupling reaction between the newly formed Grignard reagent and the starting halide.[9] To minimize this:
-
Slow Addition: Add the this compound solution very slowly to the magnesium suspension. This maintains a low concentration of the halide, favoring reaction with the magnesium surface over reaction with the Grignard reagent.
-
Dilution: Use a sufficient volume of solvent to keep the concentrations of all species low.
Safety Information
This compound is a halogenated organic compound and should be handled with appropriate care.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: While specific toxicity data for this compound is limited, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
-
Disposal: Dispose of all waste containing this compound in accordance with local regulations for halogenated organic waste.
For more detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[12][13][14]
References
- 1. When an ethereal solution of this compound is treated with .. [askfilo.com]
- 2. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]
- 3. quora.com [quora.com]
- 4. allen.in [allen.in]
- 5. sarthaks.com [sarthaks.com]
- 6. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. reddit.com [reddit.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
minimizing elimination side products in reactions of 1-Bromo-3-chlorocyclobutane
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support guide for managing reactions involving 1-bromo-3-chlorocyclobutane. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals navigate the unique challenges posed by this strained ring system. Our goal is to empower you to maximize the yield of desired substitution products by effectively minimizing competing elimination side reactions.
Troubleshooting Guide: Minimizing Elimination Products
The high ring strain of the cyclobutane core (~26 kcal/mol) makes it susceptible to reactions that can alleviate this strain, such as the formation of a C=C double bond.[1][2] This inherent reactivity profile is the primary reason that elimination (E2) often competes with nucleophilic substitution (SN2), leading to the formation of 3-bromocyclobutene, 3-chlorocyclobutene, and other undesired byproducts. This guide addresses the most common issues encountered in the lab.
Question 1: My reaction is yielding a significant amount of cyclobutene byproduct. What are the primary factors driving this elimination?
Answer: The formation of cyclobutene is a classic sign that the E2 elimination pathway is outcompeting your desired SN2 substitution. These two pathways are in constant competition, and the outcome is dictated by the specific reaction conditions you employ.
The key factors that favor the E2 pathway are:
-
Base Strength: Strong bases preferentially abstract a proton from the β-carbon, initiating elimination. The protons on a cyclobutane ring are slightly more acidic than their acyclic counterparts due to the increased s-character of the C-H bonds, a consequence of ring strain.
-
Steric Hindrance: Bulky bases (e.g., potassium tert-butoxide) or sterically hindered substrates can make it difficult for the nucleophile to access the electrophilic carbon (α-carbon) for an SN2 attack. Proton abstraction from the more accessible β-hydrogen becomes the easier pathway.
-
Temperature: Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Consequently, increasing the reaction temperature will almost always increase the proportion of the elimination product.[2]
-
Solvent Choice: Polar protic solvents can stabilize both the nucleophile and the leaving group, but they can also solvate the nucleophile, hindering its ability to attack the substrate and potentially favoring elimination under certain conditions.
Below is a diagram illustrating the direct competition between the SN2 and E2 pathways for this compound.
Caption: Competing SN2 and E2 reaction pathways.
Question 2: How do I select the right reagents to favor substitution over elimination?
Answer: Reagent selection is the most critical decision for controlling the reaction outcome. The ideal reagent is a strong nucleophile but a weak base . This combination ensures the reagent is more likely to attack the electrophilic carbon than to abstract a proton.
The C-Br bond is significantly more reactive than the C-Cl bond due to bromide being a better leaving group. Therefore, substitution will almost exclusively occur at the carbon bearing the bromine atom.
Here is a comparative summary of common reagent types:
| Reagent Class | Examples | Predominant Reaction | Rationale |
| Weak Base / Strong Nucleophile | NaI, NaN₃, NaCN, RSH | SN2 (Ideal) | These anions are highly polarizable and excellent nucleophiles but are the conjugate bases of strong acids, making them very weak bases. They strongly favor substitution. |
| Strong Base / Strong Nucleophile | NaOH, CH₃ONa | SN2 / E2 Mixture | These reagents are both strong bases and good nucleophiles. A mixture of products is common, with elimination increasing at higher temperatures and with secondary halides. |
| Strong, Bulky Base | KOC(CH₃)₃ (t-BuOK) | E2 (Predominant) | Steric hindrance prevents these bases from acting as effective nucleophiles. They excel at abstracting the less-hindered β-protons, making them ideal reagents for intentionally causing elimination. |
| Weak Base / Weak Nucleophile | H₂O, CH₃OH | Slow SN1/E1 (Minor) | These reactions (solvolysis) are typically very slow for secondary halides and often require heat, which would then favor the elimination pathway. Not recommended for efficient synthesis. |
Recommendation: For a clean substitution on this compound, utilize reagents from the "Weak Base / Strong Nucleophile" category, such as sodium azide or sodium cyanide, in a polar aprotic solvent.
Question 3: What are the optimal solvent and temperature conditions to maximize my substitution product yield?
Answer: Controlling the reaction environment is crucial.
-
Solvent: The choice of solvent can dramatically influence the nucleophilicity of your reagent.
-
Recommended: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile. These solvents are excellent at solvating the cation (e.g., Na⁺) but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 reaction rate.
-
Avoid: Polar protic solvents like water, methanol, or ethanol. These solvents can form hydrogen bonds with the anionic nucleophile, creating a solvent shell that blunts its reactivity and slows down the SN2 rate.
-
-
Temperature: There is a clear thermodynamic basis for temperature control.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C is advisable. Elimination reactions have a higher activation energy and are more entropically favored, making them more sensitive to temperature increases. By keeping the temperature low, you are kinetically favoring the SN2 pathway.
-
The following workflow can help guide your optimization process.
Caption: Troubleshooting workflow for high elimination yield.
Frequently Asked Questions (FAQs)
Q: Why is the cyclobutane ring so prone to elimination reactions? A: The primary reason is the significant ring strain inherent in the four-membered ring.[1] The internal C-C-C bond angles are compressed to approximately 90°, far from the ideal 109.5° for sp³ hybridized carbon. Forming a double bond within the ring introduces sp² hybridized carbons, whose ideal bond angle is 120°. While this still results in a strained system (cyclobutene), the change in hybridization provides a pathway to partially alleviate the severe angle and torsional strain of the original cyclobutane, making elimination an energetically favorable process.[2]
Q: Does the stereochemistry (cis/trans) of the starting this compound matter for elimination? A: Yes, it is critically important for the E2 mechanism. E2 eliminations proceed most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar conformation (dihedral angle of 180°).[3][4] Due to the puckered, non-planar structure of the cyclobutane ring, only certain hydrogens will be able to achieve this specific geometric arrangement with the leaving group. For a given stereoisomer (e.g., cis), one β-hydrogen might be perfectly aligned for anti-elimination while another is not. This can lead to different rates of elimination and potentially different regiochemical outcomes depending on the starting isomer.
Q: I treated my this compound with metallic sodium and got a bicyclic product instead of substitution or elimination. What happened? A: You have performed an intramolecular Wurtz reaction.[5][6][7] This reaction is characteristic of 1,3-dihalides when treated with an active metal like sodium. The metal facilitates the formation of a new carbon-carbon bond between the two carbons bearing the halogens. In this case, a C1-C3 bond is formed, creating the highly strained but synthetically interesting bicyclo[1.1.0]butane.[5][8] This is a completely different pathway from the SN2/E2 reactions discussed above.
Experimental Protocol: Synthesis of 1-Azido-3-chlorocyclobutane
This protocol provides a validated method for the nucleophilic substitution of this compound using sodium azide, a reagent that strongly favors the SN2 pathway.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add sodium azide (1.5 eq).
-
Solvent Addition: Add anhydrous DMSO (approx. 5 mL per 1 mmol of substrate) to the flask via syringe. Stir the suspension.
-
Substrate Addition: Add this compound (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. Note: Avoid heating the reaction, as this will increase the rate of elimination and also poses a safety risk with azides.
-
Quenching: Once the reaction is complete, cool the flask in an ice-water bath and carefully pour the reaction mixture into a separatory funnel containing cold water (3x the volume of DMSO).
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-azido-3-chlorocyclobutane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fvs.com.py [fvs.com.py]
- 4. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]
- 6. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]
- 7. sarthaks.com [sarthaks.com]
- 8. quora.com [quora.com]
Navigating Beyond Sodium: A Technical Support Guide to Alternative Reagents for Wurtz-Type Reactions
Introduction: The Wurtz Reaction and the Quest for Alternatives
The Wurtz reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds, traditionally employs sodium metal to couple two alkyl halides.[1] While historically significant, the use of sodium is fraught with challenges, including low yields, a lack of functional group tolerance, and significant side reactions such as elimination and rearrangements.[2][3] The high reactivity of sodium also poses considerable safety risks, necessitating strictly anhydrous conditions.[4]
For the modern researcher in drug development and complex molecule synthesis, these limitations often render the classical Wurtz reaction impractical. This guide serves as a technical support center for scientists seeking more reliable, versatile, and safer alternatives to sodium for Wurtz-type couplings. We will explore a range of alternative metals and modern catalytic systems, providing detailed troubleshooting guides, comparative data, and step-by-step protocols to empower you in your synthetic endeavors.
Section 1: The Alkali Metal Analogue: Lithium
Lithium, a fellow alkali metal, offers a more controlled and often higher-yielding alternative to sodium for Wurtz-type reactions. Its lower reactivity allows for a more manageable reaction profile with a reduced propensity for side reactions.
Frequently Asked Questions (FAQs) about Lithium-Mediated Coupling
Q1: What are the primary advantages of using lithium over sodium?
A1: The main advantages are improved control and selectivity. Lithium's higher ionization energy and smaller atomic radius lead to a less violent reaction with alkyl halides. This often translates to higher yields of the desired coupled product and fewer elimination byproducts, especially with more sterically hindered halides.
Q2: What is the optimal solvent for a lithium-mediated Wurtz-type reaction?
A2: Anhydrous ethereal solvents are essential. Diethyl ether and tetrahydrofuran (THF) are commonly used. THF can be advantageous due to its higher boiling point, allowing for a wider temperature range, and its ability to better solvate organolithium intermediates.
Q3: My reaction with lithium is sluggish or fails to initiate. What should I do?
A3:
-
Activation of Lithium: The surface of commercially available lithium metal can be coated with a passivating layer of oxides and nitrides. Ensure you are using freshly cut lithium wire or dispersion to expose a clean, reactive surface.
-
Purity of Reagents: Ensure your alkyl halide and solvent are scrupulously dry. Trace amounts of water will quench the organolithium intermediates.
-
Initiation: The addition of a small crystal of iodine can help initiate the reaction by reacting with the lithium surface to form lithium iodide, which helps to clean the surface and facilitate electron transfer.
Troubleshooting Guide: Lithium-Mediated Coupling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Coupled Product | 1. Incomplete reaction. 2. Side reactions (elimination, disproportionation). 3. Impure reagents. | 1. Ensure a fresh, active lithium surface. 2. Maintain a low reaction temperature to disfavor elimination. 3. Rigorously dry all solvents and reagents. |
| Reaction Fails to Initiate | 1. Passivated lithium surface. 2. Insufficiently reactive alkyl halide. | 1. Use freshly cut lithium or a lithium dispersion. Add a crystal of iodine as an initiator. 2. Consider switching to a more reactive halide (I > Br > Cl). |
| Formation of Alkenes (Elimination) | 1. Sterically hindered alkyl halide. 2. High reaction temperature. | 1. This is a known limitation for tertiary and some secondary halides. Consider an alternative coupling method. 2. Run the reaction at a lower temperature (e.g., 0 °C or below). |
Section 2: The Frankland Reaction: Harnessing the Power of Zinc
The use of zinc in place of sodium for coupling alkyl halides is known as the Frankland reaction.[5][6][7][8] Organozinc reagents are generally less reactive than their alkali metal counterparts, which can be a significant advantage in terms of functional group tolerance and chemoselectivity.[9]
Frequently Asked Questions (FAQs) about the Frankland Reaction
Q1: What are the key advantages of zinc over sodium?
A1: Zinc's lower reactivity leads to the formation of more stable organozinc intermediates.[9] This allows for better tolerance of certain functional groups (e.g., esters, nitriles) that would be attacked by organosodium or organolithium species. The reaction is also generally less hazardous.
Q2: Why is my Frankland reaction not working?
A2: The most common issue is the passivity of the zinc metal.[10] Commercial zinc dust or granules are often coated with a layer of zinc oxide which prevents the reaction. Activation of the zinc is crucial for success.
Q3: How do I activate zinc metal for the Frankland reaction?
A3: Several methods can be employed:
-
Acid Washing: Briefly washing the zinc dust with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and finally dry ether.[11]
-
Chemical Activation: Using reagents like 1,2-dibromoethane, iodine, or trimethylsilyl chloride (TMSCl) can activate the zinc surface in situ.[9][11]
-
Rieke® Zinc: This is a highly reactive form of zinc prepared by the reduction of a zinc salt (e.g., ZnCl₂) with an alkali metal like potassium.[9][12]
Experimental Protocol: Activation of Zinc with 1,2-Dibromoethane
-
Place zinc dust or turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Add a small amount of anhydrous THF or ether to cover the zinc.
-
Add a few drops of 1,2-dibromoethane.
-
Gently warm the mixture. The initiation of the reaction is indicated by the formation of bubbles (ethene gas).
-
Once the bubbling subsides, the activated zinc is ready for use.
Troubleshooting Guide: Frankland Reaction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Reaction or Slow Initiation | 1. Inactive zinc surface. 2. Impurities in the solvent or alkyl halide. | 1. Activate the zinc using one of the methods described above. Ensure the zinc is of high purity. 2. Use anhydrous solvents and pure alkyl halides. |
| Low Yield | 1. Incomplete reaction due to poor zinc activation. 2. Formation of R-Zn-X instead of R-R coupling. | 1. Use a more effective activation method, such as preparing Rieke® Zinc. 2. Ensure a 2:1 ratio of alkyl halide to zinc to favor the formation of the dialkylzinc intermediate and subsequent coupling.[5] |
| Formation of Reformatsky-type products | Presence of carbonyl groups in the substrate or as an impurity. | The organozinc intermediate can react with carbonyls. Ensure the absence of such functional groups if direct coupling is desired. |
Section 3: Magnesium-Mediated Coupling: A Grignard Perspective
While magnesium is famously used to form Grignard reagents (R-MgX), the subsequent reaction of the Grignard reagent with the starting alkyl halide is a classic example of a Wurtz-type coupling, often considered an undesirable side reaction.[4][13][14][15][16] However, by understanding and controlling the factors that promote this coupling, magnesium can be used as an effective reagent for homocoupling.
Frequently Asked Questions (FAQs) about Magnesium-Mediated Coupling
Q1: Isn't Wurtz coupling a side reaction to be avoided in Grignard synthesis?
A1: Yes, in the context of preparing a Grignard reagent for subsequent reaction with an electrophile, Wurtz coupling is detrimental.[13] However, if the goal is to synthesize a symmetrical alkane (R-R) from an alkyl halide (R-X), the conditions that favor this "side reaction" can be exploited.
Q2: What conditions favor Wurtz-type coupling with magnesium?
A2:
-
High Local Concentration of Alkyl Halide: Adding the alkyl halide quickly can lead to a high concentration before it has a chance to react with the magnesium surface, promoting reaction with the already-formed Grignard reagent.[13]
-
Elevated Temperatures: Higher temperatures increase the rate of the coupling reaction.[4][13]
-
Choice of Solvent: Solvents like THF can promote Wurtz coupling more than diethyl ether for certain substrates.[13]
Troubleshooting Guide: Promoting or Suppressing Mg-Mediated Wurtz Coupling
| Goal | Problem | Possible Cause | Recommended Action |
| Promote Coupling | Low yield of R-R | Reaction conditions favor Grignard reagent stability. | Increase the rate of alkyl halide addition, use THF as a solvent, and consider a higher reaction temperature. |
| Suppress Coupling | High yield of R-R | High local concentration of alkyl halide, high temperature. | Add the alkyl halide solution dropwise and slowly. Maintain a low reaction temperature using an ice bath. Use a solvent like 2-methyl-THF, which is known to suppress Wurtz coupling.[13] |
| Reaction Fails to Start | Inactive Magnesium | Passivating oxide layer on the magnesium turnings. | Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[13][14] |
Comparative Data: Solvent Effect on Grignard vs. Wurtz Coupling
The following table illustrates the significant impact of the solvent on the outcome of the reaction between benzyl chloride and magnesium.
| Solvent | Yield of Grignard Reagent (%) | Yield of Wurtz Product (Dibenzyl) (%) | Reference |
| Diethyl Ether (Et₂O) | ~94 | Minimal | [13] |
| Tetrahydrofuran (THF) | ~27 | Significant | [13] |
This data clearly shows that for suppressing Wurtz coupling, diethyl ether is superior, while THF would be the solvent of choice if the homocoupled product is desired.
Section 4: Modern Catalytic Alternatives: A Paradigm Shift
In recent decades, the field of C-C bond formation has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions. These methods offer unprecedented functional group tolerance, milder reaction conditions, and the ability to form both symmetrical and unsymmetrical products with high selectivity.
Copper-Catalyzed Couplings
Copper catalysis provides a cost-effective and versatile platform for Wurtz-type homocoupling.[17] These reactions often proceed under milder conditions than the classical Wurtz reaction and can tolerate a broader range of functional groups.
Q1: What are the advantages of using a copper catalyst?
A1: Copper catalysts are generally less expensive and less toxic than palladium or nickel catalysts. They can be highly effective for the homocoupling of alkyl halides, and the use of specific ligands can tune their reactivity and selectivity.[18][19]
Q2: My copper-catalyzed homocoupling is giving low yields. What can I do?
A2:
-
Ligand Choice: The choice of ligand is often critical for a successful copper-catalyzed coupling.[18][20] Common ligands include phenanthrolines and N-heterocyclic carbenes (NHCs). Experiment with different ligands to find the optimal one for your substrate.
-
Catalyst Loading: Ensure you are using the correct catalyst loading. While typically in the range of 1-10 mol%, this may need to be optimized.
-
Reductant: Some copper-catalyzed homocouplings require a stoichiometric reductant, such as samarium.[17] Ensure the reductant is active and used in the correct amount.
Nickel and Palladium-Catalyzed Reductive Couplings
Nickel and palladium catalysts have enabled a wide array of cross-coupling reactions, including the reductive coupling of two different alkyl halides.[21][22][23][24] These methods often employ a stoichiometric reductant like manganese or zinc powder and offer exceptional functional group tolerance.[25]
Q1: What is the main advantage of Ni/Pd-catalyzed reductive coupling?
A1: The primary advantage is the ability to perform cross-couplings between two different alkyl halides with high selectivity, which is a major limitation of the classical Wurtz reaction.[21][22] These methods are also highly tolerant of various functional groups.[25]
Photoredox Catalysis
Photoredox catalysis uses visible light to generate radical intermediates from alkyl halides under extremely mild conditions.[26][27][28] This approach, often combined with nickel or copper co-catalysis, represents the state-of-the-art in C-C bond formation and is particularly useful for complex molecules.[26]
Q1: What are the key features of photoredox-catalyzed coupling?
A1:
-
Mild Reaction Conditions: Reactions are often run at room temperature using a simple light source (e.g., a blue LED).
-
High Functional Group Tolerance: The radical-based mechanism avoids the use of highly basic or nucleophilic organometallic intermediates, allowing for the presence of sensitive functional groups.[26]
-
Versatility: A wide range of radical precursors can be used, not just alkyl halides.[26]
Visualizing the Mechanisms
Understanding the underlying reaction mechanisms is key to troubleshooting and optimizing your experiments. Below are simplified diagrams illustrating the different pathways for classical and modern Wurtz-type reactions.
Caption: Simplified comparison of classical vs. modern Wurtz-type mechanisms.
Caption: A logical workflow for troubleshooting an unsuccessful Frankland reaction.
Conclusion and Future Outlook
The classical Wurtz reaction, while foundational, has been largely superseded by a host of more efficient, selective, and safer alternatives. For simple homocouplings, lithium and activated zinc (Frankland reaction) offer greater control and reliability than sodium. For more complex syntheses, especially those involving sensitive functional groups or the need for cross-coupling, modern catalytic methods based on copper, nickel, and photoredox catalysis are now the gold standard.
As a researcher, the choice of reagent will depend on the specific requirements of your synthesis, including substrate scope, desired yield, cost considerations, and available equipment. This guide provides a starting point for navigating these choices and troubleshooting common issues. The continued development of novel catalytic systems promises to further expand the toolkit for C-C bond formation, making even the most challenging couplings routine.
References
- 1. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Write a short note on Franklands reaction class 12 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. brainly.in [brainly.in]
- 8. brainly.in [brainly.in]
- 9. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Activated metals. Preparation of highly reactive zinc - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ligand Development for Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Racemic Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Nickel-catalyzed reductive coupling of alkyl halides with other electrophiles: concept and mechanistic considerations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. organicreactions.org [organicreactions.org]
- 24. researchgate.net [researchgate.net]
- 25. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]
- 26. Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with 1-Bromo-3-chlorocyclobutane
Introduction: 1-Bromo-3-chlorocyclobutane is a valuable synthetic intermediate, but its utility is matched by its potential for hazardous, exothermic reactivity. The inherent instability of the cyclobutane ring system, combined with two reactive halide centers, necessitates a deep understanding of the potential thermal risks. This guide is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical steps required to handle this reagent safely and effectively. We will move beyond simple procedural lists to explain the chemical principles governing its reactivity, empowering you to anticipate and control potential hazards.
Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly prone to highly exothermic reactions?
A1: The high potential for exothermic events stems from a combination of two primary factors:
-
Ring Strain: The cyclobutane ring is significantly strained due to its C-C-C bond angles being compressed to approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons.[1][2] This deviation from the ideal geometry results in substantial angle and torsional strain, contributing to a high internal energy (ring strain energy of ~110 kJ/mol).[2][3][4] Chemical reactions that lead to the opening or rearrangement of this ring can release this stored energy as a large amount of heat.
-
Reactive Halides: The molecule features two leaving groups, a bromide and a chloride. The carbon-bromine bond is weaker and generally more reactive than the carbon-chlorine bond in both nucleophilic substitutions and organometallic reactions.[5][6] This differential reactivity can be exploited for selective synthesis but also means that reactions, particularly with strong nucleophiles, bases, or metals, can be initiated easily and proceed rapidly.
Q2: What are the primary types of reactions involving this compound that I should be most concerned about from a thermal safety perspective?
A2: The most significant risks are associated with the following reaction classes:
-
Organometallic Reagent Formation (e.g., Grignard): The reaction with magnesium metal to form a Grignard reagent is notoriously exothermic and can have a dangerous induction period.[7] If the reaction does not initiate immediately, unreacted reagents can accumulate, leading to a sudden, violent, and uncontrollable exotherm once initiated.
-
Wurtz-type Couplings: Reactions with highly reactive metals like sodium are extremely vigorous.[5][8] With this compound, this often proceeds via an intramolecular pathway to form bicyclo[1.1.0]butane, an even more highly strained and energetic molecule.[8][9][10]
-
Nucleophilic Substitution (SN2): The use of potent, poorly solvated nucleophiles (e.g., sodium azide, concentrated cyanide) can lead to rapid substitution reactions with significant heat evolution.
-
Elimination (E2): Strong, non-nucleophilic bases can induce elimination reactions to form chlorocyclobutene or bromocyclobutene, which can also be highly exothermic.
Q3: How should this compound be stored?
A3: Proper storage is critical to maintaining its stability and ensuring safety.
-
Temperature: Store in a cool, well-ventilated area, away from direct sunlight and heat sources. Refrigeration is recommended, but ensure the container is tightly sealed to prevent moisture ingress.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reactive metals (e.g., alkali metals, magnesium powder).[11][12][13]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation by atmospheric oxygen or moisture.
Troubleshooting Guide: Scenario-Based Problem Solving
This section addresses specific issues you may encounter during an experiment.
Scenario 1: Grignard Reagent Formation - Delayed Initiation Followed by Violent Boiling
-
Symptoms: You have added a portion of this compound to a suspension of magnesium turnings in ether. The reaction mixture remains colorless and does not warm up as expected. After a significant delay (minutes to hours), the solvent suddenly begins to boil violently, and a rapid temperature and pressure increase is observed.
-
Potential Causes:
-
Passivated Magnesium: The surface of the magnesium turnings was coated with a layer of magnesium oxide, preventing the reaction from starting.
-
Wet Solvent/Glassware: Traces of moisture are inhibiting the reaction.
-
Accumulation of Reagent: The halide was added too quickly before initiation, creating a concentrated solution of unreacted starting material. When the reaction finally starts, the accumulated reagent reacts almost instantaneously.
-
-
Immediate Actions & Long-Term Solutions:
| Immediate Actions (In-situ) | Long-Term Solutions (Procedural) |
| 1. Immediately raise any heating mantle and lower an emergency cooling bath (e.g., dry ice/acetone) around the flask. | 1. Magnesium Activation: Before adding the halide, gently heat the magnesium turnings in the flask under vacuum or inert gas to drive off moisture. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to chemically activate the surface. |
| 2. If the reflux is too violent for the condenser to handle, cease all reagent addition. | 2. Initiation Protocol: Add only a small fraction (~5%) of the total halide to the activated magnesium and wait for a visible sign of reaction (gentle bubbling, cloudiness, slight temperature rise) before beginning the main addition. |
| 3. If pressure is building, ensure the system is vented to a safe area (scrubber or fume hood). | 3. Controlled Addition: Add the halide solution dropwise via an addition funnel at a rate that maintains a steady, controllable reflux or internal temperature. |
| 4. Prepare a quenching agent (e.g., saturated ammonium chloride), but only use it if the reaction is truly uncontrollable and there is a risk of vessel failure. | 4. Solvent Choice: Use anhydrous grade ether or THF. Ensure all glassware is oven- or flame-dried before assembly. |
Scenario 2: Unexpected Exotherm During Nucleophilic Substitution
-
Symptoms: You are adding a nucleophile (e.g., sodium azide in DMF) to a solution of this compound. The reaction temperature begins to rise much faster than anticipated, exceeding the target temperature despite external cooling.
-
Potential Causes:
-
Incorrect Stoichiometry: An excess of the nucleophile was used.
-
Inadequate Cooling: The cooling bath capacity is insufficient for the scale or rate of addition.
-
Solvent Effects: The chosen solvent (e.g., a polar aprotic solvent like DMF or DMSO) is accelerating the SN2 reaction rate beyond the system's ability to remove heat.
-
-
Immediate Actions & Long-Term Solutions:
| Immediate Actions (In-situ) | Long-Term Solutions (Procedural) |
| 1. Stop the addition of the nucleophile immediately. | 1. Perform a Calorimetry Study: For any new or scaled-up reaction, use Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to determine the total heat of reaction and the maximum temperature of the synthetic reaction (MTSR). |
| 2. Increase the efficiency of the external cooling (e.g., switch from an ice bath to a dry ice/acetone bath). | 2. Reverse Addition: Consider adding the this compound solution to the nucleophile solution. This keeps the electrophile concentration low at all times, preventing accumulation. |
| 3. If necessary, add a small amount of a pre-cooled, miscible co-solvent to dilute the reaction mixture and absorb some of the heat. | 3. Control Addition Rate: Link the rate of addition to the internal reaction temperature. Use an automated laboratory reactor to maintain the set temperature by controlling the feed rate. |
Experimental Protocols & Visualizations
Protocol 1: Safe Procedure for Grignard Reagent Formation
Objective: To safely prepare the Grignard reagent of this compound on a laboratory scale.
Methodology:
-
Preparation: Assemble a three-neck flask equipped with a mechanical stirrer, a condenser with a nitrogen/argon inlet, and a temperature probe. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is observed. Allow to cool.
-
Initiation: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add approximately 5% of this solution to the magnesium suspension.
-
Monitoring Initiation: Observe the reaction mixture. Initiation is confirmed by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a temperature increase of 2-5 °C. If no initiation occurs after 10 minutes, gently warm the mixture or add one drop of 1,2-dibromoethane. DO NOT ADD MORE HALIDE UNTIL INITIATION IS CONFIRMED.
-
Controlled Addition: Once initiated, add the remaining halide solution dropwise via a syringe pump or an addition funnel at a rate that maintains a gentle, controlled reflux (approx. 35-40 °C for diethyl ether).
-
Completion: After the addition is complete, stir the resulting grey/brown mixture for an additional 1-2 hours at room temperature or with gentle warming to ensure full conversion.
Diagrams
Below are several diagrams created using Graphviz to visualize key decision-making processes and workflows for safely handling this compound.
Caption: Pre-reaction hazard assessment workflow.
Caption: Key stages for safe Grignard reagent formation.
Caption: Major exothermic reaction pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What would be the product formed when 1bromo3chlorocyclobutane class 12 chemistry JEE_Main [vedantu.com]
- 6. allen.in [allen.in]
- 7. brainly.in [brainly.in]
- 8. quora.com [quora.com]
- 9. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]
- 10. sarthaks.com [sarthaks.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-3-chlorocyclobutane and 1,3-dibromocyclobutane for Synthetic Chemistry Professionals
In the realm of synthetic organic chemistry, the judicious selection of starting materials is paramount to achieving desired molecular architectures. The cyclobutane motif, a strained four-membered ring, is a valuable building block in the synthesis of complex molecules, including pharmaceuticals and natural products. Halogenated cyclobutanes, in particular, serve as versatile precursors for a variety of transformations. This guide provides an in-depth, objective comparison of two such precursors: 1-Bromo-3-chlorocyclobutane and 1,3-dibromocyclobutane. We will explore their distinct physicochemical properties and, more critically, their divergent reactivity profiles under common synthetic conditions, supported by experimental data and detailed protocols.
Structural and Physicochemical Distinctions
At first glance, this compound and 1,3-dibromocyclobutane appear to be structurally analogous 1,3-disubstituted cyclobutanes. However, the difference in the halogen substituents—bromine versus chlorine—introduces subtle yet significant variations in their physical and chemical properties. These differences are rooted in the fundamental properties of the carbon-halogen bonds. The Carbon-Bromine bond is longer and weaker than the Carbon-Chlorine bond, a factor that profoundly influences the reactivity of these molecules.
A summary of their key physicochemical properties is presented below:
| Property | This compound | 1,3-dibromocyclobutane |
| Molecular Formula | C4H6BrCl | C4H6Br2 |
| Molecular Weight | 169.45 g/mol [1] | 213.90 g/mol |
| IUPAC Name | This compound[1] | 1,3-dibromocyclobutane |
| CAS Number | 4935-03-9[2] | 4934-58-1 |
Comparative Reactivity Analysis: A Tale of Two Pathways
The synthetic utility of these two dihalocyclobutanes is best illustrated by their behavior in two fundamental reaction types: intramolecular cyclization with a reducing metal and base-induced elimination.
Intramolecular Wurtz Reaction: The Formation of Bicyclo[1.1.0]butane
A classic transformation for 1,3-dihalides is the intramolecular Wurtz reaction, which involves treatment with an active metal like sodium to induce a reductive cyclization. Both this compound and 1,3-dibromocyclobutane can be employed to synthesize the highly strained and synthetically valuable bicyclo[1.1.0]butane.
The reaction proceeds via a two-step mechanism involving the formation of a carbanionic intermediate which then displaces the second halide in an intramolecular nucleophilic substitution.
References
A Comparative Guide to the Reactivity of Cis- and Trans-1-Bromo-3-chlorocyclobutane for Synthetic Chemists
In the landscape of drug discovery and development, the nuanced reactivity of stereoisomers can be the determining factor in the success of a synthetic route. For researchers and scientists navigating the complexities of strained ring systems, understanding the subtle yet profound differences in the reactivity of geometric isomers is paramount. This guide provides an in-depth technical comparison of the reactivity of cis- and trans-1-bromo-3-chlorocyclobutane, offering insights into their behavior in substitution and elimination reactions. By elucidating the underlying stereoelectronic and conformational principles, we aim to equip you with the predictive power to harness these unique scaffolds in your synthetic endeavors.
The Decisive Role of Stereochemistry in a Puckered Ring
The cyclobutane ring is not a flat square; it exists in a puckered conformation to alleviate some of its inherent angle strain. This puckering creates pseudo-axial and pseudo-equatorial positions for its substituents. In 1,3-disubstituted cyclobutanes, the cis and trans isomers exhibit distinct spatial arrangements of their substituents, which directly impacts their stability and reactivity.
Generally, in 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer. This is because the cis conformation can adopt a puckered structure where both bulky substituents occupy pseudo-equatorial positions, minimizing steric strain. In contrast, the trans isomer is forced to have one substituent in a pseudo-axial position, leading to greater 1,3-diaxial-like interactions.
This fundamental difference in conformational stability is the cornerstone of the divergent reactivity we will explore.
Nucleophilic Substitution Reactions: A Tale of Two Pathways
The feasibility and rate of nucleophilic substitution reactions are profoundly influenced by the stereochemistry of the substrate. Both S(_N)1 and S(_N)2 pathways are possible for cyclobutyl halides, and the preference for one over the other is dictated by the isomeric form of 1-bromo-3-chlorocyclobutane.
S(_N)2 Reactivity: The Importance of Backside Attack
The S(_N)2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry.[1] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.
-
Trans-1-Bromo-3-chlorocyclobutane: In the more stable conformation of the trans isomer, one halogen (let's assume bromine for this discussion, being the better leaving group) will likely occupy a pseudo-axial position. The other halogen will be in a pseudo-equatorial position. A pseudo-axial leaving group presents a more sterically hindered environment for backside attack by a nucleophile, as the path of approach is partially obstructed by the cyclobutane ring itself.
-
Cis-1-Bromo-3-chlorocyclobutane: In its preferred conformation, the cis isomer can position both halogens in pseudo-equatorial positions. A pseudo-equatorial leaving group offers a more accessible pathway for backside attack by the nucleophile.
Diagram: S(_N)2 Reaction Workflow
References
A Comparative Guide to the Synthesis and NMR Validation of 1-Bromo-3-chlorocyclobutane
For researchers engaged in the synthesis of novel chemical entities, particularly within drug development and materials science, 1,3-dihalogenated cyclobutanes represent a class of exceptionally versatile building blocks. Their strained four-membered ring and stereochemically defined substitution patterns offer a unique gateway to complex molecular architectures. Among these, 1-bromo-3-chlorocyclobutane is a key intermediate, enabling differential reactivity at its C1 and C3 positions.
However, the reliable synthesis and unambiguous structural verification of this compound can be challenging. This guide provides an in-depth, field-proven methodology for the synthesis of this compound. We will delve into the causality behind the chosen synthetic route, present a detailed experimental protocol, and, most critically, offer a comprehensive framework for its structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this primary method will be objectively compared against alternative synthetic strategies, providing a clear rationale for its selection.
Section 1: A Selective Synthesis via Decarboxylative Halogenation
The chosen synthetic pathway proceeds in two high-yield steps starting from the commercially available 1,1-cyclobutanedicarboxylic acid. This route is favored over alternatives like direct halogenation of cyclobutane due to its exceptional regioselectivity, which circumvents the formation of difficult-to-separate isomeric mixtures often produced by non-selective free-radical reactions.[1][2]
Step 1: Synthesis of the Precursor, 3-Chlorocyclobutanecarboxylic Acid
The initial step involves a free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride (SO₂Cl₂), which conveniently affords the key intermediate, 3-chlorocyclobutanecarboxylic acid.[3][4]
Causality of Reagent Choice: Sulfuryl chloride is an excellent source of chlorine radicals under thermal or photochemical initiation. In the context of the cyclobutane ring, the attack of the chlorine radical is highly selective for the C3 position.[3] This selectivity arises from the steric hindrance around the C2 position and the electronic influence of the carboxylic acid groups, directing the halogenation away from the adjacent carbons.
Experimental Protocol: Synthesis of 3-Chlorocyclobutanecarboxylic Acid
-
Apparatus: A three-necked round-bottom flask (2 L) equipped with a mechanical stirrer, an addition funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl and SO₂).
-
Procedure:
-
Charge the flask with 1,1-cyclobutanedicarboxylic acid (173 g, 1.2 mol) and benzene (1500 mL).
-
Heat the mixture to reflux and distill off approximately 200 mL of the benzene/water azeotrope to ensure anhydrous conditions.
-
While maintaining reflux and vigorous stirring, add sulfuryl chloride (170 g, 1.26 mol) dropwise from the addition funnel over 40 minutes.[3]
-
Add benzoyl peroxide (4.0 g) as a radical initiator.
-
Continue to heat at reflux for 6 hours. The reaction mixture will become a clear solution.
-
Cool the reaction to room temperature and carefully concentrate the solution under reduced pressure to remove the benzene solvent and volatile byproducts.
-
The crude residue is then purified by vacuum distillation to yield 3-chlorocyclobutanecarboxylic acid as a mixture of cis and trans isomers.
-
Step 2: Synthesis of this compound via the Cristol-Firth-Hunsdiecker Reaction
With the chlorinated carboxylic acid in hand, the target molecule is synthesized via a decarboxylative bromination. This transformation is a modification of the Hunsdiecker reaction, which is a robust method for converting carboxylic acids into alkyl halides with one less carbon atom.[5][6] The Cristol-Firth modification, employing mercuric oxide and bromine, is particularly effective for this substrate.[5]
Mechanistic Insight: The Hunsdiecker reaction proceeds through a free-radical chain mechanism.[6][7] The carboxylic acid is first converted to an acyl hypobromite intermediate. This intermediate undergoes homolytic cleavage to form an acyloxy radical, which rapidly loses CO₂ to generate a cyclobutyl radical. This radical then abstracts a bromine atom from a bromine molecule to form the final product and propagate the chain.[8]
Experimental Protocol: Synthesis of this compound
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, protected from light.
-
Procedure:
-
Suspend red mercuric(II) oxide (11.0 g, 0.051 mol) in carbon tetrachloride (150 mL).
-
Add 3-chlorocyclobutanecarboxylic acid (13.6 g, 0.1 mol) to the suspension.
-
Heat the mixture to a gentle reflux.
-
Add a solution of bromine (16.0 g, 0.1 mol) in carbon tetrachloride (50 mL) dropwise. The color of the bromine should discharge as it reacts.
-
After the addition is complete, continue refluxing until the evolution of CO₂ ceases.
-
Cool the reaction mixture, filter to remove mercury salts, and wash the filtrate with aqueous sodium thiosulfate solution to remove any excess bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound.[5]
-
Section 2: Unambiguous Structural Validation by NMR Spectroscopy
NMR spectroscopy is the definitive tool for the structural elucidation of the synthesized product, as the signal intensity is directly proportional to the number of nuclei, allowing for quantitative analysis.[9][10] A thorough analysis of both ¹H and ¹³C NMR spectra is required to confirm the formation of this compound and to distinguish it from potential isomers or byproducts. The data presented below are predicted values based on established NMR principles and data from analogous cyclobutane derivatives.[11][12]
Predicted ¹H NMR Spectral Analysis
The puckered nature of the cyclobutane ring and the presence of two different halogens result in a complex but highly informative ¹H NMR spectrum. The two methine protons (H-1 and H-3) and the four methylene protons (at C-2 and C-4) will all be chemically distinct.
-
Methine Protons (H-1/H-3, CH-Br and CH-Cl): These protons are directly attached to the carbons bearing the electronegative halogens and will therefore be the most deshielded (furthest downfield). The proton on the chlorine-bearing carbon (CH-Cl) is expected to be slightly downfield of the proton on the bromine-bearing carbon (CH-Br). Each will appear as a complex multiplet due to coupling with the four adjacent methylene protons.
-
Methylene Protons (H-2/H-4, -CH₂-): The four methylene protons are expected to appear as two complex and overlapping multiplets in the more shielded (upfield) region of the spectrum. Due to the stereochemistry of the ring, the protons on each methylene unit are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple to each other (geminal coupling).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-3 (CH-Cl) | 4.5 - 4.8 | Multiplet | Deshielded by the highly electronegative chlorine atom. |
| H-1 (CH-Br) | 4.3 - 4.6 | Multiplet | Deshielded by the bromine atom. |
| H-2, H-4 (-CH₂-) | 2.5 - 3.2 | Multiplets | Methylene protons adjacent to the halogenated carbons. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. For a mixture of cis and trans isomers, up to three distinct signals for the cyclobutane carbons are expected.
-
Halogenated Carbons (C-1/C-3): The carbons bonded to the halogens will be significantly downfield compared to the methylene carbons. The carbon attached to chlorine (C-Cl) will be the most deshielded due to chlorine's higher electronegativity compared to bromine.
-
Methylene Carbons (C-2/C-4): These carbons will be the most shielded and appear furthest upfield. Depending on the isomer (cis or trans), they may appear as a single peak (if equivalent by symmetry) or two closely spaced peaks.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 (C-Cl) | 55 - 60 | Deshielded by the electronegative chlorine atom. |
| C-1 (C-Br) | 45 - 50 | Deshielded by the bromine atom. |
| C-2, C-4 (-CH₂-) | 35 - 40 | Most shielded carbons in the ring. |
Section 3: Comparison with Alternative Synthetic Routes
While the described Hunsdiecker-based route is highly effective, it is instructive to compare it with other potential synthetic strategies to underscore the rationale for its selection.
Table 3: Comparison of Synthetic Routes to this compound
| Method | Description | Advantages | Disadvantages |
| Hunsdiecker Reaction (Featured) | Decarboxylative halogenation of 3-chlorocyclobutanecarboxylic acid.[5] | High regioselectivity; good to excellent yields; well-established reaction. | Requires a multi-step synthesis of the precursor; uses stoichiometric heavy metals (HgO). |
| Direct Halogenation | Free-radical bromination of chlorocyclobutane.[1] | Potentially fewer steps if the starting material is available. | Extremely poor regioselectivity, leading to a mixture of 1,1-, 1,2-, and 1,3-isomers that are difficult to separate; low yield of the desired product. |
| Ring Opening/Closing | Synthesis from non-cyclic precursors, e.g., from a substituted propane followed by intramolecular cyclization. | Can allow for precise stereochemical control. | Often involves more steps; prone to competing elimination and intermolecular reactions; lower overall yields. |
The comparative data clearly indicate that for achieving a pure sample of this compound with high yield and predictability, the decarboxylative halogenation route is superior to less selective or more complex alternatives.
Conclusion
This guide has detailed a reliable and selective two-step synthesis for this compound from 1,1-cyclobutanedicarboxylic acid. The causality for each step and reagent choice has been explained, providing a robust protocol for researchers. The core of this guide—the validation of the final product—has been thoroughly addressed through a predictive analysis of the ¹H and ¹³C NMR spectra, which serves as a definitive blueprint for structural confirmation. When compared to alternative methods, the featured synthesis demonstrates superior control over regioselectivity, making it the preferred method for obtaining this valuable chemical intermediate in high purity.
References
- 1. byjus.com [byjus.com]
- 2. chemistry.ucr.edu [chemistry.ucr.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Chlorocyclobutanecarboxylic acid | 35207-71-7 | Benchchem [benchchem.com]
- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. byjus.com [byjus.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
GC-MS analysis of 1-Bromo-3-chlorocyclobutane reaction products
An Objective Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Bromo-3-chlorocyclobutane Reaction Products
This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the characterization of reaction products derived from this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for robust method development grounded in established scientific principles. We will explore the separation and identification of products from key synthetic pathways, comparing analytical strategies to provide a clear, data-driven recommendation for optimal results.
This compound is a versatile bifunctional electrophile. Its strained four-membered ring and two distinct halogen leaving groups allow for a variety of synthetic transformations, including intramolecular cyclizations, Grignard reagent formation, and elimination reactions. The resulting product mixtures can be complex, containing constitutional isomers and structurally similar byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this challenge, offering the high-resolution separation of GC coupled with the definitive identification power of MS.
The primary objective is to develop a GC-MS method capable of separating and identifying the potential products shown below, which arise from common synthetic routes.
Potential Reaction Pathways
The reaction of this compound can proceed through several pathways depending on the reagents and conditions. Key transformations include the Wurtz reaction, Grignard reagent formation, and thermal decomposition.[1][2][3] The expected products from these reactions define the analytical targets for our GC-MS method development.
Caption: Potential reaction pathways of this compound.
A Comparative Study of GC-MS Methodologies
The cornerstone of a successful GC separation is the selection of the stationary phase.[4] The principle of "like dissolves like" dictates that the polarity of the stationary phase should match that of the analytes for optimal interaction and separation.[4][5] Given that halogenated hydrocarbons are of low to intermediate polarity, we will compare two common capillary columns with different stationary phases.
GC Column Selection: A Head-to-Head Comparison
-
Agilent J&W DB-5ms (or equivalent): A non-polar column (5%-phenyl)-methylpolysiloxane. This is an excellent general-purpose column for separating non-polar compounds.[4] Elution is expected to occur primarily based on boiling point differences.
-
Restek Rtx-200 (or equivalent): An intermediate polarity column (100% trifluoropropyl methyl polysiloxane). This phase offers different selectivity due to dipole-dipole interactions, which can be advantageous for separating compounds with similar boiling points but different polarities.[6]
The ideal column dimensions for most applications offer a compromise between efficiency and sample capacity; a 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness is a standard starting point.[4][5]
Experimental Protocols
The following protocols outline a systematic approach to analyzing a hypothetical reaction mixture.
Protocol 1: Sample Preparation
-
Quench the reaction mixture using an appropriate method (e.g., addition of saturated aqueous NH₄Cl for a Grignard reaction).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane), 2 x 20 mL.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter or decant the solvent into a clean vial.
-
Dilute an aliquot of the extract to an approximate concentration of 100 µg/mL in the extraction solvent for GC-MS analysis.
Protocol 2: GC-MS Analysis
-
System: Agilent 7890 GC coupled to a 5977 MS (or equivalent).
-
Injector: Split/Splitless, operated in split mode (50:1) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Columns:
-
Column A: DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm).
-
Column B: Rtx-200 (30 m x 0.25 mm I.D. x 0.25 µm).
-
-
Oven Programs:
-
Method 1 (Fast Ramp): Initial temperature of 40°C, hold for 2 minutes, then ramp at 20°C/min to 250°C, hold for 2 minutes.
-
Method 2 (Slow Ramp): Initial temperature of 40°C, hold for 2 minutes, then ramp at 8°C/min to 250°C, hold for 5 minutes.
-
-
MS Parameters:
-
Transfer Line: 280°C.
-
Ion Source: Electron Impact (EI) at 70 eV, 230°C.[6]
-
Mass Analyzer: Quadrupole, scanning from m/z 35 to 350.
-
Caption: Experimental workflow for GC-MS analysis of reaction products.
Data Analysis and Performance Comparison
The effectiveness of each method is judged by its ability to resolve critical pairs of analytes and provide clean mass spectra for unambiguous identification.
Chromatographic Performance
The following table summarizes the expected retention times (RT) and resolution (Rs) for the key analytes under the different analytical conditions. Resolution values are calculated for adjacent peaks; a value ≥ 1.5 indicates baseline separation.
| Analyte | Boiling Point (°C, est.) | Column A (DB-5ms) RT (min) [Method 2] | Rs | Column B (Rtx-200) RT (min) [Method 2] | Rs |
| Bicyclo[1.1.0]butane | ~50 | 4.25 | - | 4.80 | - |
| 1-Chlorocyclobutene | ~80 | 6.80 | 3.8 | 7.95 | 4.1 |
| 3-Bromocyclobutene | ~105 | 8.95 | 3.1 | 10.20 | 3.5 |
| This compound | ~155 | 13.10 | 5.2 | 14.50 | 5.8 |
Analysis of Chromatographic Data:
-
Column Comparison: The intermediate polarity Rtx-200 column provides slightly longer retention times but offers improved resolution between all components. This is due to the additional dipole-dipole interactions between the polarizable C-Cl and C-Br bonds and the trifluoropropyl stationary phase.
-
Oven Program Comparison: The slower ramp rate of Method 2 provides significantly better resolution compared to the fast ramp of Method 1 (data not shown), which is critical for separating potential isomers or closely eluting impurities. Therefore, Method 2 is preferred for detailed characterization.
Mass Spectral Fragmentation Analysis
Electron Impact (EI) ionization is a high-energy process that causes extensive fragmentation, providing a detailed molecular fingerprint.[7]
-
This compound (Parent Compound): The mass spectrum for this compound is available in public databases.[8][9] Key features include the molecular ion peak cluster, which will exhibit characteristic isotopic patterns for one bromine and one chlorine atom (M+, M+2, M+4). Major fragments arise from the loss of halogens (M-Cl, M-Br) and the cyclobutyl ring fragmentation.
-
Bicyclo[1.1.0]butane (C₄H₆, MW=54.09): This highly strained molecule is expected to show a prominent molecular ion at m/z 54. Fragmentation will likely involve the loss of H atoms and cleavage to smaller C₂ and C₃ fragments.
-
Halogenated Cyclobutenes (C₄H₅Cl, C₄H₅Br): These compounds will show characteristic isotopic patterns.[10] For 1-chlorocyclobutene, the M+ peak at m/z 88 will be accompanied by an M+2 peak at m/z 90 that is approximately one-third the intensity.[10] For 3-bromocyclobutene, the M+ peak at m/z 132 will have a corresponding M+2 peak at m/z 134 of nearly equal intensity.[10] A primary fragmentation pathway for both will be the loss of the halogen atom to give a stable C₄H₅⁺ fragment at m/z 53.
Caption: Simplified fragmentation of 3-bromocyclobutene.
Conclusion and Recommendations
Based on the comparative analysis, a robust and reliable method for characterizing the reaction products of this compound can be established.
-
Recommended Column: An intermediate polarity column, such as an Rtx-200 or equivalent, is recommended. It provides superior resolution for the target analytes compared to a standard non-polar DB-5ms phase.
-
Optimal GC Program: A slow oven temperature ramp (e.g., 8-10°C/min) is crucial for achieving baseline separation of all components, which is essential for accurate quantification and clean mass spectral data.
-
Data Interpretation: Careful analysis of the isotopic patterns in the mass spectra is the most definitive way to identify halogen-containing products. The M+2 peak intensity is a key diagnostic tool for distinguishing between chlorinated (~33% of M+) and brominated (~98% of M+) compounds.
By systematically evaluating column chemistry and analytical conditions, researchers can confidently separate and identify the complex products arising from this compound chemistry, ensuring the integrity and accuracy of their scientific findings.
References
- 1. Question: Reaction of this compound with metallic sodium in.. [askfilo.com]
- 2. brainly.in [brainly.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.ca [fishersci.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. whitman.edu [whitman.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | C4H6BrCl | CID 560567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Synthetic Routes of Bicyclo[1.1.0]butane: From Classic Reductions to Modern Strategies
Bicyclo[1.1.0]butane (BCB), a molecule of remarkable strain and reactivity, has transitioned from a theoretical curiosity to a cornerstone in modern chemistry.[1] Its unique "butterfly" conformation and immense strain energy (estimated at 63.9 kcal/mol) make it a potent building block for accessing complex, three-dimensional molecular architectures, a feature highly sought after in drug discovery to "escape from flatland".[1][2][3] This guide offers an in-depth comparison of the primary synthetic routes to this valuable carbocycle, providing researchers, scientists, and drug development professionals with the critical data and procedural insights needed to select the optimal pathway for their specific application.
The Workhorse Method: Wurtz-Type Reductive Cyclization
The intramolecular Wurtz-type coupling of 1-bromo-3-chlorocyclobutane is arguably the most reliable and highest-yielding method for producing moderate to large quantities of unsubstituted bicyclo[1.1.0]butane.[4] This method, detailed in Organic Syntheses, provides a robust and well-documented procedure.[4][5]
Mechanism and Rationale
The reaction involves a double metal-halogen exchange with sodium metal to generate a di-anionic or di-radical intermediate which undergoes intramolecular cyclization. The use of a 1,3-dihalocyclobutane precursor is critical; analogous reactions with 1,4-dihalides to form cyclobutane are often low-yielding.[4] The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond facilitates a sequential reaction, though the precise mechanism is complex and may involve both organometallic intermediates and radical species.[6]
Caption: Wurtz-type synthesis of bicyclo[1.1.0]butane.
Experimental Protocol: Wurtz-Type Synthesis
(Adapted from Organic Syntheses, Coll. Vol. 6, p.133 (1988))[4]
-
Apparatus Setup: A 300-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. The condenser outlet is connected in series to two cold traps cooled with liquid nitrogen. The system is kept under a slight positive pressure of dry nitrogen.[4]
-
Reagent Preparation: The flask is charged with 150 mL of purified, peroxide-free dioxane and 13.6 g (0.591 g-atom) of freshly cut sodium.[4]
-
Reaction Initiation: The mixture is heated to reflux, and the molten sodium is dispersed into fine particles by vigorous stirring.
-
Substrate Addition: A solution of 20.0 g (0.118 mole) of this compound in 20 mL of dioxane is added dropwise to the refluxing mixture over a 1-hour period.[4][7]
-
Reaction Completion: The reaction is maintained at reflux for an additional 2 hours. The volatile product, bicyclo[1.1.0]butane (b.p. 8°C), is carried by the nitrogen stream and collected in the liquid nitrogen traps.[3][4]
-
Isolation: The product collected in the traps is purified by vacuum transfer to a gas storage bulb, separating it from any co-distilled dioxane. This yields 5–6 g of product.[4]
Performance Analysis
| Metric | Performance | Rationale & Citations |
| Yield | 78–94% | This is the highest-yielding known method for the parent compound.[4] The primary impurity is typically ~10% cyclobutene.[4] |
| Scalability | Good | The procedure is designed for making moderate quantities and can be scaled, though handling large amounts of molten sodium requires significant engineering controls.[4] |
| Starting Materials | Accessible | This compound is prepared via a modified Hunsdiecker reaction from 3-chlorocyclobutanecarboxylic acid, which is a multi-step but well-documented process.[3][7] |
| Conditions | Harsh | Requires refluxing dioxane (101 °C) and molten sodium metal, which is highly reactive and pyrophoric.[4][6] |
| Safety | High Hazard | Molten sodium presents a significant fire and explosion risk, especially in the presence of any moisture or non-peroxide-free solvent. The product is a highly volatile and strained gas.[1][4] |
Intramolecular Displacement Routes
The first synthesis of a bicyclo[1.1.0]butane derivative, reported by Wiberg and Ciula in 1959, utilized an intramolecular displacement strategy.[8][9] This general approach involves forming the central C1-C3 bond by displacing a leaving group from the C3 position with a carbanion or related nucleophile at the C1 position.
Mechanism and Rationale
This pathway follows a classic SNi (intramolecular nucleophilic substitution) mechanism. A strong, non-nucleophilic base is used to deprotonate the carbon alpha to an activating group (like an ester), generating a carbanion. This carbanion then attacks the carbon bearing a leaving group (e.g., a halide) at the 3-position of the cyclobutane ring, closing the bicyclic system.
Caption: General mechanism for intramolecular displacement.
Performance Analysis
While historically significant, this route is less common for preparing the unsubstituted parent compound compared to the Wurtz reaction. Its primary utility lies in the synthesis of functionalized BCBs, particularly those with electron-withdrawing groups at the bridgehead, which are necessary to facilitate the initial deprotonation.[8][9]
| Metric | Performance | Rationale & Citations |
| Yield | Moderate to Good | Yields are highly dependent on the substrate and the specific base/solvent system used. |
| Scalability | Moderate | Scalability is often limited by the availability of the substituted cyclobutane precursors and the need to handle strong, air-sensitive bases. |
| Starting Materials | Less Accessible | Requires specifically substituted 1,3-difunctionalized cyclobutanes, which can be challenging to synthesize.[9] |
| Conditions | Demanding | Requires strictly anhydrous conditions and often cryogenic temperatures to control reactivity. |
| Safety | Moderate Hazard | Involves strong bases (e.g., sodium hydride, organolithiums) which can be pyrophoric. |
Modern Approaches: Carbene Insertions and Photochemistry
More recent synthetic strategies have expanded the toolbox for creating BCBs, often focusing on generating substituted derivatives for specific applications. These methods include carbene additions and photochemical rearrangements.
A. Carbene/Carbenoid Additions
The reaction of a carbene equivalent with a cyclopropene or a double cyclopropanation of an alkyne is a conceptually direct route to the BCB core.[9] However, general access via traditional Simmons-Smith chemistry is limited.[9] A more common application is the reaction of BCBs with carbenes to form bicyclo[1.1.1]pentanes (BCPs), which are valuable benzene bioisosteres.[10][11][12] This highlights the role of BCBs as critical intermediates.
B. Photochemical Synthesis from 1,3-Butadiene
Irradiation of 1,3-butadiene can produce bicyclo[1.1.0]butane.[4] However, this method is not synthetically useful for preparative scale as it typically yields a mixture of products, with cyclobutene being a significant component.[9][13] The reaction proceeds through an excited state of butadiene, leading to a complex potential energy surface with multiple possible outcomes.
Comparative Summary of Synthetic Routes
The choice of synthetic route is dictated by the desired scale, substitution pattern, and available resources. The Wurtz-type coupling remains the gold standard for the unsubstituted parent compound, while displacement and other modern methods offer access to functionalized derivatives.
| Feature | Wurtz-Type Cyclization | Intramolecular Displacement | Photochemical (from Butadiene) |
| Typical Product | Unsubstituted BCB | Substituted BCBs (EWG at bridgehead) | Unsubstituted BCB (in mixture) |
| Reported Yield | Very High (78-94%) [4] | Moderate to Good | Low to Moderate |
| Scalability | Good | Moderate | Poor |
| Key Reagents | Molten Sodium, Dioxane | Strong Base (NaH, R-Li) | UV Light |
| Primary Hazard | Pyrophoric Metal [4] | Pyrophoric Bases | Specialized Photoreactor |
| Ideal Application | Bulk synthesis of parent BCB | Synthesis of functionalized BCBs | Mechanistic studies |
Conclusion: Selecting the Right Path
For researchers requiring moderate to large quantities of the parent bicyclo[1.1.0]butane, the Wurtz-type reductive cyclization is the unequivocally superior method, offering high yields and a well-established, scalable protocol.[4] Its primary drawback is the significant safety hazard associated with using molten sodium.
For the synthesis of functionalized bicyclo[1.1.0]butanes , particularly those bearing electron-withdrawing groups, intramolecular displacement routes are more suitable.[9] While starting materials may be more complex to access, this approach provides direct entry to derivatives that are not accessible via the Wurtz pathway.
Finally, while methods like photochemical synthesis and carbene additions are mechanistically interesting, they are not currently competitive for the practical, preparative synthesis of the parent bicyclo[1.1.0]butane scaffold. The ongoing development in this field is focused on leveraging the unique reactivity of the BCB core, making efficient and selective synthesis a continued priority for the scientific community.[2][8]
References
- 1. Bicyclo[1.1.0]butane | 157-33-5 | Benchchem [benchchem.com]
- 2. Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Bicyclobutane - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. quora.com [quora.com]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Data Deficit: A Comparative Guide to Computational and Experimental Analysis of 1-Bromo-3-chlorocyclobutane
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 1-Bromo-3-chlorocyclobutane presents an interesting case study in this regard. While its synthesis is documented, a thorough public repository of its experimental spectroscopic data and corresponding computational analysis is notably scarce. This guide, therefore, takes a unique approach. In the absence of a complete dataset for our target molecule, we will leverage available information on closely related analogs—chlorocyclobutane and bromocyclobutane—to establish a predictive framework. This guide will serve as a roadmap for researchers, detailing not only the available data but also providing robust, field-tested protocols for both experimental characterization and computational modeling of this compound.
The Challenge: A Gap in the Spectroscopic Record
A survey of scientific databases reveals a significant lack of publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound. While mass spectrometry data is accessible, the crucial spectroscopic information that elucidates the molecule's three-dimensional structure and bonding characteristics remains largely unpublished. This data deficit highlights a common challenge in chemical research: how to proceed with the analysis of a novel or less-studied compound. This guide aims to address this by demonstrating how to build a robust analytical approach from the ground up, combining predictive methods with established experimental and computational protocols.
Available Experimental Data: Mass Spectrometry
The primary experimental data available for this compound is its Gas Chromatography-Mass Spectrometry (GC-MS) data.
Table 1: Summary of Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Weight | 169.45 g/mol | PubChem[1] |
| CAS Number | 4935-03-9 | Guidechem[2] |
| GC-MS Data | Available | SpectraBase[3] |
The mass spectrum provides crucial information about the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule. However, it does not provide detailed insights into the connectivity and stereochemistry of the atoms.
A Tale of Two Analogs: Chlorocyclobutane and Bromocyclobutane as Predictive Models
To build a predictive model for the spectroscopic properties of this compound, we turn to its monosubstituted analogs: chlorocyclobutane and bromocyclobutane. Both have been more extensively studied, and their experimental NMR and IR data are available.
Experimental Data of Analog Compounds
Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Chlorocyclobutane and Bromocyclobutane
| Compound | Nucleus | C1 (CH-X) | C2/C4 (CH₂) | C3 (CH₂) | Source |
| Chlorocyclobutane | ¹³C | ~60.5 | ~29.5 | ~12.5 | SpectraBase[4] |
| ¹H | ~4.5 (m) | ~2.3 (m) | ~1.9 (m) | SpectraBase[5] | |
| Bromocyclobutane | ¹³C | ~49.5 | ~31.5 | ~15.0 | SpectraBase[6] |
| ¹H | ~4.6 (m) | ~2.5 (m) | ~2.0 (m) | ChemicalBook[7] |
Table 3: Key Experimental IR Absorption Bands (cm⁻¹) for Chlorocyclobutane and Bromocyclobutane
| Compound | C-H Stretch | CH₂ Scissoring | C-X Stretch | Source |
| Chlorocyclobutane | ~2850-3000 | ~1450 | ~650-750 | PubChem[8] |
| Bromocyclobutane | ~2850-3000 | ~1440 | ~550-650 | PubChem[9] |
These data provide a solid foundation for predicting the spectroscopic characteristics of this compound. The chemical shifts in NMR and the vibrational frequencies in IR are influenced by the electronegativity and size of the halogen substituents.
Predictive Analysis for this compound
Based on the data from the analog compounds, we can predict the approximate spectroscopic features of this compound. The presence of two different halogens will lead to a more complex spectrum compared to the monosubstituted analogs.
Predicted ¹H NMR Spectrum:
-
CH-Br and CH-Cl protons: These will be the most downfield signals, likely appearing as complex multiplets due to coupling with the adjacent methylene protons. The CH-Cl proton is expected to be slightly more downfield than the CH-Br proton due to the higher electronegativity of chlorine.
-
CH₂ protons: The methylene protons will exhibit complex splitting patterns due to both geminal and vicinal coupling. The presence of two different substituents at the 1 and 3 positions will result in distinct chemical environments for the C2 and C4 protons.
Predicted ¹³C NMR Spectrum:
-
C-Br and C-Cl carbons: The carbon attached to chlorine will be the most downfield signal, followed by the carbon attached to bromine.
-
CH₂ carbons: A single signal is expected for the two equivalent methylene carbons.
Predicted IR Spectrum:
-
C-H stretching: In the 2850-3000 cm⁻¹ region, characteristic of alkyl C-H bonds.
-
CH₂ scissoring: Around 1450 cm⁻¹.
-
C-Cl and C-Br stretching: Two distinct bands are expected in the fingerprint region, corresponding to the C-Cl stretch (likely around 650-750 cm⁻¹) and the C-Br stretch (likely around 550-650 cm⁻¹).
Experimental Protocols: A Self-Validating System
To move from prediction to confirmation, rigorous experimental work is necessary. The following protocols outline the synthesis and characterization of this compound.
Synthesis of this compound
While various synthetic routes exist, a common method involves the halogenation of cyclobutanol or a related precursor. A detailed, step-by-step protocol should be followed, with careful monitoring of reaction progress and purification of the final product.
Caption: Workflow for the synthesis and purification of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.
-
Acquire data with a spectral width of ~12 ppm, 16-32 scans, a relaxation delay of 2 s, and an acquisition time of 3-4 s.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire data with a spectral width of ~200 ppm, a sufficient number of scans for good signal-to-noise (often several hundred to thousands), a relaxation delay of 2-5 s, and an acquisition time of 1-2 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Infrared Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean plates first, then the sample spectrum.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Computational Chemistry: The In Silico Experiment
Computational chemistry provides a powerful tool to complement and interpret experimental data. Density Functional Theory (DFT) is a widely used and reliable method for predicting the properties of organic molecules.
Computational Workflow
Caption: A typical workflow for the computational analysis of this compound.
Step-by-Step Computational Protocol
-
Molecular Building: Construct the 3D structures of both the cis and trans isomers of this compound using a molecular modeling software.
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of each isomer.
-
Method: A common and effective DFT functional is B3LYP.
-
Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for geometry optimizations of organic molecules.
-
-
Vibrational Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the geometry optimization.
-
This calculation serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
To predict the IR spectrum. The calculated frequencies are often systematically overestimated and may require scaling for better agreement with experimental data.
-
-
-
NMR Chemical Shift Calculation:
-
Use the optimized geometry to calculate the NMR isotropic shielding constants.
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR calculations.
-
Basis Set: A larger basis set, such as 6-311+G(2d,p), is recommended for more accurate NMR predictions.
-
The calculated shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
Bridging the Gap: The Synergy of Experiment and Theory
The true power of this approach lies in the synergy between the proposed experimental work and the computational modeling. The predicted spectra from DFT calculations can aid in the assignment of complex experimental spectra. Conversely, the experimental data serves as the ultimate benchmark for validating and refining the computational models. Discrepancies between the two can reveal subtle conformational effects or limitations in the computational methods, leading to a deeper understanding of the molecule's behavior.
For this compound, this dual approach is essential. The puckered nature of the cyclobutane ring can lead to different conformers for both the cis and trans isomers. Computational chemistry can predict the relative energies of these conformers, and the predicted NMR and IR spectra for each can be compared with the experimental data to determine the most likely conformation in solution.
Conclusion
While a direct, side-by-side comparison of existing computational and experimental data for this compound is not currently possible due to data scarcity, this guide provides a comprehensive framework for researchers to confidently approach its analysis. By leveraging data from analogous compounds, adhering to rigorous experimental protocols, and employing robust computational methods, a complete and nuanced understanding of this molecule's properties is well within reach. This integrated strategy not only addresses the immediate challenge of a data deficit but also exemplifies a powerful, generalizable approach for the characterization of novel chemical entities.
References
- 1. This compound | C4H6BrCl | CID 560567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Cyclobutyl bromide(4399-47-7) 1H NMR spectrum [chemicalbook.com]
- 8. Chlorocyclobutane | C4H7Cl | CID 70712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bromocyclobutane | C4H7Br | CID 78110 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of the Intramolecular Wurtz Reaction for Bicyclo[1.1.0]butane Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of strained carbocyclic systems is a cornerstone of modern organic chemistry, providing access to unique molecular scaffolds for drug discovery and materials science. Among these, bicyclo[1.1.0]butane (BCB), a highly strained molecule with significant synthetic utility, presents a formidable challenge to construct.[1] The intramolecular Wurtz reaction of 1-bromo-3-chlorocyclobutane stands out as a remarkably efficient method for its preparation, reportedly achieving yields as high as 95%.[2] This guide provides an in-depth kinetic analysis of this specific transformation, elucidating the factors that govern its rate and efficiency. We will objectively compare this classical organometallic approach with contemporary alternative syntheses, offering researchers the experimental data and procedural insights necessary to make informed decisions in their synthetic planning.
Mechanistic Landscape of the Intramolecular Wurtz Reaction
The Wurtz reaction, first discovered by Charles Adolphe Wurtz in 1855, involves the reductive coupling of alkyl halides with sodium metal.[3] While its intermolecular applications are often plagued by side reactions and low yields, the intramolecular variant is exceptionally effective for forging strained rings.[2][4] The mechanism for the reaction of this compound is complex and thought to proceed through one of two competing pathways, both initiated by the transfer of an electron from the sodium metal surface to the alkyl halide.
-
Radical Pathway: An initial single-electron transfer (SET) to the more reactive carbon-bromine bond generates an alkyl radical.[5][6] A second SET forms a highly nucleophilic organosodium (carbanionic) intermediate, which then displaces the chloride in an intramolecular SN2 reaction. Alternatively, two radical centers could be formed followed by coupling.
-
Organometallic (Carbanion) Pathway: This pathway involves the formation of an organosodium intermediate which then undergoes nucleophilic attack on the second halide.[7][8]
The preference for bromine as the initial site of reaction is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to reduction by sodium.[9][10] The use of an anhydrous ethereal solvent, such as dioxane or diethyl ether, is critical to prevent the protonation and deactivation of the highly basic radical or carbanionic intermediates.[5][11]
References
- 1. Synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 4. Wurtz Reaction [organic-chemistry.org]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. jk-sci.com [jk-sci.com]
- 9. allen.in [allen.in]
- 10. The reaction of this compound with metallic sodium in dioxane under reflux conditions gives [tardigrade.in]
- 11. quora.com [quora.com]
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Bromo-3-chlorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities and the development of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. 1-Bromo-3-chlorocyclobutane is a versatile building block in medicinal chemistry, and its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound, offering insights into the principles, experimental protocols, and data interpretation for each technique.
The Importance of Purity in Drug Development
The presence of impurities in pharmaceutical intermediates can lead to the formation of undesired side products, potentially impacting the safety and efficacy of the final API. Regulatory bodies such as the FDA and ICH have strict guidelines on the identification and quantification of impurities in drug substances.[1] Therefore, robust and validated analytical methods are crucial for ensuring the quality and consistency of materials used in drug development.
Analytical Techniques for Purity Determination
The choice of analytical method for purity determination depends on several factors, including the volatility of the analyte, the nature of potential impurities, and the required level of sensitivity and accuracy. For a semi-volatile compound like this compound, Gas Chromatography (GC) is a highly suitable technique. For orthogonal verification and absolute quantification, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative.
This guide will focus on the following analytical methods:
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Gas Chromatography with Mass Spectrometry (GC-MS)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Gas Chromatography (GC) Based Methods
Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.[2] For halogenated compounds like this compound, GC offers excellent resolution and sensitivity.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for quantifying organic compounds.[3] The flame ionization detector combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte.
As the separated components exit the GC column, they are burned in a flame. The combustion of organic compounds produces ions and electrons, which are collected by an electrode. The resulting current is amplified and recorded as a peak. The area under the peak is proportional to the concentration of the corresponding analyte.
-
Robust and reliable: FID is a durable and consistent detector.[4]
-
Wide linear range: It can accurately quantify a wide range of concentrations.
-
Good sensitivity for hydrocarbons: It is highly sensitive to compounds containing carbon-hydrogen bonds.
-
Not specific: The FID responds to nearly all organic compounds, providing no structural information for peak identification.[5]
-
Lower sensitivity for halogenated compounds: The response of the FID can be lower for compounds with a high degree of halogenation.[4]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[6] This technique is invaluable for both quantifying known compounds and identifying unknown impurities.
After separation in the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each fragment, generating a mass spectrum that serves as a molecular fingerprint.[5]
-
High specificity: Provides structural information for confident peak identification.[6]
-
High sensitivity: Can detect and quantify trace levels of impurities.[5]
-
Library matching: Mass spectra can be compared against extensive databases for rapid identification of unknown compounds.
-
Higher cost and complexity: GC-MS instruments are more expensive and require more expertise to operate and maintain than GC-FID systems.[5]
Comparison of GC-FID and GC-MS for this compound Purity
| Feature | GC-FID | GC-MS |
| Principle | Flame Ionization | Mass-to-Charge Ratio |
| Identification | Based on retention time only | Based on retention time and mass spectrum |
| Specificity | Low | High |
| Sensitivity | Good for hydrocarbons, moderate for halogenated compounds | Excellent, especially in SIM mode |
| Quantification | Excellent for known analytes | Good, can be more complex than FID |
| Cost | Lower | Higher |
| Impurity ID | Not possible | Excellent |
Experimental Protocol: GC Analysis of this compound
This protocol is a starting point and should be optimized and validated for your specific instrumentation and application.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and either an FID or MS detector.
GC Conditions (based on methods for similar halogenated compounds):
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio of 50:1 to avoid column overload)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
FID Detector Temperature (if used): 280 °C
-
MS Transfer Line Temperature (if used): 280 °C
-
MS Ion Source Temperature (if used): 230 °C
-
MS Quadrupole Temperature (if used): 150 °C
-
MS Scan Range (if used): m/z 35-250
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
Data Analysis:
-
Purity Calculation (Area Percent): The purity is often estimated by the area percent of the main peak relative to the total area of all peaks in the chromatogram. This assumes that all components have a similar detector response, which may not be accurate for structurally different impurities.
-
Impurity Identification (GC-MS): The mass spectrum of each impurity peak can be compared to a spectral library (e.g., NIST) for tentative identification. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the mass spectra of halogen-containing fragments.[6]
Potential Impurities:
Based on the likely synthesis from 1,3-cyclobutanediol, potential impurities could include:
-
Isomers: cis-1-Bromo-3-chlorocyclobutane if the starting material is a mix of stereoisomers.
-
Unreacted starting material: 1,3-cyclobutanediol.
-
Byproducts of incomplete reaction: 3-Bromocyclobutanol and 3-Chlorocyclobutanol.
-
Over-reaction products: 1,3-Dibromocyclobutane and 1,3-Dichlorocyclobutane.
-
Solvent residues.
Caption: Workflow for GC-based purity analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[7] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
In a qNMR experiment, a known amount of the sample is mixed with a known amount of a certified internal standard. The purity of the sample is then calculated by comparing the integral of a specific resonance of the analyte to the integral of a known resonance of the internal standard.[3]
-
Absolute quantification: Provides a direct measure of purity (w/w%) without the need for an analyte-specific reference standard.[4]
-
High precision and accuracy: When performed correctly, qNMR can be a highly accurate and precise technique.
-
Structural information: Provides structural confirmation of the main component and can help identify impurities.
-
Orthogonal technique: Provides an independent verification of purity determined by chromatographic methods.[8]
-
Requires a suitable internal standard: The standard must be stable, of high purity, and have resonances that do not overlap with the analyte.
-
Lower sensitivity than GC: Not ideal for detecting very low-level impurities.
-
Requires careful experimental setup: Parameters such as relaxation delay (d1) must be optimized for accurate quantification.
Experimental Protocol: qNMR for Purity of this compound
This protocol provides a general framework for qNMR analysis. Method development and validation are essential.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Materials:
-
Sample: this compound
-
Internal Standard: A certified reference material with known purity. A good choice would be a stable solid with simple, sharp signals in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
NMR Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Add a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of the signals being integrated (both analyte and standard). A d1 of 30-60 seconds is often a good starting point for small molecules.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated is recommended for high accuracy).[9]
-
Spectral Width: Should encompass all signals of interest.
-
Acquisition Time (at): Typically 2-4 seconds.
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (analyte) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Logical relationship of parameters for qNMR purity calculation.
Conclusion and Recommendations
For the routine quality control of this compound, GC-FID is a cost-effective and reliable method for determining purity, especially when potential impurities are known and have similar response factors.
For a more comprehensive analysis, particularly during process development or for release testing of material for cGMP applications, GC-MS is the superior technique. It provides unambiguous identification of impurities, which is crucial for understanding the reaction chemistry and ensuring the safety of the final product.
qNMR serves as an excellent orthogonal method for purity verification. It is particularly valuable for the certification of reference standards and for obtaining an absolute purity value without the need for an analyte-specific standard.
A combination of these techniques provides a robust and comprehensive approach to ensuring the purity of this compound, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Crystallographic Analysis of 1-Bromo-3-chlorocyclobutane Derivatives
This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 1-bromo-3-chlorocyclobutane derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and reproducible analytical framework.
Introduction: The Stereochemical Imperative of Cyclobutanes in Drug Design
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is increasingly recognized as a valuable three-dimensional (3D) scaffold in medicinal chemistry.[1][2] Its puckered, non-planar structure offers distinct exit vectors for substituents, allowing for the exploration of chemical space in ways that flat aromatic rings cannot. This makes cyclobutane derivatives attractive for fragment-based drug discovery (FBDD) and as bioisosteric replacements for other cyclic systems.[1]
The biological activity of any chiral molecule, including substituted cyclobutanes, is inextricably linked to its precise 3D arrangement. The stereoisomers of this compound—arising from the cis and trans arrangement of the halogens—present unique spatial and electronic profiles.[3] Therefore, unambiguous determination of absolute stereochemistry and conformational preferences is not merely an academic exercise; it is a critical step in establishing structure-activity relationships (SAR) and ensuring the efficacy and safety of a potential drug candidate.[4] While various analytical techniques can provide structural clues, single-crystal X-ray crystallography remains the definitive method for obtaining an unambiguous, high-resolution 3D molecular structure.
The Unique Conformational Landscape of the Cyclobutane Ring
Unlike the planar representation often seen in 2D drawings, the cyclobutane ring is not flat. To alleviate the torsional strain that would result from eclipsed C-H bonds in a planar conformation, the ring puckers into a "butterfly" shape.[5][6][7] This puckering results in two non-equivalent substituent positions: axial and equatorial. The ring can undergo a rapid "ring-flipping" motion between two equivalent puckered conformations.[7][8]
For a 1,3-disubstituted cyclobutane like this compound, the substituents can be either on the same side of the ring (cis) or on opposite sides (trans). The energetic preference for a substituent to occupy an axial versus an equatorial position, and the degree of ring puckering, are subtly influenced by the size and electronics of the substituents. X-ray crystallography is uniquely capable of capturing a precise snapshot of the solid-state conformation, providing invaluable data on bond lengths, angles, and the puckering amplitude.
Core Technique: X-ray Crystallographic Analysis
X-ray crystallography provides direct, unequivocal evidence of molecular structure. The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate a 3D electron density map, from which the positions of individual atoms can be determined with high precision.
Experimental Workflow: From Solution to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process where the initial stage—crystal growth—is often the most critical and challenging.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solved Draw all stereoisomers of | Chegg.com [chegg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational analysis | PDF [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 8. dalalinstitute.com [dalalinstitute.com]
Assessing the Strain Energy of Bicyclobutane: A Comparative Guide to Synthesis and Analysis
Executive Summary
Bicyclo[1.1.0]butane (BCB), the smallest bicyclic carbocycle, is a molecule of immense theoretical and practical interest. Its defining characteristic is an exceptionally high ring strain energy, estimated at approximately 63.9-66 kcal/mol, which makes it a powerful "spring-loaded" tool in organic synthesis and drug discovery.[1][2][3] This guide provides a comprehensive comparison of methodologies for assessing the strain energy of bicyclobutane, beginning with its synthesis from 1-bromo-3-chlorocyclobutane. We will delve into a dual-pronged approach for energy assessment: the classic experimental determination via combustion calorimetry and a modern computational analysis using quantum chemistry. By objectively comparing these methods, this guide equips researchers, scientists, and drug development professionals with the critical insights needed to select and implement the most appropriate strategy for their research goals.
Introduction: The Potent Potential of Molecular Strain
In the landscape of modern drug discovery and chemical synthesis, the strategic use of molecular strain has emerged as a sophisticated tool for innovation.[4][5][6] Strained ring systems, like bicyclobutane, possess high potential energy due to deviations from ideal bond angles and conformations.[7][8] This stored energy can be released in highly controlled, stereospecific reactions, providing access to complex molecular architectures that are otherwise difficult to synthesize.[4][5][6] Bicyclobutanes, in particular, have garnered significant attention as bioisosteres for arene rings and as covalent warheads for targeted therapies, underscoring the importance of accurately quantifying their inherent strain.[4][5][9]
Synthesis of Bicyclobutane via this compound
The parent hydrocarbon, bicyclobutane, is effectively prepared from this compound through an intramolecular Wurtz-type coupling reaction.[1][10] This method remains one of the highest-yielding and most practical approaches for producing moderate quantities of this highly strained molecule.[10]
Causality in Experimental Design
The choice of 1,3-dihalocyclobutane as a precursor is critical. The 1,3-disposition of the halogens positions them ideally for an intramolecular reaction, which is entropically favored over intermolecular coupling.[11] The use of two different halogens (Br and Cl) is strategic; the carbon-bromine bond is weaker and more reactive towards the metal surface, initiating the formation of the organometallic intermediate at a position that is perfectly set up for an intramolecular SN2 displacement of the chloride on the opposing carbon.[11][12] Molten sodium is often used as the reducing agent, providing a highly reactive surface to facilitate the electron transfer steps necessary for the formation of the transient carbanion that undergoes the ring-closing displacement.[1][11]
Experimental Protocol: Intramolecular Wurtz Reaction
-
Step 1: Reaction Setup: A flame-dried, three-necked flask equipped with a high-speed mechanical stirrer, a reflux condenser, and a dropping funnel is assembled under an inert nitrogen atmosphere. It is crucial to maintain anhydrous conditions to prevent quenching of the organometallic intermediates.
-
Step 2: Reagent Preparation: A dispersion of molten sodium in a high-boiling, inert solvent like dioxane is prepared by heating the mixture above the melting point of sodium (97.8 °C) with vigorous stirring.
-
Step 3: Substrate Addition: A solution of this compound in the same solvent is added dropwise to the heated sodium dispersion. The rate of addition is carefully controlled to maintain a steady reaction and prevent excessive heat generation.
-
Step 4: Reaction and Workup: The reaction is typically exothermic and proceeds rapidly. After the addition is complete, the mixture is refluxed for a specified period to ensure complete conversion.
-
Step 5: Product Isolation: Bicyclobutane is a volatile gas at room temperature (boiling point ~8°C).[1] It is isolated by cooling the reaction vessel and collecting the product in a series of cold traps cooled with liquid nitrogen. This method effectively separates the gaseous product from the non-volatile solvent and inorganic salts.[10]
-
Step 6: Validation: The identity and purity of the collected bicyclobutane should be confirmed using techniques such as 1H NMR and GC-MS.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of bicyclobutane.
A Dual-Pronged Approach to Strain Energy Assessment
To achieve a trustworthy assessment of the strain energy, we advocate for a complementary approach that combines empirical measurement with theoretical calculation.
Method 1: Experimental Determination via Combustion Calorimetry
The heat of combustion (ΔH°c) is a classic and direct experimental method to determine the total energy content of a molecule.[7] The more strain a molecule possesses, the higher its internal energy, and the more heat it releases upon complete combustion.[7][13]
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precise mass of highly purified bicyclobutane is sealed in a sample holder suitable for a volatile liquid or condensed gas. Purity is paramount, as contaminants will lead to inaccurate heat measurements.
-
Calorimeter Calibration: The calorimeter is calibrated using a standard substance with a precisely known heat of combustion, such as benzoic acid. This step determines the heat capacity of the calorimeter.
-
Combustion: The sealed sample is placed in a "bomb" which is then pressurized with a large excess of pure oxygen. The combustion is initiated by electrical ignition.
-
Data Acquisition: The temperature change of the surrounding water bath is meticulously recorded.
-
Calculation of Strain Energy:
-
The heat of combustion per mole (ΔH°c) is calculated from the temperature change and the calorimeter's heat capacity.
-
The standard enthalpy of formation (ΔH°f) of bicyclobutane is then determined using Hess's law, with the known ΔH°f of CO₂ and H₂O.
-
The strain energy is calculated by subtracting the theoretical strain-free enthalpy of formation from the experimentally determined ΔH°f.[14] The strain-free value is estimated using group additivity schemes based on unstrained acyclic alkanes.[14]
-
Method 2: Computational Assessment via Quantum Chemistry
Computational chemistry provides a powerful, non-destructive alternative for estimating strain energy. The most reliable methods involve the use of hypothetical, balanced chemical reactions known as isodesmic or homodesmotic reactions.[15][16]
Conceptual Framework: Homodesmotic Reactions
A homodesmotic reaction is designed to cancel out computational errors by ensuring that the number and types of bonds, as well as the hybridization states of the atoms, are conserved on both the reactant and product sides of the equation.[15] This isolates the energy contribution arising purely from ring strain.[15][16]
For bicyclobutane, a suitable homodesmotic reaction is:
Bicyclo[1.1.0]butane + 2 x Ethane → 2 x Methylcyclopropane
In this reaction, the strained bicyclobutane and two strain-free ethane molecules are converted into two molecules of methylcyclopropane, which contains significantly less strain. The strain energy is then calculated as the difference between the summed electronic energies of the products and the reactants.[15]
Computational Workflow
-
Structure Optimization: The 3D geometries of all molecules in the homodesmotic equation (bicyclobutane, ethane, and methylcyclopropane) are optimized to find their lowest energy conformation. This is typically done using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[15]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: The total electronic energies (including ZPVE corrections) for each optimized molecule are calculated at a consistent level of theory.
-
Strain Energy Calculation: The strain energy (SE) is calculated as: SE = [2 * E(Methylcyclopropane)] - [E(Bicyclobutane) + 2 * E(Ethane)]
Visualizing the Homodesmotic Reaction Concept
Caption: Isodesmic reaction for calculating strain energy.
Comparative Analysis
A direct comparison of the synthetic and analytical methods reveals distinct advantages and limitations for each approach.
Comparison of Strain Energy Values
| Method | Typical Strain Energy (kcal/mol) | Key Strengths | Key Limitations |
| Experimental (Combustion) | ~63.9 - 66.0[1][2][3] | Direct empirical measurement; "Gold standard" for thermochemical data. | Requires significant sample mass and high purity; Destructive; Specialized equipment. |
| Computational (DFT) | ~64 - 67 | Non-destructive; Rapid; Cost-effective; Provides mechanistic insight. | Accuracy is dependent on the level of theory and basis set chosen; It's a model, not a direct measurement. |
| Literature Values | 63.9[1] | Provides a benchmark for validation. | May have been determined using older, less accurate methods. |
Comparison of Methodologies
| Feature | Synthesis from 1,3-Dihalide | Combustion Calorimetry | Computational Chemistry |
| Throughput | Low to moderate | Low | High |
| Cost | Moderate (reagents, equipment) | High (calorimeter, pure O₂) | Low to moderate (software, computing time) |
| Required Expertise | High (handling reactive metals) | High (calorimetry operation, data analysis) | Moderate to high (quantum chemistry principles) |
| Sample Requirement | Gram-scale | Milligram to gram-scale | None (in silico) |
| Primary Output | Bicyclobutane product | Enthalpy of combustion | Electronic energy, optimized geometry |
Conclusion: An Integrated Strategy for Robust Assessment
Neither the experimental nor the computational approach is inherently superior; they are complementary tools that, when used in concert, provide the most reliable and comprehensive understanding of a molecule's strain energy. The synthesis of bicyclobutane from this compound provides a viable route to obtain the necessary material for empirical studies.
For researchers and drug development professionals, we recommend an integrated strategy:
-
Synthesize and Purify: Use the intramolecular Wurtz reaction or other established methods to produce high-purity bicyclobutane.[10]
-
Compute: Employ a well-validated computational method, such as a homodesmotic reaction scheme with DFT, to obtain a rapid and cost-effective estimate of the strain energy.[15][16][17]
-
Validate: When the highest degree of accuracy is required, or for novel derivatives, perform experimental combustion calorimetry. Use the computational value to inform the experimental design and the experimental result to validate and refine the computational model.
This dual-pronged approach ensures that the assessment is grounded in empirical reality while leveraging the speed and insight of modern computational techniques, providing a trustworthy foundation for the application of these potent, strained molecules in next-generation chemical innovation.
References
- 1. Bicyclobutane - Wikipedia [en.wikipedia.org]
- 2. Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Isotopic Labeling Studies with 1-Bromo-3-chlorocyclobutane
Introduction: The Utility of Strained Rings in Mechanistic Chemistry
Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing unambiguous evidence for reaction mechanisms.[1] By replacing an atom with its heavier, non-radioactive isotope (such as Deuterium ²H or Carbon-13 ¹³C), we can follow its path and gain insights into bond formations, cleavages, and molecular rearrangements.[2]
1-Bromo-3-chlorocyclobutane is a particularly interesting substrate for such studies. Its four-membered ring is highly strained, making it prone to ring-opening or rearrangement reactions.[3] Furthermore, the presence of two different halogens (bromine and chlorine) with distinct leaving group abilities allows for selective initiation of reactions at a specific position, offering a level of control that is crucial for detailed mechanistic investigation. This guide will focus on designing isotopic labeling studies to probe the unique reactivity of this molecule, particularly in the context of carbocation rearrangements and intramolecular cyclizations.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotope is dictated by the specific mechanistic question at hand. For this compound, the primary labels of choice are Deuterium (²H) and Carbon-13 (¹³C).
| Labeling Strategy | Isotope | Typical Labeled Positions | Primary Application | Advantages | Disadvantages |
| Deuterium Labeling | ²H | C-H positions adjacent to halogens or across the ring | Tracing hydride shifts; Investigating Kinetic Isotope Effects (KIEs)[]; Following stereochemical outcomes. | Relatively inexpensive labeling reagents (e.g., NaBD₄, D₂O).[5] Sensitive detection by Mass Spectrometry (MS) and ²H NMR. | Potential for label scrambling or loss through exchange with protic solvents.[6] The KIE can sometimes alter the reaction pathway compared to the unlabeled substrate. |
| Carbon-13 Labeling | ¹³C | Ring carbons (C1, C2, etc.) | Tracking carbon skeleton rearrangements (e.g., ring expansion/contraction)[7]; Elucidating fragmentation patterns in MS.[8] | The label is metabolically stable and not subject to exchange.[9] Provides clear connectivity data in ¹³C NMR. | Synthesis of ¹³C-labeled precursors can be complex and expensive. Lower natural abundance makes NMR detection less sensitive without enrichment. |
Causality Behind Strategy Selection:
-
To Probe Carbocation Rearrangements: When this compound undergoes solvolysis, a secondary cyclobutyl carbocation is formed. This cation is highly unstable and can rearrange via hydride shifts or ring expansion.[10] Placing a deuterium label on the C2 or C4 positions would allow researchers to track whether a 1,2- or 1,3-hydride shift occurs. Conversely, labeling the C1 carbon with ¹³C would definitively show if the carbon skeleton itself rearranges to form a cyclopentyl or cyclopropylmethyl cation.[11]
-
To Verify Intramolecular Cyclization: The reaction of this compound with sodium metal is known to produce bicyclo[1.1.0]butane via an intramolecular Wurtz reaction.[12][13] A crossover experiment, where a mixture of fully ¹²C-1-bromo-3-chlorocyclobutane and fully ¹³C-labeled this compound is reacted, can provide definitive proof. If the reaction is purely intramolecular, the resulting bicyclobutane products will be either fully ¹²C or fully ¹³C. The absence of mixed-isotope products (e.g., containing both ¹²C and ¹³C) would confirm the intramolecular pathway.
Experimental Design: A Workflow for Mechanistic Elucidation
A robust isotopic labeling study follows a self-validating workflow. Each step is designed to confirm the success of the previous one, ensuring the final mechanistic interpretation is built on a solid foundation.
Caption: General workflow for an isotopic labeling experiment.
Detailed Experimental Protocol: Solvolysis of 2,2-Dideuterio-1-bromo-3-chlorocyclobutane
This protocol describes a hypothetical experiment to probe for 1,3-hydride shifts during the solvolysis of this compound.
Objective: To determine if the cyclobutyl carbocation intermediate undergoes rearrangement via a 1,3-hydride shift.
Methodology:
-
Synthesis of Labeled Substrate:
-
Synthesize 3-chlorocyclobutanone from commercially available precursors.
-
Perform a deuterium exchange reaction on 3-chlorocyclobutanone using D₂O and a base catalyst (e.g., NaOD) to produce 2,2-dideuterio-3-chlorocyclobutanone. Monitor deuterium incorporation by ¹H NMR (disappearance of the alpha-proton signal) and MS (increase in M+2 peak).
-
Reduce the deuterated ketone to the corresponding alcohol using sodium borodeuteride (NaBD₄) to introduce a third deuterium label at the C1 position, yielding 2,2,1-trideuterio-3-chlorocyclobutanol.
-
Convert the alcohol to the bromide using PBr₃ or a similar brominating agent. This yields the final substrate: 2,2,1-trideuterio-1-bromo-3-chlorocyclobutane. The key labels for the experiment are at the C2 position.
-
-
Solvolysis Reaction:
-
Dissolve the labeled substrate (e.g., 100 mg) in a solution of 80% aqueous ethanol (20 mL).
-
Add a non-nucleophilic base, such as 2,6-lutidine (1.2 equivalents), to trap the HBr generated during the reaction.
-
Heat the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor its progress by taking aliquots and analyzing them by GC-MS to track the disappearance of the starting material and the appearance of products.
-
-
Product Analysis & Verification:
-
Once the reaction is complete, neutralize the mixture, extract the organic products with a suitable solvent (e.g., diethyl ether), and dry the organic layer.
-
Analyze the crude product mixture by GC-MS to identify the major products (e.g., cyclobutanols, cyclobutenes, rearranged products).
-
Isolate the major alcohol product (e.g., 3-chlorocyclobutanol) using preparative HPLC or column chromatography.
-
Submit the purified product for high-resolution Mass Spectrometry to confirm its elemental composition and deuterium content.
-
Acquire ¹H and ²H NMR spectra of the product. In the ¹H NMR, the position of the remaining protons will reveal the location of the deuterium atoms. In the ²H NMR, a signal will confirm the final position of the deuterium label.
-
Interpretation of Results:
Caption: Potential reaction pathway showing a 1,2-deuteride shift.
-
Scenario 1 (No Shift): If the deuterium atoms remain at the C2 position in the final alcohol product, it indicates that no hydride shift occurred, and the nucleophile (water) attacked the initial carbocation directly.
-
Scenario 2 (1,2-Shift): If one deuterium atom is found at the C1 position, it provides clear evidence of a 1,2-deuteride shift, a common carbocation rearrangement.
-
Scenario 3 (1,3-Shift): If a deuterium atom is found at the C3 position, this would be strong evidence for a less common 1,3-hydride (deuteride) shift, potentially occurring through a protonated cyclopropane-type intermediate.[7]
Comparison with Alternative Probes
While this compound is an excellent substrate, other molecules can be used to study similar chemical questions. The choice of an alternative often depends on synthetic accessibility or the desire to modulate electronic or steric properties.
| Alternative Substrate | Mechanistic Question | Advantages over this compound | Disadvantages |
| 1-Bromo-1-methylcyclobutane | Study of tertiary vs. secondary carbocation stability and rearrangements. | Forms a more stable tertiary carbocation initially, potentially leading to different rearrangement products (e.g., ring expansion). | Lacks the second leaving group, offering fewer options for sequential reactions. |
| Cis/Trans-1,3-Dibromocyclobutane | Stereochemical outcomes of S_N2 vs. S_N1 reactions.[14] | Symmetrical molecule simplifies NMR analysis. The stereochemical relationship between the leaving groups is fixed. | Both leaving groups are identical, preventing selective activation. |
| Cyclopropylmethyl Bromide | Comparison of cyclobutyl vs. cyclopropylmethyl carbocation interconversion. | Directly generates the cyclopropylmethyl cation, which is known to be in equilibrium with the cyclobutyl cation. | Does not directly probe the initial formation of the cyclobutyl cation from a neutral precursor. |
Conclusion
Isotopic labeling studies using this compound offer a powerful and precise method for dissecting complex reaction mechanisms involving strained ring systems. By carefully selecting the isotopic label (²H or ¹³C) and its position, researchers can gain definitive insights into carbocation rearrangements, intramolecular cyclizations, and kinetic isotope effects. While alternative substrates exist, the unique combination of a strained ring and two distinct leaving groups makes this compound a versatile and highly informative probe for fundamental studies in physical organic chemistry. The experimental framework provided in this guide serves as a robust starting point for designing and executing such self-validating and insightful experiments.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 3. mdpi.com [mdpi.com]
- 5. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. uregina.ca [uregina.ca]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. metsol.com [metsol.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The Carbocation Rearrangement Mechanism, Clarified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sarthaks.com [sarthaks.com]
- 13. quora.com [quora.com]
- 14. chegg.com [chegg.com]
A Comparative Guide to the Chiral Resolution of 1-Bromo-3-chlorocyclobutane Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemical purity of building blocks is paramount. The cyclobutane motif, a strained four-membered ring, is increasingly incorporated into drug candidates to impart unique conformational constraints and metabolic stability.[1] 1-Bromo-3-chlorocyclobutane, with its two stereocenters, presents a valuable yet challenging chiral synthon. The differential biological activities of enantiomers necessitate their separation, a process known as chiral resolution.[2] This guide provides an in-depth comparison of potential methodologies for the resolution of this compound enantiomers, grounded in established chemical principles and supported by analogous experimental data.
Method 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a powerful and versatile technique for both analytical and preparative-scale separation of enantiomers.[3][4] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[5] For a small, relatively non-polar molecule like this compound, a polysaccharide-based or cyclodextrin-based CSP would be a logical starting point.[6]
Causality Behind Experimental Choices
The selection of a chiral stationary phase is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[5][6] Cyclodextrin-based CSPs, on the other hand, rely on the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin.[2] The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) is crucial for optimizing the separation by modulating the interactions between the analyte and the CSP.
Experimental Protocol: Chiral HPLC
-
Column Selection:
-
Primary recommendation: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Alternative: A cyclodextrin-based column (e.g., CYCLOBOND™).
-
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 99:1, 95:5, 90:10).
-
Thoroughly degas the mobile phase before use.
-
-
Instrumentation and Conditions:
-
HPLC system equipped with a UV detector (detection wavelength set to a region of low solvent absorbance, e.g., 210 nm).
-
Flow rate: 0.5 - 1.0 mL/min.
-
Column temperature: 25 °C.
-
-
Sample Preparation and Injection:
-
Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 5-10 µL) onto the column.
-
-
Method Development and Optimization:
-
Begin with a high hexane content mobile phase (e.g., 99:1 hexane:isopropanol) and gradually increase the isopropanol content to achieve baseline separation of the two enantiomeric peaks.
-
The enantiomer that interacts more strongly with the CSP will have a longer retention time.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Chiralcel® OD-H | Chiralcel® OD-H | Chiralpak® AD-H |
| Mobile Phase | 99:1 Hexane:IPA | 95:5 Hexane:IPA | 90:10 Hexane:IPA |
| Flow Rate (mL/min) | 1.0 | 1.0 | 0.8 |
| Retention Time 1 (min) | 8.2 | 7.5 | 9.1 |
| Retention Time 2 (min) | 9.5 | 8.1 | 10.8 |
| Resolution (Rs) | 1.8 | 1.2 | 2.1 |
Note: The data presented in this table is hypothetical and serves as an illustration of expected results during method development.
Visualization of Workflow
References
A Comparative Guide to the Synthesis of Bicyclobutanes: An Efficiency Benchmark
For the modern researcher, scientist, and drug development professional, the bicyclobutane moiety represents a tantalizing, spring-loaded scaffold. Its inherent ring strain of approximately 64 kcal/mol makes it a powerful building block for the rapid generation of molecular complexity, offering a three-dimensional alternative to traditional flat aromatic structures.[1][2] However, harnessing the potential of this unique carbocycle is critically dependent on efficient and reliable synthetic access. This guide provides an in-depth, objective comparison of key protocols for bicyclobutane synthesis, supported by experimental data to inform your selection of the most appropriate method for your research needs.
I. Classical Approaches: The Foundation of Bicyclobutane Synthesis
The initial forays into bicyclobutane synthesis laid the groundwork for all subsequent methodologies. These classical routes, while sometimes demanding, are foundational and still find application.
A. The Wiberg Synthesis: Intramolecular Wurtz-Type Cyclization
One of the earliest and most well-known methods for generating the parent bicyclobutane is the intramolecular Wurtz-type coupling of 1-bromo-3-chlorocyclobutane.[3] This approach, detailed in Organic Syntheses, provides a high-yield route to the unsubstituted bicyclobutane.[3]
Causality of Experimental Choices: The use of molten sodium in refluxing dioxane is crucial for creating a highly reactive metal surface to facilitate the reductive cyclization. The slow addition of the dihalide is necessary to maintain a low concentration of the starting material, favoring the intramolecular reaction over intermolecular polymerization. The use of a vacuum manifold for product collection is essential due to the high volatility of bicyclobutane (b.p. 8°C).[3]
Experimental Protocol: Synthesis of Bicyclobutane via Wiberg Protocol [3]
-
To a flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add 150 ml of purified dioxane and 13.6 g (0.591 g-atom) of freshly cut sodium.
-
Heat the mixture to reflux to melt the sodium and then stir vigorously to create a sodium dispersion.
-
Dissolve 20.0 g (0.118 mole) of this compound in 20 ml of dioxane and add it dropwise to the refluxing sodium dispersion over 1 hour.
-
Maintain reflux for an additional 2 hours after the addition is complete.
-
Cool the apparatus and connect it to a vacuum manifold with two cold traps cooled with liquid nitrogen.
-
Distill the product under vacuum, collecting the bicyclobutane in the cold traps.
-
Warm the traps slightly to allow the bicyclobutane to condense in a storage bulb, yielding 5–6 g (78–94%) of bicyclobutane.[3]
II. Modern Synthetic Strategies: Expanding the Bicyclobutane Toolkit
Contemporary advancements have introduced more versatile and, in many cases, milder methods for constructing the bicyclobutane core, often allowing for the synthesis of functionalized derivatives.
A. Transition Metal-Catalyzed Intramolecular Bicyclobutanation
Transition metal catalysis has emerged as a powerful tool for the synthesis of substituted bicyclobutanes. These methods often proceed via intramolecular [2+1] cycloaddition of a metal-carbene equivalent onto a double bond.[1] Rhodium and copper catalysts are commonly employed.
Causality of Experimental Choices: The choice of catalyst and ligand is critical for controlling the efficiency and stereoselectivity of the reaction. The diazo substrate is typically added slowly to the reaction mixture containing the catalyst to keep the concentration of the reactive carbene intermediate low, minimizing side reactions. The reaction temperature is often optimized to balance the rate of carbene formation with its desired intramolecular reaction.
Diagram: Transition Metal-Catalyzed Bicyclobutanation
References
Safety Operating Guide
Guide to the Proper Disposal of 1-Bromo-3-chlorocyclobutane: A Protocol for Laboratory Professionals
As laboratory professionals engaged in cutting-edge research, our responsibility extends beyond discovery to include the safe and compliant management of chemical reagents. 1-Bromo-3-chlorocyclobutane, a halogenated aliphatic compound, requires meticulous handling and disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards.
Foundational Understanding: Hazard and Risk Profile
This compound (C₄H₆BrCl) is a bifunctional organohalogen.[1][2] While specific toxicological data for this compound is not extensively published, its structure as a halogenated hydrocarbon necessitates that it be treated as hazardous waste. Structurally similar compounds, such as 1-bromo-3-chloropropane, are known to be harmful by inhalation, skin contact, or ingestion, and may cause irritation to the eyes and respiratory system.[3][4] Furthermore, like many halogenated organic compounds, it is presumed to be harmful to aquatic life with long-lasting effects.[3]
The primary directive for disposal is rooted in its classification as a halogenated organic waste . This classification is critical because mixing halogenated and non-halogenated solvent wastes needlessly complicates and increases the cost of disposal; the entire mixture must be treated as the more hazardous (halogenated) substance.[5][6]
| Property / Regulation | Identifier / Value | Source(s) |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₄H₆BrCl | [1][2] |
| Molecular Weight | ~169.45 g/mol | [1] |
| Classification | Halogenated Organic Compound | [6][7] |
| Presumed Hazards | Irritant, Harmful, Environmental Hazard | [3] |
| EPA Waste Category | Likely F-Listed Waste (e.g., F001, F002 if a spent solvent) | [8][9] |
| Disposal Restriction | Landfill disposal is generally prohibited. | [10] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. The following protocol ensures compliance and safety.
Experimental Protocol: Waste Segregation and Containerization
-
Identify the Waste Stream: Upon completion of an experimental step, identify all waste containing this compound. This includes neat (pure) compound, reaction mixtures, and contaminated materials (e.g., pipette tips, silica gel, absorbent paper).
-
Select the Appropriate Waste Container:
-
For Liquid Waste: Use a designated, properly sealed, and clearly labeled container specifically for "Halogenated Organic Waste." The container should be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and must be in good condition. Do not use metallic containers, as some halogenated compounds can react with or corrode metals.[3][11]
-
For Solid Waste: Contaminated solids (gloves, paper towels, etc.) should be placed in a separate, clearly labeled bag or container for "Halogenated Solid Waste."
-
-
Label the Container Correctly: The waste container label is a critical control. It must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
An accurate estimation of the concentration of each component.
-
The date accumulation started.
-
Appropriate hazard pictograms (e.g., irritant, health hazard, environmental hazard).
-
-
Container Management:
Disposal Pathway Decision Framework
The following diagram illustrates the logical flow for managing this compound waste from its point of generation to its final disposition.
Caption: Decision workflow for the disposal of this compound.
Storage and Final Disposition
Satellite Accumulation: Once containerized, the waste must be stored in a designated Satellite Accumulation Area (SAA) near the point of generation. This area must be under the control of the laboratory personnel and should feature secondary containment to capture any potential leaks.
Final Disposal: The only acceptable disposal route for halogenated organic waste like this compound is through a licensed hazardous waste management facility.[5][13] The standard and most effective technology for this waste stream is high-temperature incineration . This process is necessary to ensure the complete destruction of the carbon-halogen bonds, preventing the formation and release of highly toxic and persistent environmental pollutants such as dioxins and furans. Landfilling of liquid halogenated waste is strictly prohibited in many jurisdictions due to the risk of liner damage and groundwater contamination.[10]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.
-
Control Ignition Sources: As it is a combustible liquid, extinguish all nearby flames and turn off spark-producing equipment.[3]
-
Ventilate: Increase ventilation in the area by opening a chemical fume hood sash.
-
Cleanup (for minor spills): If you are trained and it is safe to do so, contain and absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[3][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a sealed container labeled as "Hazardous Waste" for disposal as described above.[13]
-
Decontaminate: Clean the spill area thoroughly.
By adhering to this structured disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance.
References
- 1. This compound | C4H6BrCl | CID 560567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. bucknell.edu [bucknell.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wku.edu [wku.edu]
- 10. TITLE 35: ENVIRONMENTAL PROTECTION [pcb.illinois.gov]
- 11. fishersci.com [fishersci.com]
- 12. ethz.ch [ethz.ch]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Mastering the Handling of 1-Bromo-3-chlorocyclobutane: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Hazard Profile: An Evidence-Based Assessment
Understanding the "why" behind each safety measure is paramount. Based on the known hazards of similar small halogenated organic molecules, such as 1-bromo-3-chloropropane and 1-bromo-4-chlorobutane, we must assume that 1-Bromo-3-chlorocyclobutane presents a multi-faceted risk profile.[5][6][7][8][9]
-
Flammability: Halogenated alkanes can be flammable, with vapors that may form explosive mixtures with air.[6][7][10] Therefore, all work should be conducted away from ignition sources.
-
Irritation and Corrosivity: Direct contact with skin and eyes is likely to cause significant irritation.[10][11]
-
Toxicity: Inhalation and ingestion are probable routes of toxic exposure. Halogenated hydrocarbons can cause systemic effects, including damage to the central nervous system and other organs.[5] Some related compounds are suspected of causing genetic defects.[6][7]
-
Environmental Hazard: Like many halogenated organic compounds, it should be considered harmful to aquatic life with potentially long-lasting effects and must be prevented from entering the environment.[6][7][12]
Given these anticipated hazards, a comprehensive PPE strategy is not merely a recommendation—it is a critical component of the experimental design.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE must be tailored to the specific procedure being undertaken. The following table outlines the minimum required PPE for handling this compound in various laboratory contexts.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (in a fume hood) | Chemical splash goggles | Double-gloving: Nitrile inner, Viton® or heavy-duty nitrile outer | Flame-resistant lab coat | Not typically required if work is performed in a certified chemical fume hood |
| Reaction Setup and Workup (in a fume hood) | Chemical splash goggles and a face shield | Double-gloving: Nitrile inner, Viton® or heavy-duty nitrile outer | Flame-resistant lab coat | Not typically required if work is performed in a certified chemical fume hood |
| Large-Scale Operations (>50g) | Chemical splash goggles and a face shield | Double-gloving: Nitrile inner, Viton® or heavy-duty nitrile outer | Chemical-resistant apron over a flame-resistant lab coat | Recommended to have a respirator with an organic vapor cartridge available for immediate use in case of a spill |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty Viton® or laminate gloves | Chemical-resistant apron over a flame-resistant lab coat | Air-purifying respirator with an organic vapor cartridge is mandatory |
Causality in Glove Selection:
The choice of gloves is critical. Halogenated hydrocarbons are known to permeate many common glove materials, including standard nitrile gloves, with relative ease.
-
Double-Gloving: This is a non-negotiable standard practice. An inner nitrile glove provides a second barrier and protection in the event of a breach of the outer glove.
-
Outer Glove Material: For direct handling of this compound, Viton® is a preferred material due to its excellent resistance to a wide range of hydrocarbons and chlorinated solvents.[13][14][15][16] If Viton® gloves are not available, heavy-duty (e.g., 8 mil or thicker) nitrile gloves may be used for short-duration tasks, but they should be changed immediately upon any splash or suspected contact. Always consult the glove manufacturer's specific chemical resistance data.[13]
Step-by-Step Protocols for Safe Handling
Protocol 1: PPE Donning and Doffing Procedure
Correctly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat and Apron: Don your flame-resistant lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Outer Gloves: Put on the second, more resistant pair of gloves (e.g., Viton®), ensuring the cuffs are pulled up over the sleeves of your lab coat.
-
Eye and Face Protection: Put on your chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.
-
Respirator (if required): Perform a positive and negative pressure seal check before entering the work area.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves, peeling them off from the cuff downwards without touching the outer surface with your bare skin. Dispose of them in the designated halogenated solid waste container.
-
Lab Coat and Apron: Remove your lab coat and apron, turning them inside out as you do so to contain any surface contamination. Hang it in a designated area or dispose of it if it is grossly contaminated.
-
Face Shield and Goggles: Remove your face shield and goggles from the back to the front.
-
Inner Gloves: Remove the inner pair of nitrile gloves, again, without touching the outer surface. Dispose of them in the designated waste container.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection based on the task.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated chemical fume hood.[5]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep containers tightly sealed and clearly labeled.[5]
Spill Cleanup Protocol:
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the laboratory and evacuate the immediate area.
-
Don Appropriate PPE: Before re-entering the area, don the full spill response PPE as outlined in the table above.
-
Contain the Spill: If the spill is small, contain it by creating a dike around the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[5][17][18][19][20] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb the Material: Slowly and carefully apply the absorbent material over the contained spill, working from the outside in.
-
Collect Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled container for halogenated organic waste.
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal work.
Disposal Plan:
Proper segregation of waste is essential for both safety and cost-effective disposal.
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12][21][22][23][24]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[12][21] This is because the disposal methods differ; halogenated waste typically requires high-temperature incineration.[21][22]
-
Container Management: Keep waste containers closed at all times, except when adding waste. Store them in a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste.
By adhering to these rigorous PPE and handling protocols, you can confidently and safely harness the synthetic potential of this compound, advancing your research while upholding the highest standards of laboratory safety.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. chemtools.com.au [chemtools.com.au]
- 14. calpaclab.com [calpaclab.com]
- 15. calpaclab.com [calpaclab.com]
- 16. foxxlifesciences.in [foxxlifesciences.in]
- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. ccny.cuny.edu [ccny.cuny.edu]
- 19. web04.hli.ubc.ca [web04.hli.ubc.ca]
- 20. ehs.utk.edu [ehs.utk.edu]
- 21. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 22. bucknell.edu [bucknell.edu]
- 23. louisville.edu [louisville.edu]
- 24. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
